molecular formula C41H29ClF9N9O4S B15585370 Suricapavir CAS No. 2417270-21-2

Suricapavir

Cat. No.: B15585370
CAS No.: 2417270-21-2
M. Wt: 950.2 g/mol
InChI Key: CHCWDBMFOLTXQX-OBTVHEKISA-N
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Description

Suricapavir is a useful research compound. Its molecular formula is C41H29ClF9N9O4S and its molecular weight is 950.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2417270-21-2

Molecular Formula

C41H29ClF9N9O4S

Molecular Weight

950.2 g/mol

IUPAC Name

N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-methylindazol-7-yl]-4-oxo-7-[6-(trifluoromethyl)-2-pyridinyl]quinazolin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide

InChI

InChI=1S/C41H29ClF9N9O4S/c1-58-34-28(9-8-24(42)32(34)37(56-58)57-65(2,63)64)60-38(54-26-13-18(6-7-21(26)39(60)62)25-4-3-5-29(52-25)41(49,50)51)27(12-17-10-19(43)14-20(44)11-17)53-30(61)16-59-35-31(33(55-59)36(45)46)22-15-23(22)40(35,47)48/h3-11,13-14,22-23,27,36H,12,15-16H2,1-2H3,(H,53,61)(H,56,57)/t22-,23+,27-/m0/s1

InChI Key

CHCWDBMFOLTXQX-OBTVHEKISA-N

Origin of Product

United States

Foundational & Exploratory

Suricapavir: A Technical Deep Dive into its Mechanism of Action as an HIV-1 Capsid Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the mechanism of action of Suricapavir (also known as VH4004280), a novel and potent antiviral agent targeting the human immunodeficiency virus type 1 (HIV-1). Developed by ViiV Healthcare, this compound is an investigational HIV-1 capsid inhibitor that has demonstrated a multi-stage antiviral activity, interfering with critical steps in the viral lifecycle. This document, intended for researchers, scientists, and drug development professionals, synthesizes the currently available preclinical data, offering a detailed look at its molecular interactions, antiviral potency, and resistance profile.

Core Mechanism of Action: Targeting the HIV-1 Capsid

This compound's primary molecular target is the HIV-1 capsid protein (CA), a highly conserved protein essential for multiple phases of the viral replication cycle.[1][2] Unlike many existing antiretroviral therapies that target viral enzymes like reverse transcriptase or integrase, this compound disrupts the normal function of the capsid, which is crucial for both the early and late stages of HIV-1 replication.[1][2][3]

The HIV-1 capsid is a conical structure composed of capsid protein monomers that assemble into a fullerene cone, encapsulating the viral genome and essential enzymes. The proper assembly and disassembly (uncoating) of this capsid are critical for successful infection. This compound binds to a specific pocket formed between adjacent capsid protein subunits within the capsid hexamer.[3] This binding has a dual effect on the viral lifecycle:

  • Early-Stage Inhibition: After the virus enters a host cell, the capsid must undergo a controlled disassembly process, known as uncoating, to release the viral RNA and enzymes for reverse transcription and subsequent integration into the host genome. This compound's interaction with the capsid appears to disrupt the stability of the structure, leading to premature or aberrant uncoating. This prevents the efficient release of the viral contents and subsequent steps of reverse transcription and nuclear import. Time-of-addition experiments have indicated that the primary block to HIV-1 replication occurs after nuclear import and before integration.[1][2][4]

  • Late-Stage Inhibition: During the formation of new virus particles (virions), the Gag polyprotein, which includes the capsid protein, is cleaved to allow for the assembly of a mature, infectious capsid core. This compound's presence interferes with this assembly process, leading to the formation of malformed or non-infectious virions.[1][2]

This multi-stage mechanism of action, targeting both the beginning and end of the viral replication process, makes this compound a promising candidate for HIV-1 treatment and prevention.[1][2]

Quantitative Antiviral Activity

Preclinical studies have demonstrated that this compound exhibits potent antiviral activity against a range of HIV-1 laboratory strains and clinical isolates at picomolar concentrations.[1][2] The following table summarizes the key quantitative data on its efficacy.

Parameter Value Cell Line Virus Strain Reference
EC50 (Mean ± SD) 0.093 ± 0.021 nMMT-2 cellsNLRepRluc-WT[1]
EC90 (Mean ± SD) 0.23 ± 0.08 nMMT-2 cellsNLRepRluc-WT[5]
CC50 (Mean) >20 µMMT-2 cells-[5]
Therapeutic Index (CC50/EC50) >220,000MT-2 cells-[6]

EC50: Half-maximal effective concentration; EC90: 90% effective concentration; CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

The mechanism of action and antiviral potency of this compound were elucidated through a series of in vitro experiments. The key methodologies are detailed below.

Antiviral Activity and Cytotoxicity Assays

The antiviral activity of this compound was assessed using MT-2 cells infected with a multi-cycle, replication-competent luciferase reporter virus (NLRepRluc-WT).[1]

  • Cell Preparation: MT-2 cells were seeded in 96-well plates.

  • Compound Dilution: this compound was serially diluted to various concentrations.

  • Infection and Treatment: Cells were infected with the reporter virus in the presence of the diluted compound.

  • Incubation: The plates were incubated for a period allowing for multiple rounds of viral replication.

  • Luciferase Assay: The extent of viral replication was quantified by measuring the activity of the luciferase reporter gene.

  • Data Analysis: The EC50 values were calculated from the dose-response curves.

Cytotoxicity was determined by incubating uninfected MT-2 cells with this compound and assessing cell viability using a standard assay (e.g., MTS or CTG).

Time-of-Addition Experiments

To pinpoint the stage of the viral lifecycle inhibited by this compound, time-of-addition experiments were conducted.

  • Synchronized Infection: MT-2 cells were infected with a reporter virus pseudotyped with HIV-1 LAI gp160 to ensure a single round of infection.

  • Staggered Compound Addition: this compound and control inhibitors targeting known stages of the viral lifecycle (e.g., reverse transcriptase inhibitors, integrase inhibitors) were added at various time points post-infection.

  • Quantification of Inhibition: The percentage of viral inhibition was determined for each time point relative to a no-drug control.

  • Analysis: By comparing the inhibition profile of this compound to that of the control compounds, the primary stage of viral inhibition was identified.[5]

Analysis of Viral Replication Intermediates

Quantitative polymerase chain reaction (qPCR) was employed to measure the levels of specific viral DNA intermediates.

  • Infection and Treatment: Cells were infected with HIV-1 in the presence or absence of this compound.

  • DNA Extraction: Total cellular DNA was extracted at various time points post-infection.

  • qPCR Analysis: qPCR was performed using specific primers to quantify the levels of total reverse transcripts, 2-long terminal repeat (2-LTR) circles (a marker for nuclear import), and integrated proviral DNA.

  • Interpretation: A reduction in specific intermediates in the presence of this compound provided evidence for its impact on distinct early-stage replication events.[5]

Visualizing the Mechanism and Experimental Workflow

This compound's Multi-Stage Inhibition of the HIV-1 Lifecycle

HIV_Lifecycle_Inhibition cluster_early Early Stage cluster_late Late Stage Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription Uncoating->RT NI 4. Nuclear Import RT->NI Integration 5. Integration NI->Integration Assembly 6. Assembly Integration->Assembly Budding 7. Budding & Maturation Assembly->Budding NewVirion 8. Infectious Virion Budding->NewVirion This compound This compound This compound->Uncoating Inhibits This compound->Assembly Inhibits

Caption: this compound inhibits both early (uncoating) and late (assembly) stages of the HIV-1 lifecycle.

Experimental Workflow for Determining Mechanism of Action

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_mechanism Mechanism of Action Studies cluster_resistance Resistance Profiling AntiviralAssay Antiviral Activity Assay (EC50 Determination) ToA Time-of-Addition Experiment AntiviralAssay->ToA CytotoxicityAssay Cytotoxicity Assay (CC50 Determination) CytotoxicityAssay->ToA qPCR qPCR for Viral Intermediates ToA->qPCR Selection In Vitro Resistance Selection qPCR->Selection Sequencing Genotypic Analysis Selection->Sequencing

Caption: A logical workflow of experiments to characterize this compound's antiviral properties.

Resistance Profile

In vitro resistance selection studies have identified several amino acid substitutions in the HIV-1 capsid protein that can reduce susceptibility to this compound. The primary resistance-associated mutations (RAMs) are summarized below.

Mutation Fold Change in Susceptibility Reference
Q67H6 to >5,000[1][2]
A105E6 to >5,000[1][2]
T107D/N6 to >5,000[1][2]

It is noteworthy that some mutations selected by other capsid inhibitors also confer reduced susceptibility to this compound, suggesting a similar binding site and mechanism of resistance.[1][2] However, preclinical data suggest that pre-existing resistance to this compound is expected to be rare.[3]

Conclusion

This compound is a potent, investigational HIV-1 capsid inhibitor with a novel, multi-stage mechanism of action. By targeting the highly conserved HIV-1 capsid protein, it disrupts both the early and late phases of the viral lifecycle, leading to potent antiviral activity at picomolar concentrations. Its favorable preclinical profile, including a high barrier to resistance, supports its continued clinical development as a potential long-acting agent for both the treatment and prevention of HIV-1 infection. Further clinical investigation, including the ongoing Phase 2a trial (NCT06039579), will be crucial in defining its therapeutic role.

References

Suricapavir: An Elusive Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the discovery and synthesis of Suricapavir, a purported potent viral replication inhibitor, have revealed a significant lack of publicly available scientific literature, patent filings, and clinical data. While the chemical structure and basic identifiers are accessible, a comprehensive technical guide detailing its synthesis, mechanism of action, and quantitative antiviral properties cannot be constructed at this time due to the scarcity of detailed information.

Searches for primary scientific literature or patents specifically detailing the discovery, synthesis protocols, and biological evaluation of this compound have been unsuccessful. This suggests that the compound may be in a very early stage of development, with research findings not yet disclosed in the public domain. It is also possible that the compound is known by a different internal or developmental code that is not widely publicized.

The absence of this foundational information precludes the creation of the in-depth technical guide as requested. Key components of such a guide, including:

  • Quantitative Data: No publicly available data on antiviral efficacy (e.g., EC50, IC50 values against specific viruses), cytotoxicity, or pharmacokinetic properties could be found to populate comparative tables.

  • Experimental Protocols: Detailed methodologies for the chemical synthesis of this compound, as well as protocols for the biological assays used to determine its activity, are not described in any accessible documents.

  • Signaling Pathways and Mechanisms: Without research detailing its mechanism of action, any depiction of signaling pathways or experimental workflows would be purely speculative and not based on scientific evidence.

References

Suricapavir: An Analysis of Publicly Available Data on its Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of publicly accessible scientific literature and clinical trial data reveals a significant lack of information regarding the antiviral spectrum of activity for the compound identified as Suricapavir. Despite searches for its mechanism of action, clinical trials, and resistance profiles, no specific, quantifiable data or detailed experimental protocols are available in the public domain to construct a comprehensive technical guide as requested.

Initial searches indicate that this compound is listed by some chemical suppliers as a potent viral replication inhibitor. However, these listings do not provide any supporting scientific data, such as the types of viruses it is effective against, its potency in cell-based assays (e.g., EC50 values), or its mechanism of action.

Further investigation into scientific databases and clinical trial registries for "this compound" and potential variations of the name did not yield any peer-reviewed publications or registered clinical studies. This suggests that this compound may be a very early-stage investigational compound with no publicly disclosed research, a proprietary code name not yet associated with any published data, or that the provided name may be inaccurate.

Without access to primary research data, it is not possible to provide a summary of its quantitative antiviral activity, detail the experimental protocols used for its evaluation, or create visualizations of any associated signaling pathways or experimental workflows.

Suricapavir (Suraxavir Marboxil): A Deep Dive into the Inhibition of Influenza Virus Replication through Targeting the PA Endonuclease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suricapavir, also known as suraxavir marboxil (GP681), is a novel antiviral agent that has demonstrated significant efficacy against influenza A and B viruses. As a prodrug, suraxavir marboxil is rapidly converted in the body to its active metabolite, GP1707D-07. This active compound targets a highly conserved and essential enzyme in the influenza virus replication machinery: the endonuclease domain of the polymerase acidic (PA) protein. By inhibiting this key enzyme, suraxavir marboxil effectively halts viral gene transcription and replication, leading to a reduction in viral load and alleviation of influenza symptoms. This technical guide provides a comprehensive overview of the target identification and validation of suraxavir marboxil, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Introduction

Influenza remains a significant global health threat, necessitating the development of new antiviral therapies with novel mechanisms of action to combat seasonal epidemics and potential pandemics. Suraxavir marboxil has emerged as a promising therapeutic candidate, offering a distinct advantage by targeting the viral polymerase complex, a different component of the viral life cycle compared to neuraminidase inhibitors. This document details the scientific journey of identifying and validating the molecular target of suraxavir marboxil, providing a technical resource for researchers in the field of antiviral drug development.

Target Identification: The Influenza Virus PA Endonuclease

The identification of the influenza virus polymerase acidic (PA) protein as the target of suraxavir marboxil's active metabolite, GP1707D-07, was a critical step in its development. The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. This complex is responsible for both transcription and replication of the viral RNA genome.

A crucial process in influenza virus transcription is "cap-snatching," where the virus hijacks the 5' cap structures from host cell pre-mRNAs. This process is initiated by the PB2 subunit binding to the host mRNA cap, followed by cleavage of the host mRNA by the endonuclease activity of the PA subunit. The resulting capped RNA fragment is then used as a primer by the PB1 subunit to initiate the synthesis of viral mRNA. The essential and highly conserved nature of the PA endonuclease active site made it an attractive target for antiviral drug design. Preclinical studies with suraxavir marboxil demonstrated its therapeutic activity against both influenza A and B viruses, pointing towards a conserved viral target.

Mechanism of Action: Inhibition of Cap-Snatching

Suraxavir marboxil's active metabolite, GP1707D-07, acts as a potent and selective inhibitor of the endonuclease activity of the influenza virus PA protein. By binding to the active site of the PA endonuclease, GP1707D-07 prevents the cleavage of host cell pre-mRNAs. This blockade of the "cap-snatching" mechanism deprives the viral polymerase of the necessary primers to initiate transcription of the viral genome. Consequently, viral protein synthesis and the production of new viral particles are effectively halted.

cluster_host_cell Host Cell cluster_virus Influenza Virus cluster_inhibition Inhibition by Suraxavir Marboxil (GP1707D-07) Host_pre_mRNA Host pre-mRNA (with 5' Cap) PB2 PB2 Host_pre_mRNA->PB2 1. Cap Binding PA PA (Endonuclease) PB2->PA 2. Positioning PA->Host_pre_mRNA 3. Cleavage (Cap-Snatching) Capped_Fragment Capped RNA Fragment PB1 PB1 (Polymerase) Viral_mRNA Viral mRNA PB1->Viral_mRNA 5. Transcription Viral_RNA Viral RNA Viral_RNA->PB1 Template Capped_Fragment->PB1 4. Priming GP1707D07 GP1707D-07 (Active Metabolite) GP1707D07->PA Inhibits Endonuclease Activity

Figure 1. Mechanism of action of suraxavir marboxil's active metabolite (GP1707D-07) in inhibiting the influenza virus "cap-snatching" process.

Quantitative Data Summary

The antiviral activity of suraxavir marboxil's active metabolite, GP1707D-07, has been quantified through various in vitro and clinical studies. The following tables summarize the key efficacy data.

Parameter Value Assay/Study Details Reference
IC50 0.6 nMIn vitro inhibition of influenza virus transcriptional activity.[1]
EC90 6.87 ng/mLIn vitro concentration for 90% of maximal effect.[1]
IC50 (Baloxavir) 1.8 nMComparative in vitro inhibition of influenza virus transcriptional activity.[1]

Table 1. In Vitro Efficacy of GP1707D-07

Endpoint Suraxavir Marboxil (40 mg) Placebo P-value Study
Median Time to Alleviation of Symptoms (TTAS)42.0 hours63.0 hours0.002Phase 3 Clinical Trial (NCT05474755)[1][2]
Mean Change in Viral Load (Day 1)-2.2 ± 1.3 log10 copies/mL-1.3 ± 1.7 log10 copies/mL< 0.001Phase 3 Clinical Trial (NCT05474755)[1]
Median Time to Alleviation of Symptoms (TTAS) - Influenza B50.0 hours (40 mg), 46.1 hours (20 mg)82.3 hours-Phase 2 Clinical Trial (NCT04736758)[3]
Mean Change in Viral Titres (Day 1) - Influenza B-2.14 ± 1.97 log10 TCID50/mL (40 mg)-0.69 ± 1.98 log10 TCID50/mL-Phase 2 Clinical Trial (NCT04736758)[3]

Table 2. Clinical Efficacy of Suraxavir Marboxil

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the preclinical and clinical evaluation of suraxavir marboxil.

In Vitro PA Endonuclease Inhibition Assay

This assay is designed to directly measure the inhibitory effect of a compound on the enzymatic activity of the influenza PA endonuclease.

Objective: To determine the half-maximal inhibitory concentration (IC50) of GP1707D-07 against the PA endonuclease.

Materials:

  • Recombinant influenza PA endonuclease domain protein.

  • Single-stranded DNA (ssDNA) or RNA substrate.

  • Assay buffer (e.g., containing Tris-HCl, NaCl, MgCl2, MnCl2, DTT).

  • GP1707D-07 (and other test compounds).

  • Agarose (B213101) gel and electrophoresis equipment.

  • DNA/RNA visualization agent (e.g., ethidium (B1194527) bromide or SYBR Green).

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a fixed concentration of the ssDNA or RNA substrate, and varying concentrations of GP1707D-07.

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of the recombinant PA endonuclease domain protein to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for enzymatic cleavage of the substrate.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

  • Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the cleaved and uncleaved substrate.

  • Visualization and Analysis: Visualize the DNA/RNA bands under UV light after staining. Quantify the intensity of the bands corresponding to the uncleaved substrate.

  • IC50 Calculation: Plot the percentage of substrate cleavage against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow In Vitro PA Endonuclease Inhibition Assay Workflow Start Start Setup 1. Prepare Reaction Mixture (Buffer, Substrate, GP1707D-07) Start->Setup Add_Enzyme 2. Add Recombinant PA Endonuclease Setup->Add_Enzyme Incubate 3. Incubate at 37°C Add_Enzyme->Incubate Stop 4. Terminate Reaction Incubate->Stop Electrophoresis 5. Agarose Gel Electrophoresis Stop->Electrophoresis Visualize 6. Visualize and Quantify Bands Electrophoresis->Visualize Calculate 7. Calculate IC50 Visualize->Calculate End End Calculate->End

Figure 2. Workflow for the in vitro PA endonuclease inhibition assay.

Cell-Based Influenza Replication Assay

This assay evaluates the antiviral activity of a compound in a cellular context, measuring its ability to inhibit influenza virus replication in cultured cells.

Objective: To determine the half-maximal effective concentration (EC50) of GP1707D-07 in inhibiting influenza virus replication.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell lines.

  • Influenza virus stock (e.g., A/H1N1, A/H3N2, or Influenza B).

  • Cell culture medium and supplements.

  • GP1707D-07 (and other test compounds).

  • Assay for measuring viral replication (e.g., plaque assay, TCID50 assay, or quantitative PCR for viral RNA).

  • Assay for cell viability (e.g., MTT or CellTiter-Glo assay).

Protocol:

  • Cell Seeding: Seed MDCK cells in 96-well plates and allow them to form a confluent monolayer.

  • Compound Treatment: Treat the cells with serial dilutions of GP1707D-07 for a defined period before or during infection.

  • Virus Infection: Infect the cells with a known multiplicity of infection (MOI) of the influenza virus.

  • Incubation: Incubate the infected cells at 37°C in a CO2 incubator for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours).

  • Quantification of Viral Replication:

    • Plaque Assay: Overlay the cells with agar (B569324) or methylcellulose, incubate until plaques are visible, and then stain and count the plaques.

    • TCID50 Assay: Collect the supernatant, perform serial dilutions, and infect fresh cell monolayers to determine the dilution that causes cytopathic effect in 50% of the wells.

    • qPCR: Extract viral RNA from the supernatant or cell lysate and quantify the amount of a specific viral gene.

  • Cell Viability Assay: In parallel plates, perform a cell viability assay to determine the cytotoxicity of the compound.

  • EC50 Calculation: Plot the percentage of inhibition of viral replication against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Efficacy Study in a Mouse Model of Influenza

Animal models are essential for evaluating the in vivo efficacy and safety of antiviral candidates. The mouse model is a commonly used system for influenza research.

Objective: To assess the therapeutic efficacy of suraxavir marboxil in a lethal influenza virus challenge model in mice.

Materials:

  • BALB/c mice.

  • Mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).

  • Suraxavir marboxil formulated for oral administration.

  • Vehicle control.

  • Oseltamivir (positive control).

Protocol:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

  • Virus Challenge: Anesthetize the mice and intranasally infect them with a lethal dose of the mouse-adapted influenza virus.

  • Treatment: At a specified time post-infection (e.g., 24 or 48 hours), begin oral administration of suraxavir marboxil, vehicle, or oseltamivir. Administer the treatment once daily for a defined period (e.g., 5 days).

  • Monitoring: Monitor the mice daily for signs of illness, including weight loss, and record survival.

  • Endpoint Analysis:

    • Survival: Record the percentage of surviving mice in each group over a period of 14-21 days.

    • Viral Titer in Lungs: At specific time points, euthanize a subset of mice from each group, collect the lungs, and determine the viral titer using a plaque assay or TCID50 assay.

    • Lung Pathology: Collect lung tissue for histopathological analysis to assess the extent of inflammation and tissue damage.

  • Data Analysis: Compare the survival curves, body weight changes, lung viral titers, and lung pathology scores between the treatment and control groups to evaluate the efficacy of suraxavir marboxil.

Conclusion

Suraxavir marboxil represents a significant advancement in the treatment of influenza, with a well-defined molecular target and a potent mechanism of action. Its active metabolite, GP1707D-07, effectively inhibits the endonuclease activity of the viral PA protein, thereby blocking the crucial "cap-snatching" process required for viral replication. The robust preclinical and clinical data, including low nanomolar in vitro efficacy and significant reductions in symptom duration and viral load in patients, underscore its potential as a valuable therapeutic option. The detailed experimental protocols provided in this guide offer a framework for further research and development of novel influenza polymerase inhibitors.

References

Suricapavir: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suricapavir is an investigational antiviral agent identified as a potent inhibitor of viral replication. This document provides a detailed overview of its chemical structure and physicochemical properties. At present, specific data regarding its mechanism of action, antiviral activity spectrum, and pharmacokinetic profile are not extensively available in publicly accessible scientific literature. This guide serves as a foundational document, summarizing the known chemical and structural information while highlighting the areas requiring further research to fully characterize its therapeutic potential.

Chemical Structure and Properties

This compound is a complex synthetic organic molecule. Its fundamental chemical and physical properties are summarized below.

Chemical Identity
PropertyValueReference
IUPAC Name N-((S)-1-(3-((S)-4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-4-oxo-7-(6-(trifluoromethyl)pyridin-2-yl)-3,4-dihydroquinazolin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[1][2]cyclopenta[1,2-c]pyrazol-1-yl)acetamide[3]
CAS Number 2417270-21-2[3]
Molecular Formula C41H29ClF9N9O4S[3]
Synonyms Suricapavirum[3]
Physicochemical Properties
PropertyValueReference
Molecular Weight 950.24 g/mol [3]
Exact Mass 949.1608[3]
Elemental Analysis C: 51.82%, H: 3.08%, Cl: 3.73%, F: 17.99%, N: 13.27%, O: 6.73%, S: 3.37%[3]

Antiviral Activity and Mechanism of Action

This compound is classified as a viral replication inhibitor.[3] However, detailed public information regarding its specific viral targets, spectrum of activity, and the precise mechanism by which it inhibits viral replication is not available at the time of this report. General antiviral mechanisms often involve targeting key viral enzymes or processes essential for the viral life cycle.

To elucidate the mechanism of action of a novel antiviral agent like this compound, a series of experiments would typically be conducted. The logical workflow for such an investigation is outlined in the diagram below.

Logical Workflow for Antiviral Mechanism of Action Study A Initial Screening (e.g., CPE Assay) B Determine Antiviral Spectrum (Panel of Viruses) A->B C Time-of-Addition Assay B->C D Target Identification (e.g., Enzyme Assays, Resistant Mutant Selection) C->D E Mechanism Elucidation (Biochemical & Biophysical Assays) D->E

Caption: Workflow for characterizing the antiviral mechanism.

Pharmacokinetic Properties

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not currently available in the public domain. Preclinical and clinical studies are necessary to determine these properties.

A standard experimental workflow for characterizing the pharmacokinetic profile of a new chemical entity is depicted below.

Experimental Workflow for Pharmacokinetic Profiling cluster_0 In Vitro ADME Assays cluster_1 In Vivo Pharmacokinetic Studies A Metabolic Stability (Microsomes, Hepatocytes) E Single Ascending Dose (SAD) in Animal Models A->E B CYP Inhibition & Induction B->E C Plasma Protein Binding C->E D Permeability & Efflux D->E F Multiple Ascending Dose (MAD) in Animal Models E->F G Bioavailability Studies F->G H Human Clinical Trials (Phase I) G->H

Caption: Standard workflow for pharmacokinetic evaluation.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as for its biological evaluation, are not publicly available. The following sections outline general methodologies that are typically employed in the characterization of novel antiviral compounds.

General Antiviral Assay Protocol (Conceptual)

A common method to assess the antiviral activity of a compound is the cytopathic effect (CPE) reduction assay.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, A549) in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and infect them with a specific virus at a known multiplicity of infection (MOI). Simultaneously, add the different concentrations of this compound to the wells. Include appropriate controls (virus-only, cells-only, and a known antiviral drug as a positive control).

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus-only control wells (typically 2-5 days).

  • Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®). The absorbance or luminescence is proportional to the number of viable cells.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from virus-induced death.

General Enzyme Inhibition Assay Protocol (Conceptual)

If this compound is found to target a specific viral enzyme (e.g., a protease or polymerase), its inhibitory activity can be quantified using an enzyme inhibition assay.

  • Reagent Preparation: Prepare a reaction buffer containing the purified viral enzyme, a specific substrate (often fluorogenic or chromogenic), and varying concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Signal Detection: Monitor the production of the product over time using a plate reader (fluorometer or spectrophotometer).

  • Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the velocity against the inhibitor concentration to calculate the 50% inhibitory concentration (IC50).

Conclusion and Future Directions

This compound is a novel chemical entity with potential as a viral replication inhibitor. The information currently available is limited to its chemical structure and basic physical properties. To fully understand its therapeutic potential, further research is critically needed to:

  • Determine its antiviral spectrum against a broad range of viruses.

  • Elucidate its specific molecular target and mechanism of action.

  • Characterize its in vitro and in vivo pharmacokinetic and safety profiles.

The experimental frameworks outlined in this document provide a roadmap for the future investigations required to advance the development of this compound as a potential antiviral therapeutic.

References

Early Research on Suricapavir as a Viral Replication Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suricapavir is a novel small molecule identified as a potent inhibitor of viral replication.[1][2][3] This technical guide provides a comprehensive overview of the currently available early research data on this compound, focusing on its core characteristics as a viral replication inhibitor. Due to the preliminary nature of the publicly accessible information, this document will focus on the foundational data and the general methodologies relevant to the preclinical assessment of such antiviral candidates.

Quantitative Data

At present, specific quantitative data from early preclinical studies on this compound, such as IC50, EC50, and CC50 values, have not been made publicly available in scientific literature or clinical trial databases. The compound is consistently described by chemical suppliers as a potent viral replication inhibitor, indicating that such data likely exists in proprietary research.[1][2][3][4]

For the purpose of providing a structured framework for future data, the following table is presented as a template for summarizing the key quantitative metrics typically evaluated for a novel antiviral agent.

Parameter Description Typical Units This compound Data
IC50 (Half-maximal Inhibitory Concentration) Concentration of this compound that inhibits 50% of the target viral enzyme activity or replication in a biochemical or cell-based assay.µM, nMNot Available
EC50 (Half-maximal Effective Concentration) Concentration of this compound that produces 50% of its maximal antiviral effect in a cell-based assay.µM, nMNot Available
CC50 (50% Cytotoxic Concentration) Concentration of this compound that causes the death of 50% of uninfected host cells.µM, nMNot Available
SI (Selectivity Index) Ratio of CC50 to EC50 (CC50/EC50), indicating the therapeutic window of the compound.UnitlessNot Available

Experimental Protocols

Detailed experimental protocols specific to this compound are not yet published. However, based on standard virological and pharmacological practices, the following methodologies are representative of the key experiments that would be conducted in the early-stage research of a viral replication inhibitor.

1. Antiviral Activity Assay (Plaque Reduction Assay or Yield Reduction Assay)

  • Objective: To determine the concentration-dependent inhibitory effect of this compound on viral replication in a cell culture system.

  • Methodology:

    • Host cells permissive to the virus of interest are seeded in multi-well plates and grown to confluence.

    • The cells are then infected with a known titer of the virus in the presence of serial dilutions of this compound. A vehicle control (without this compound) is also included.

    • After an incubation period to allow for viral replication, the antiviral effect is quantified.

      • For Plaque Reduction Assay: The cell monolayer is overlaid with a semi-solid medium to restrict viral spread to adjacent cells, resulting in the formation of localized lesions (plaques). The number of plaques is counted, and the percent inhibition is calculated relative to the vehicle control.

      • For Yield Reduction Assay: The supernatant containing progeny virus is collected, and the viral titer is determined using methods such as a plaque assay or TCID50 (50% Tissue Culture Infective Dose) assay. The reduction in viral yield is then calculated.

    • The EC50 value is determined by plotting the percent inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

2. Cytotoxicity Assay (MTT or LDH Assay)

  • Objective: To assess the toxicity of this compound to the host cells and determine the CC50 value.

  • Methodology:

    • Uninfected host cells are seeded in multi-well plates.

    • The cells are treated with the same serial dilutions of this compound used in the antiviral activity assay.

    • After an incubation period equivalent to the antiviral assay, cell viability is measured.

      • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The tetrazolium dye MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product, which is quantified by spectrophotometry.

      • LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage (cytotoxicity).

    • The CC50 value is calculated from the dose-response curve of cell viability versus this compound concentration.

Signaling Pathways and Experimental Workflows

As the precise mechanism of action for this compound is not yet elucidated, a diagram of a specific signaling pathway is not possible. However, the general workflow for the initial screening and evaluation of a potential viral replication inhibitor can be visualized.

Antiviral_Screening_Workflow cluster_0 Initial Screening cluster_1 Hit Confirmation and Dose-Response cluster_2 Lead Optimization Compound_Library Compound Library Primary_Screening Primary Antiviral Screen (e.g., High-Throughput Cell-Based Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Antiviral Assay (EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Hit_Identification->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI) Dose_Response->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Lead_Selection Selection of Lead Compounds (High Potency and Low Toxicity) Selectivity_Index->Lead_Selection Mechanism_of_Action Mechanism of Action Studies Lead_Selection->Mechanism_of_Action ADME_Tox In Vitro ADME/Tox Profiling Lead_Selection->ADME_Tox

Caption: General workflow for the discovery and initial characterization of a novel antiviral compound.

The following diagram illustrates the logical relationship in determining the therapeutic potential of an antiviral candidate based on its efficacy and toxicity.

Therapeutic_Index_Concept EC50 EC50 (Antiviral Potency) SI Selectivity Index (SI = CC50 / EC50) EC50->SI Lower is better CC50 CC50 (Cytotoxicity) CC50->SI Higher is better Therapeutic_Potential Therapeutic Potential SI->Therapeutic_Potential Higher SI indicates greater potential

Caption: Conceptual relationship between antiviral potency, cytotoxicity, and therapeutic potential.

This compound is identified as a promising viral replication inhibitor based on the limited available information.[1][2][3][4] However, a comprehensive understanding of its potential as a therapeutic agent awaits the publication of detailed preclinical data, including its antiviral spectrum, potency against specific viruses (EC50 values), cytotoxicity profile (CC50 values), and mechanism of action. The experimental frameworks provided in this guide serve as a standard reference for the types of studies necessary to elucidate these critical parameters for any new antiviral candidate. As more research on this compound becomes available, this technical guide can be updated to incorporate specific findings.

References

Investigational Antiviral Suricapavir: A Deep Dive into its Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Suricapavir is an emerging, potent viral replication inhibitor currently under investigation. This technical guide synthesizes the available information on this compound, focusing on its mechanism of action and the cellular pathways it affects. Due to the early stage of publicly available research, definitive data on its precise viral target and the full spectrum of its intracellular interactions are limited. This document will be updated as more information becomes available.

Introduction to this compound

This compound (CAS No. 2417270-21-2) is a novel small molecule identified as a potent inhibitor of viral replication[1]. Its complex chemical structure suggests a targeted mechanism of action against a key viral or host-cell component essential for viral propagation. While the specific virus or family of viruses targeted by this compound has not been explicitly disclosed in currently available public literature, its classification as a viral replication inhibitor points towards interference with fundamental processes of the viral life cycle.

Putative Mechanism of Action

Based on its classification, this compound likely disrupts one or more of the following stages of viral replication:

  • Viral Entry: Interference with the attachment, fusion, or uncoating of the virus.

  • Viral Genome Replication: Inhibition of viral polymerases (RNA or DNA dependent) or other enzymes essential for the replication of the viral genetic material.

  • Viral Protein Synthesis and Processing: Blocking the translation of viral mRNA or the post-translational modification of viral proteins by proteases.

  • Viral Assembly and Egress: Preventing the assembly of new virions or their release from the host cell.

The precise mechanism remains to be elucidated through further preclinical and clinical studies.

Cellular Pathways Potentially Affected by this compound

Given the intricate relationship between a virus and its host cell, a potent viral replication inhibitor like this compound is likely to modulate various cellular pathways. The specific pathways affected would be contingent on the virus it targets. Below are hypothetical scenarios based on common antiviral mechanisms.

Innate Immune Signaling Pathways

Many antiviral agents directly or indirectly stimulate the host's innate immune response. This compound could potentially modulate pathways such as:

  • RIG-I-like Receptor (RLR) Pathway: This pathway detects viral RNA in the cytoplasm and triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines.

  • Toll-like Receptor (TLR) Pathway: TLRs recognize viral components on the cell surface or within endosomes, initiating a signaling cascade that leads to an antiviral state.

Diagram: Hypothetical Modulation of Innate Immune Signaling by this compound

G cluster_virus Viral Infection cluster_cell Host Cell Viral PAMPs Viral PAMPs PRR Pattern Recognition Receptors (RLRs, TLRs) Viral PAMPs->PRR Recognition Signaling\nCascade Signaling Cascade PRR->Signaling\nCascade IRF3/7\nNF-κB Transcription Factors (IRF3/7, NF-κB) Signaling\nCascade->IRF3/7\nNF-κB Nucleus Nucleus IRF3/7\nNF-κB->Nucleus Translocation Type I IFNs\nCytokines Type I Interferons & Pro-inflammatory Cytokines Nucleus->Type I IFNs\nCytokines Gene Expression This compound This compound This compound->Signaling\nCascade Potential Inhibition or Modulation

Caption: Potential modulation of innate immune signaling by this compound.

Cell Cycle and DNA/RNA Synthesis Pathways

As this compound is classified under "Cell Cycle/DNA Damage" and "DNA/RNA Synthesis" by some vendors, it may interfere with the host cell machinery that viruses often hijack for their own replication[1].

  • Host Cell Cycle Regulation: Some viruses manipulate the host cell cycle to create a favorable environment for replication. This compound might counteract these changes.

  • Nucleotide Metabolism: Viruses are dependent on the host cell's pool of nucleotides to synthesize their genomes. An antiviral could potentially disrupt the cellular pathways responsible for nucleotide synthesis.

Diagram: Potential Experimental Workflow to Assess this compound's Effect on Host Cell Proliferation

G Cell_Seeding Seed cells in multi-well plates Treatment Treat with varying concentrations of this compound Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubation->Assay Data_Analysis Analyze data to determine IC50 Assay->Data_Analysis

References

Initial Toxicity Screening of Suricapavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Suricapavir is a hypothetical compound used here for illustrative purposes. The data, protocols, and pathways presented in this document are representative of a typical initial toxicity screening for a novel antiviral agent and are not based on any existing drug.

Introduction

The development of novel antiviral therapeutics is a critical component of global health preparedness. Early and comprehensive toxicity screening is paramount to ensure the safety and viability of a drug candidate before it progresses to clinical trials.[1][2][3] This guide provides an in-depth overview of the initial toxicity screening process for "this compound," a hypothetical viral replication inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical safety assessment of such compounds.

The primary objectives of this initial screening are to determine the potential therapeutic index of the drug, identify any immediate toxic liabilities, and inform dose selection for further non-clinical and clinical studies.[1][3][4] The screening cascade typically involves a battery of in vitro and in vivo assays designed to assess cytotoxicity, genotoxicity, and potential off-target effects, such as cardiac ion channel inhibition.[1][5]

Mechanism of Action

This compound is designed as a viral replication inhibitor. Antiviral drugs with this mechanism of action typically target viral enzymes essential for the replication of the viral genome, such as polymerases or proteases.[6][7][8][9] By inhibiting these key viral proteins, the drug disrupts the viral life cycle, preventing the production of new virions.[8] This targeted approach aims to achieve high antiviral efficacy with minimal impact on host cell machinery.[10]

cluster_host_cell Host Cell Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Viral_RNA_Release Viral RNA Release Uncoating->Viral_RNA_Release Viral_Replication_Complex Viral Replication Complex (e.g., RNA Polymerase) Viral_RNA_Release->Viral_Replication_Complex Protein_Synthesis Viral Protein Synthesis Viral_Replication_Complex->Protein_Synthesis Virion_Assembly New Virion Assembly Protein_Synthesis->Virion_Assembly Viral_Exit Viral Egress Virion_Assembly->Viral_Exit This compound This compound This compound->Viral_Replication_Complex Inhibition

Figure 1: Hypothetical Mechanism of Action for this compound.

In Vitro Toxicity Screening

The initial phase of toxicity screening relies heavily on in vitro assays to provide a rapid and cost-effective assessment of a compound's potential toxicity.[2][11]

Cytotoxicity Assays

Cytotoxicity assays are fundamental to determining the concentration at which a compound induces cell death and to calculate the therapeutic index.[5] These assays are conducted across various human cell lines to identify any cell-type-specific toxicity.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeAssay TypeCC50 (µM)
Vero E6Monkey Kidney EpithelialNeutral Red Uptake> 100
HepG2Human Liver CarcinomaMTT85.4
HEK293Human Embryonic KidneyCellTiter-Glo> 100
A549Human Lung CarcinomaLDH Release92.1

Experimental Protocol: Neutral Red Uptake Assay

  • Cell Plating: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.[12] Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Staining: Remove the treatment medium and wash the cells with PBS. Add 100 µL of medium containing 50 µg/mL Neutral Red and incubate for 3 hours.

  • Dye Extraction: Remove the staining solution, wash the cells, and add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid).

  • Quantification: Shake the plates for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[12]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Genotoxicity Assays

Genotoxicity assays are crucial for assessing the potential of a compound to damage genetic material.[13] A standard initial screening battery includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.[11][13]

Table 2: In Vitro Genotoxicity of this compound

AssayTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and WithoutNegative
In Vitro MicronucleusHuman Peripheral Blood LymphocytesWith and WithoutNegative

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.[14]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Exposure: Expose the bacterial strains to various concentrations of this compound, a vehicle control, and positive controls in the presence of a minimal amount of histidine (for Salmonella) or tryptophan (for E. coli).

  • Plating: Plate the treated bacteria onto minimal agar (B569324) plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid).

  • Evaluation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the vehicle control.

Start Start Bacterial_Culture Bacterial Culture (Histidine-dependent) Start->Bacterial_Culture Treatment Treatment with this compound (+/- S9 Metabolic Activation) Bacterial_Culture->Treatment Plating Plate on Histidine-free Medium Treatment->Plating Incubation Incubate 48-72h Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Result Result Colony_Counting->Result Negative Negative Result Result->Negative No significant increase in colonies Positive Positive Result Result->Positive Significant increase in colonies

Figure 2: Workflow for the Ames Test.
hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[15][16] Therefore, assessing a compound's activity on this channel is a critical early safety screen.

Table 3: hERG Channel Inhibition by this compound

Assay TypeCell LineIC50 (µM)
Automated Patch ClampHEK293 (hERG-expressing)> 30

Experimental Protocol: Automated Patch-Clamp Assay

  • Cell Preparation: Use a stable cell line (e.g., HEK293) expressing the hERG channel. Culture and harvest the cells for the assay.[16]

  • Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).[16]

  • Recording: Obtain a stable whole-cell recording from a single cell. Apply a voltage protocol to elicit hERG currents, typically a depolarizing pulse followed by a repolarizing step to measure the tail current.[15][17]

  • Compound Application: Perfuse the cell with a vehicle solution to establish a baseline, followed by increasing concentrations of this compound.[15]

  • Data Acquisition: Record the hERG tail current at each concentration until a steady-state effect is observed.[15]

  • Data Analysis: Measure the percentage of current inhibition at each concentration relative to the baseline. Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Start Start Cell_Seeding Seed hERG-expressing cells Start->Cell_Seeding Patch_Clamp Establish Whole-Cell Patch Clamp Cell_Seeding->Patch_Clamp Baseline Record Baseline hERG Current Patch_Clamp->Baseline Compound_Addition Apply Increasing Concentrations of this compound Baseline->Compound_Addition Record_Current Record hERG Current at each Concentration Compound_Addition->Record_Current Analysis Calculate % Inhibition and IC50 Record_Current->Analysis End End Analysis->End

Figure 3: Workflow for hERG Automated Patch-Clamp Assay.

In Vivo Acute Toxicity Study

An acute toxicity study in a rodent model provides preliminary information on the in vivo effects of a single dose of the compound, helps to identify potential target organs of toxicity, and informs the dose selection for subsequent studies.[4][18][19]

Table 4: Acute Oral Toxicity of this compound in Rats

SpeciesStrainSexDose (mg/kg)Clinical SignsNecropsy Findings
RatSprague-DawleyMale300No adverse effects observedNo gross abnormalities
Female300No adverse effects observedNo gross abnormalities
Male1000Mild, transient lethargyNo gross abnormalities
Female1000Mild, transient lethargyNo gross abnormalities
Male2000Lethargy, piloerection (resolved by 48h)No gross abnormalities
Female2000Lethargy, piloerection (resolved by 48h)No gross abnormalities

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on in vitro data and is typically a fraction of the estimated LD50.

  • Observation: Observe the animal for clinical signs of toxicity and mortality for up to 14 days.[4]

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. This sequential dosing continues until the criteria for stopping the study are met.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any target organs of toxicity.[4]

  • LD50 Estimation: The data are used to estimate the median lethal dose (LD50).

Conclusion

The initial toxicity screening of the hypothetical antiviral compound, this compound, demonstrates a favorable preliminary safety profile. The in vitro assays indicate low cytotoxicity in various cell lines, a lack of genotoxic potential, and no significant inhibition of the hERG cardiac ion channel at concentrations well above the anticipated therapeutic range. The acute in vivo study in rats suggests a low order of acute toxicity.

These results support the continued development of this compound and provide the necessary data to design more comprehensive repeat-dose toxicity studies. The collective findings from this initial screening are crucial for a robust risk assessment and for guiding the safe progression of this compound towards clinical evaluation.

References

Methodological & Application

Application Notes and Protocols for Suricapavir in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Suricapavir, a potent viral replication inhibitor, in cell culture experiments. The following protocols are generalized for antiviral compounds that inhibit viral DNA or RNA synthesis and should be optimized for your specific cell line, virus, and experimental conditions.

Mechanism of Action

This compound is classified as a potent inhibitor of viral replication.[1] Its mechanism is suggested to be related to the disruption of DNA/RNA synthesis, which is a critical step in the viral life cycle.[1] By interfering with this process, this compound effectively halts the proliferation of the virus within host cells. The precise molecular targets and the exact mechanism of inhibition by this compound are still under investigation.

Signaling Pathway of a Generic Viral Replication Inhibitor

The following diagram illustrates a generalized signaling pathway of a virus that relies on host cell machinery for replication and the point of intervention for a DNA/RNA synthesis inhibitor like this compound.

Viral_Replication_Inhibition cluster_host_cell Host Cell Virus Virus Viral Entry Viral Entry Virus->Viral Entry 1. Attachment & Entry Uncoating Uncoating Viral Entry->Uncoating 2. Uncoating Viral Genome Release Viral Genome Release Uncoating->Viral Genome Release 3. Genome Release Viral DNA/RNA Synthesis Viral DNA/RNA Synthesis Viral Genome Release->Viral DNA/RNA Synthesis 4. Replication Viral Protein Synthesis Viral Protein Synthesis Viral DNA/RNA Synthesis->Viral Protein Synthesis 5. Translation Virion Assembly Virion Assembly Viral Protein Synthesis->Virion Assembly 6. Assembly Virus Release Virus Release Virion Assembly->Virus Release 7. Release This compound This compound This compound->Viral DNA/RNA Synthesis Inhibition

Caption: Generalized viral replication cycle and the inhibitory action of this compound on DNA/RNA synthesis.

Experimental Protocols

Prior to conducting antiviral efficacy studies, it is crucial to determine the cytotoxic concentration of this compound on the host cell line.

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells. A common method is the MTT assay, which measures cell metabolic activity.

Materials:

  • Host cell line (e.g., Vero, A549, Huh-7)

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in DMF)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and solvent only as controls.

  • Incubation: Incubate the plate for a period equivalent to the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Antiviral Activity Assay (Viral Replication Inhibition)

This protocol assesses the ability of this compound to inhibit viral replication. A common method is the plaque reduction assay or quantification of viral RNA by qRT-PCR.

Materials:

  • Host cell line

  • Virus stock with a known titer

  • Complete cell culture medium

  • This compound stock solution

  • 96-well or 24-well cell culture plates

  • Overlay medium (for plaque assay, e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet solution (for plaque assay)

  • RNA extraction kit and qRT-PCR reagents (for qRT-PCR)

Procedure (Plaque Reduction Assay):

  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour at 37°C.

  • Treatment: Remove the viral inoculum and wash the cells with PBS. Add overlay medium containing serial dilutions of this compound (at non-toxic concentrations). Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days).

  • Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Procedure (qRT-PCR):

  • Cell Seeding and Infection: Follow steps 1 and 2 of the plaque reduction assay.

  • Treatment: After removing the viral inoculum, add complete medium containing serial dilutions of this compound.

  • Incubation: Incubate for 24-72 hours.

  • RNA Extraction: Harvest the cell supernatant or cell lysate to extract viral RNA.

  • qRT-PCR: Perform quantitative reverse transcription PCR to quantify the amount of viral RNA.

  • Data Analysis: Calculate the EC50 based on the reduction of viral RNA levels.

Experimental Workflow

The following diagram outlines the general workflow for evaluating this compound in cell culture.

Experimental_Workflow Start Start Prepare this compound Stock Prepare this compound Stock Solution Start->Prepare this compound Stock Determine Cytotoxicity (CC50) Determine Cytotoxicity (CC50) on Host Cells Prepare this compound Stock->Determine Cytotoxicity (CC50) Select Non-Toxic Concentrations Select Non-Toxic Concentrations for Antiviral Assay Determine Cytotoxicity (CC50)->Select Non-Toxic Concentrations Perform Antiviral Assay Perform Antiviral Assay (e.g., Plaque Reduction, qRT-PCR) Select Non-Toxic Concentrations->Perform Antiviral Assay Determine Antiviral Efficacy (EC50) Determine Antiviral Efficacy (EC50) Perform Antiviral Assay->Determine Antiviral Efficacy (EC50) Calculate Selectivity Index (SI) Calculate Selectivity Index (SI) (CC50 / EC50) Determine Antiviral Efficacy (EC50)->Calculate Selectivity Index (SI) Data Analysis & Interpretation Data Analysis and Interpretation Calculate Selectivity Index (SI)->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: Workflow for in vitro evaluation of this compound.

Data Presentation

Quantitative data from cytotoxicity and antiviral assays should be summarized in clear and structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Host Cell Line

Cell LineAssay MethodIncubation Time (hours)CC50 (µM)
e.g., VeroMTT72[Insert Value]
e.g., A549MTT72[Insert Value]
e.g., Huh-7MTT72[Insert Value]

Table 2: Antiviral Activity of this compound

VirusCell LineAssay MethodEC50 (µM)Selectivity Index (SI = CC50/EC50)
e.g., Virus XVeroPlaque Reduction[Insert Value][Insert Value]
e.g., Virus YA549qRT-PCR[Insert Value][Insert Value]
e.g., Virus ZHuh-7Cell-based ELISA[Insert Value][Insert Value]

Note: The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. An SI value greater than 10 is generally considered promising for further development.[2]

Troubleshooting

  • High background cytotoxicity of the solvent: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the specific cell line used.

  • Inconsistent plaque formation: Optimize the MOI and ensure a healthy, confluent cell monolayer.

  • Variability in qRT-PCR results: Use appropriate controls, including no-template controls and housekeeping genes for normalization. Ensure high-quality RNA extraction.

By following these application notes and protocols, researchers can effectively evaluate the in vitro efficacy of this compound as a viral replication inhibitor. It is imperative to meticulously optimize each step for the specific experimental system to obtain reliable and reproducible results.

References

Application Notes and Protocols: Determination of Suricapavir Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for determining the dose-response curve of Suricapavir, a potent viral replication inhibitor. This compound is classified as a Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM). CAMs represent a promising class of antiviral agents that interfere with the HBV life cycle by disrupting the normal assembly of the viral capsid.[1][2][3] These protocols outline the necessary steps to quantify the in vitro efficacy (EC50) and cytotoxicity (CC50) of this compound, essential parameters for its preclinical evaluation.

Introduction to this compound and Capsid Assembly Modulators (CAMs)

Hepatitis B virus (HBV) infection is a major global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] While current therapies can suppress viral replication, they rarely lead to a complete cure.[3] The HBV core protein is a critical component of the viral life cycle, responsible for encapsulating the viral pregenomic RNA (pgRNA) and reverse transcriptase, forming the nucleocapsid.[3][4] This process is a prime target for antiviral drug development.[3][5]

This compound is a potent viral replication inhibitor.[6] It belongs to the class of drugs known as Capsid Assembly Modulators (CAMs).[1][2][7] CAMs are small molecules that bind to the HBV core protein dimers, inducing allosteric changes that interfere with the normal process of capsid assembly.[1][3] This interference can result in the formation of aberrant, non-functional capsids or empty capsids that lack the viral genome, thereby inhibiting viral replication.[1][2][4]

Mechanism of Action of Capsid Assembly Modulators

The primary mechanism of action of CAMs is the disruption of HBV nucleocapsid formation. This is achieved by binding to the core protein dimers and altering their conformation. Depending on the specific CAM, this can lead to two main outcomes:

  • Misdirection of Assembly: Some CAMs cause the core proteins to assemble into non-capsid polymers, preventing the formation of viable nucleocapsids.[1][2]

  • Acceleration of Assembly: Other CAMs accelerate the rate of capsid assembly, leading to the formation of empty capsids that do not contain the pgRNA, thus halting the replication cycle.[1][7]

Experimental Protocols

Cell-Based Antiviral Activity Assay (EC50 Determination)

This protocol describes the determination of the 50% effective concentration (EC50) of this compound, which is the concentration of the drug that inhibits 50% of viral replication in a cell-based assay.

Materials:

  • HepG2.2.15 cell line (stably expresses HBV)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (and other CAMs for comparison, e.g., GLP-26[8])

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Reagents for DNA extraction

  • Reagents for quantitative PCR (qPCR)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation: Prepare a series of dilutions of this compound in DMEM. A typical 8-point dose-response curve might include concentrations ranging from 0.01 nM to 10 µM. Use DMSO as the vehicle control.

  • Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a "no drug" control (vehicle only).

  • Incubation: Incubate the plates for 3-6 days at 37°C in a 5% CO2 incubator.

  • Quantification of HBV DNA:

    • After the incubation period, collect the cell culture supernatant.

    • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

    • Quantify the amount of extracellular HBV DNA using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.

  • Data Analysis:

    • Normalize the HBV DNA levels in the treated wells to the vehicle control.

    • Plot the percentage of HBV DNA inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the EC50 value.[9]

Cytotoxicity Assay (CC50 Determination)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound, which is the concentration that causes a 50% reduction in cell viability.

Materials:

  • HepG2.2.15 cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates as described in the antiviral assay protocol.

  • Compound Preparation and Treatment: Prepare and add the same serial dilutions of this compound to the cells as in the antiviral assay.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (3-6 days).

  • Cell Viability Measurement:

    • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the cell viability data to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit the data to a 4PL sigmoidal dose-response curve to determine the CC50 value.

Selectivity Index Calculation

The Selectivity Index (SI) is a crucial parameter that indicates the therapeutic window of a drug. It is calculated as the ratio of the CC50 to the EC50.

Formula: SI = CC50 / EC50

A higher SI value is desirable, as it indicates that the drug is effective at concentrations that are well below those that cause toxicity to the host cells.

Data Presentation

The quantitative data from the dose-response experiments should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound and Reference Compounds

CompoundEC50 (nM)CC50 (µM)Selectivity Index (SI)
This compound[Insert experimental value][Insert experimental value][Calculate based on experimental values]
GLP-26 (Reference CAM)~2.5[8]>25[8]>10,000
Lamivudine (Reference NUC)170[10]>100>588
Tenofovir (Reference NUC)30[10]>100>3333

*Note: Values for reference compounds are sourced from published literature and may vary depending on the specific assay conditions.

Visualizations

HBV Life Cycle and the Role of Capsid Assembly Modulators

HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating rcDNA_to_Nucleus 3. rcDNA to Nucleus Uncoating->rcDNA_to_Nucleus cccDNA_Formation 4. cccDNA Formation rcDNA_to_Nucleus->cccDNA_Formation Cellular Repair Transcription 5. Transcription cccDNA_Formation->Transcription Translation 6. Translation Transcription->Translation Viral RNAs pgRNA_Encapsidation 7. pgRNA Encapsidation & Reverse Transcription Translation->pgRNA_Encapsidation Core Protein, Polymerase Capsid_Assembly 8. Capsid Assembly pgRNA_Encapsidation->Capsid_Assembly Capsid_Assembly->rcDNA_to_Nucleus Recycling Virion_Release 9. Virion Release Capsid_Assembly->Virion_Release This compound This compound (CAM) This compound->Capsid_Assembly Inhibits

Caption: HBV life cycle and the inhibitory action of this compound.

Experimental Workflow for Dose-Response Curve Determination

Dose_Response_Workflow cluster_assays start Start seed_cells Seed HepG2.2.15 cells in 96-well plates start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat cells with this compound dilutions prepare_dilutions->treat_cells incubate Incubate for 3-6 days treat_cells->incubate antiviral_assay Antiviral Assay (EC50) incubate->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (CC50) incubate->cytotoxicity_assay quantify_dna Quantify extracellular HBV DNA (qPCR) antiviral_assay->quantify_dna measure_viability Measure cell viability cytotoxicity_assay->measure_viability analyze_ec50 Analyze data and determine EC50 quantify_dna->analyze_ec50 analyze_cc50 Analyze data and determine CC50 measure_viability->analyze_cc50 calculate_si Calculate Selectivity Index (SI) analyze_ec50->calculate_si analyze_cc50->calculate_si end End calculate_si->end

Caption: Workflow for determining EC50, CC50, and SI of this compound.

Logical Relationship of Dose-Response Parameters

Dose_Response_Logic EC50 EC50 (Potency) SI Selectivity Index (SI) (Therapeutic Window) EC50->SI CC50 CC50 (Toxicity) CC50->SI

Caption: Relationship between EC50, CC50, and the Selectivity Index.

References

Suricapavir: A Tool for Elucidating Influenza Virus Replication

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For research, scientific, and drug development professionals.

This document provides detailed application notes and protocols for the use of Suricapavir, a potent viral replication inhibitor, in the study of influenza virus replication. The information presented here is synthesized from available preclinical data, likely associated with the compound VX-787, a first-in-class inhibitor of the influenza virus polymerase PB2 subunit.

Introduction

This compound is a novel small molecule inhibitor of influenza virus replication. It offers a powerful tool for investigating the intricacies of the viral replication cycle, particularly the function of the viral RNA-dependent RNA polymerase (RdRP) complex. Understanding the mechanism of such inhibitors and their effects on viral replication is crucial for the development of new antiviral therapies.

Mechanism of Action

This compound is believed to target the influenza virus RNA-dependent RNA polymerase (RdRP) complex, an essential enzyme for viral transcription and replication. Specifically, its likely analogue, VX-787, functions by inhibiting the PB2 subunit of the polymerase.[1][2]

The influenza RdRP is a heterotrimer composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[3][4][5] The PB2 subunit is responsible for a critical process known as "cap-snatching," where it binds to the 5' cap of host cell messenger RNAs (mRNAs).[4] This capped leader sequence is then cleaved by the PA subunit's endonuclease activity and used to prime the synthesis of viral mRNAs by the PB1 subunit.[3][4]

By binding to the cap-binding domain of the PB2 subunit, this compound (VX-787) effectively blocks the cap-snatching process.[1][2] This inhibition prevents the initiation of viral mRNA synthesis, thereby halting the production of viral proteins and subsequent replication of the virus.

Signaling Pathway of Influenza Virus Replication and Inhibition by this compound (VX-787)

Mechanism of this compound (VX-787) Action cluster_host_cell Host Cell cluster_nucleus Nucleus Host_mRNA Host pre-mRNA Capped_Host_mRNA Capped Host mRNA Host_mRNA->Capped_Host_mRNA Capping RdRP Viral RdRP (PA, PB1, PB2) Capped_Host_mRNA->RdRP Cap Binding (PB2) vRNA Viral RNA (vRNA) vRNA->RdRP Progeny_vRNA Progeny vRNA vRNA->Progeny_vRNA Replication Viral_mRNA Viral mRNA RdRP->Viral_mRNA Cap-Snatching & Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation (in Cytoplasm) This compound This compound (VX-787) This compound->RdRP Inhibits PB2 Cap-Binding

Caption: Mechanism of this compound (VX-787) inhibiting the PB2 subunit of the influenza virus RdRP.

Quantitative Data

Preclinical studies on VX-787, a compound closely related to or synonymous with this compound, have demonstrated potent antiviral activity against a wide range of influenza A virus strains. The following table summarizes the 50% effective concentration (EC50) values from in vitro assays.

Influenza A Strain Subtype EC50 (nM) Reference
VariousH1N1, H3N20.13 - 3.2[1]
Pandemic 2009H1N11.6[1][2]
AvianH5N1Potent activity[1][2]

Note: VX-787 was shown to be equally effective against strains resistant to amantadine (B194251) and neuraminidase inhibitors.[1] No cytotoxicity was observed in the absence of the virus.[1]

Experimental Protocols

The following are detailed protocols for key experiments to study the anti-influenza activity of this compound.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of this compound required to inhibit the formation of viral plaques in a cell culture monolayer.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock (e.g., A/WSN/33 (H1N1))

  • This compound stock solution (in DMSO)

  • Avicel or Agarose overlay medium

  • Crystal Violet staining solution

Protocol:

  • Cell Seeding:

    • Culture MDCK cells in DMEM supplemented with 10% FBS.

    • Seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Infection:

    • On the day of the experiment, wash the confluent cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well).

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in overlay medium (e.g., DMEM with 0.6% Avicel and 1 µg/ml TPCK-trypsin).

    • After viral adsorption, remove the inoculum and wash the cells with PBS.

    • Add the this compound-containing overlay medium to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed in the virus control wells.

  • Plaque Visualization:

    • Fix the cells with 4% paraformaldehyde for 30 minutes.

    • Remove the overlay and stain the cell monolayer with 0.5% crystal violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Plaque Reduction Assay

Plaque Reduction Assay Workflow Start Start Seed_Cells Seed MDCK Cells in 6-well Plates Start->Seed_Cells Infect_Cells Infect Cells with Influenza Virus Seed_Cells->Infect_Cells Prepare_Compound Prepare Serial Dilutions of this compound Infect_Cells->Prepare_Compound Treat_Cells Add this compound-Containing Overlay Prepare_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Fix_and_Stain Fix and Stain with Crystal Violet Incubate->Fix_and_Stain Count_Plaques Count Plaques Fix_and_Stain->Count_Plaques Analyze_Data Calculate EC50 Count_Plaques->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the in vitro antiviral activity of this compound.

Cytotoxicity Assay

It is essential to determine the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • 96-well plates

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar MTS/MTT assay kit

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a cell control (no compound) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Viability Measurement: Measure cell viability according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

This compound, likely acting through the inhibition of the influenza virus PB2 subunit, is a valuable research tool for dissecting the mechanisms of viral replication. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies of influenza virus biology and for the development of novel antiviral strategies. The high potency and specific mechanism of action make this compound an important compound for further investigation.

References

Application of Suricapavir in high-throughput screening

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Antiviral Agent with Limited Publicly Available Data

Suricapavir is an emerging pharmaceutical substance with potential antiviral applications. As a recently proposed International Nonproprietary Name (INN), detailed information regarding its use in high-throughput screening (HTS) and specific experimental protocols are not yet widely available in the public domain. This document summarizes the currently accessible information.

Chemical Identity

PropertyValue
Proposed INN This compound
CAS Number 2417270-21-2
Molecular Formula C₄₁H₂₉ClF₉N₉O₄S
Molecular Weight 950.2 g/mol
Synonyms Suricapavirum

Putative Therapeutic Area

While peer-reviewed studies are not yet available, a report from the Brazilian government suggests that this compound is being investigated as a potential therapeutic agent for HIV infection. The document lists this compound alongside other compounds and biologics targeting HIV-1.

Application in High-Throughput Screening

At present, there is no publicly available data detailing the application of this compound in high-throughput screening assays. Information regarding its specific molecular target, mechanism of action, and the types of assays in which it might be used as a tool compound or screened for activity is not available in scientific literature or patent databases.

Consequently, quantitative data typically associated with HTS, such as IC₅₀/EC₅₀ values, Z' factors, or signal-to-background ratios, have not been published.

Experimental Protocols

Due to the lack of published research, detailed experimental protocols for HTS assays involving this compound cannot be provided.

Signaling Pathways and Experimental Workflows

The biological signaling pathways modulated by this compound and the specific experimental workflows for its screening and characterization remain proprietary or unpublished. Therefore, diagrams for these processes cannot be generated at this time.

Conclusion

This compound is a novel chemical entity, identified as a potent viral replication inhibitor and likely targeting HIV. However, the absence of published scientific literature, including detailed patent information with biological data, precludes the creation of a comprehensive application note for its use in high-throughput screening. Researchers interested in this compound should monitor scientific and patent databases for future publications from its developers.

Application Note: Quantifying Suricapavir Efficacy in Plaque Reduction Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Suricapavir is a potent viral replication inhibitor with potential therapeutic applications against a range of viruses.[1] A critical step in the pre-clinical evaluation of any antiviral compound is the quantitative assessment of its efficacy in cell culture models. The plaque reduction assay is a gold standard method for determining the infectivity of lytic viruses and quantifying the antiviral activity of a compound.[2][3] This assay measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.[2][4] This application note provides a detailed protocol for quantifying the in vitro efficacy of this compound using a plaque reduction assay.

Principle of the Plaque Reduction Assay

A confluent monolayer of host cells is infected with a predetermined concentration of a lytic virus. The infected cells are then overlaid with a semi-solid medium that restricts the spread of progeny virions, ensuring that new infections are limited to neighboring cells.[5][6] This results in the formation of discrete, countable plaques.[4][5] In the presence of an effective antiviral agent like this compound, the number and/or size of the plaques will be reduced in a dose-dependent manner. The concentration of this compound that reduces the plaque number by 50% (PRNT₅₀) is a key measure of its antiviral potency.[7]

Experimental Protocols

This section details the necessary protocols for conducting a plaque reduction assay to determine the efficacy of this compound.

Cell Culture and Maintenance
  • Cell Line: Select a cell line that is susceptible to the virus of interest. Ensure the cells are healthy and in the logarithmic growth phase.

  • Culture Medium: Use the recommended growth medium for the chosen cell line, typically supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).

  • Procedure:

    • Culture the cells in T-75 or T-150 flasks at 37°C in a humidified atmosphere with 5% CO₂.

    • Passage the cells every 2-3 days or when they reach 80-90% confluency to maintain optimal health.

Preparation of Cell Plates for Plaque Assay
  • Materials:

    • Susceptible host cells

    • Growth medium

    • 6-well or 12-well cell culture plates

  • Procedure:

    • Trypsinize and resuspend the cells in fresh growth medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer within 24-48 hours. A typical seeding density is 5 x 10⁵ cells/well for a 6-well plate.

    • Incubate the plates at 37°C and 5% CO₂ until the cells form a confluent monolayer.

This compound and Virus Preparation
  • This compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in infection medium (serum-free or low-serum medium) to achieve the desired final concentrations for the assay.

  • Virus Stock:

    • Propagate a high-titer stock of the virus in the susceptible cell line.

    • Determine the virus titer using a standard plaque assay to establish the number of plaque-forming units per milliliter (PFU/mL).[5]

    • For the plaque reduction assay, dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (typically 50-100 PFU per well).

Plaque Reduction Assay Procedure
  • Cell Preparation: Once the cell monolayers are confluent, aspirate the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS).

  • Virus Adsorption:

    • In separate tubes, mix the diluted virus with an equal volume of each this compound dilution. Also, prepare a virus control (virus mixed with medium containing the same concentration of solvent as the drug dilutions) and a cell control (medium only).

    • Incubate the virus-drug mixtures at 37°C for 1 hour to allow this compound to interact with the virus.

    • Add 200 µL of the appropriate virus-drug mixture to each well of the cell plate.

    • Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption to the cells, gently rocking the plates every 15-20 minutes.

  • Overlay Application:

    • After the adsorption period, aspirate the inoculum from the wells.

    • Gently add 2 mL of overlay medium to each well. The overlay typically consists of a 1:1 mixture of 2X culture medium and a gelling agent like agarose (B213101) or methylcellulose. The overlay for the treatment wells should contain the corresponding concentration of this compound.

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator. The incubation time will vary depending on the virus and cell line, typically ranging from 2 to 10 days, until visible plaques are formed.

  • Plaque Visualization:

    • Carefully aspirate the overlay.

    • Fix the cells with a 10% formalin solution for at least 30 minutes.

    • Remove the fixative and stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Viable cells will be stained purple, while plaques will appear as clear, unstained zones.[2]

Data Analysis
  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration of this compound using the following formula:

    % Plaque Reduction = [(Number of plaques in virus control) - (Number of plaques in drug-treated well)] / (Number of plaques in virus control) x 100

  • Plot the percentage of plaque reduction against the logarithm of the this compound concentration.

  • Determine the 50% plaque reduction neutralization titer (PRNT₅₀), which is the concentration of this compound that reduces the number of plaques by 50%. This can be calculated using regression analysis.

Data Presentation

The quantitative data from the plaque reduction assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.

This compound Concentration (µM)Mean Plaque Count (n=3)Standard Deviation% Plaque Reduction
0 (Virus Control)8550%
0.172415.3%
148643.5%
1021375.3%
505294.1%
10000100%
Cell Control00100%

Table 1: Representative data from a plaque reduction assay evaluating the efficacy of this compound.

Visualizations

Experimental Workflow

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_cells Seed and grow host cell monolayer infection Infect cell monolayer with virus + this compound mixtures prep_cells->infection prep_virus Prepare virus dilutions prep_virus->infection prep_drug Prepare this compound dilutions prep_drug->infection adsorption Incubate for virus adsorption infection->adsorption overlay Add semi-solid overlay containing this compound adsorption->overlay incubation Incubate to allow plaque formation overlay->incubation fix_stain Fix and stain cells with crystal violet incubation->fix_stain count Count plaques fix_stain->count calculate Calculate % plaque reduction and determine PRNT50 count->calculate

Caption: Experimental workflow for the plaque reduction assay.

Mechanism of Action

Detailed information on the specific signaling pathway inhibited by this compound is not yet publicly available. It is described as a viral replication inhibitor, which suggests it may target viral enzymes such as polymerases or proteases, or interfere with host factors essential for the viral life cycle. Further research is required to elucidate the precise molecular mechanism. Once identified, a signaling pathway diagram can be constructed to visualize its mode of action.

References

Application Notes and Protocols for Suricapavir Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suricapavir is a potent inhibitor of viral replication, showing promise in antiviral research.[1] As a research compound, establishing standardized protocols for its preparation and storage is critical for ensuring experimental reproducibility and accuracy. These application notes provide a comprehensive guide to preparing and storing this compound solutions for in vitro and in vivo studies, with a focus on best practices for handling a compound with limited publicly available data.

Physicochemical Properties and Storage of Solid Compound

While specific solubility data for this compound is not widely published, general recommendations for the storage of the solid (powder) form are available. Proper storage is essential to maintain the compound's stability and integrity over time.

Table 1: Recommended Storage Conditions for Solid this compound

Storage DurationTemperatureConditions
Short-term (days to weeks)0 - 4 °CDry and dark
Long-term (months to years)-20 °CDry and dark

It is crucial to store the compound in a tightly sealed container to protect it from moisture and light.

Solution Preparation: A General Protocol

Due to the lack of specific solubility data for this compound in common laboratory solvents, researchers must empirically determine the optimal solvent and concentration for their experiments. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving novel compounds for biological assays.

Determining Solubility

Before preparing a stock solution, it is advisable to perform a small-scale solubility test.

  • Weigh a small, precise amount of this compound (e.g., 1 mg).

  • Add a measured volume of the desired solvent (e.g., 100 µL of DMSO) to achieve a high starting concentration.

  • Vortex and/or sonicate the mixture to facilitate dissolution.

  • Visually inspect for any undissolved particulate matter.

  • If the compound dissolves completely, the solubility is at least at that concentration. If not, add more solvent incrementally until a clear solution is achieved to determine the approximate solubility limit.

Preparation of a High-Concentration Stock Solution

Once a suitable solvent is identified (commonly DMSO for in vitro use), a high-concentration stock solution can be prepared.

Example Calculation for a 10 mM Stock Solution in DMSO:

  • Molecular Weight of this compound: To be determined from the certificate of analysis. For this example, let's assume a hypothetical molecular weight of 500 g/mol .

  • Desired Concentration: 10 mM (which is 0.010 mol/L)

  • Desired Volume: 1 mL (0.001 L)

Calculation:

  • Moles needed: 0.010 mol/L * 0.001 L = 0.00001 mol

  • Mass needed: 0.00001 mol * 500 g/mol = 0.005 g = 5 mg

Protocol:

  • Weigh out 5 mg of this compound into a sterile microcentrifuge tube.

  • Add 1 mL of high-purity DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but care should be taken to avoid degradation.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium. It is important to note that adding a DMSO stock solution to an aqueous medium can cause the compound to precipitate if the final DMSO concentration is too high or if the compound's solubility in the aqueous medium is low.

Best Practices for Dilution:

  • The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and minimize precipitation.

  • Prepare serial dilutions to achieve the desired final concentrations for your experiment.

Storage of Stock Solutions

Proper storage of stock solutions is critical to prevent degradation and maintain potency.

Table 2: General Recommendations for this compound Stock Solution Storage

Storage DurationTemperatureConditions
Short-term (days to weeks)0 - 4 °CTightly sealed, protected from light
Long-term (months)-20 °CTightly sealed, protected from light, in aliquots

It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Experimental Protocols

In Vitro Antiviral Assay

This protocol provides a general framework for testing the antiviral activity of this compound using a cytopathic effect (CPE) reduction assay.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial dilutions of the this compound working solution in the appropriate cell culture medium.

  • Treatment: Add the diluted this compound solutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plate for a period sufficient to observe significant CPE in the virus control wells.

  • Quantification of CPE: Assess cell viability using a suitable method, such as staining with crystal violet or using a colorimetric assay (e.g., MTT).

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) to determine the compound's antiviral activity and selectivity index (SI = CC₅₀/EC₅₀).

In Vivo Studies

The formulation of this compound for in vivo administration will depend on the route of administration and the animal model. It is often necessary to use a vehicle that can safely deliver the compound. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like Tween® 80 or carboxymethylcellulose. Formulation development and dose-ranging studies are essential preliminary steps for any in vivo experiment.

Visualizations

Suricapavir_Preparation_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_application Application start Weigh Solid this compound dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Prepare Serial Dilutions in Assay Medium stock->dilute aliquot Aliquot Stock Solution stock->aliquot working Working Solutions dilute->working short_term Short-term Storage (0-4°C) working->short_term invitro In Vitro Assays working->invitro invivo In Vivo Studies working->invivo long_term Long-term Storage (-20°C) aliquot->long_term

Caption: Workflow for this compound solution preparation, storage, and application.

Viral_Replication_Inhibition cluster_virus_lifecycle Viral Lifecycle cluster_drug_target Potential Drug Target entry Viral Entry uncoating Uncoating entry->uncoating replication Genome Replication & Transcription (DNA/RNA Synthesis) uncoating->replication assembly Viral Assembly replication->assembly release Viral Release assembly->release This compound This compound This compound->replication Inhibits

Caption: General mechanism of viral replication inhibition by this compound.

References

Application Notes and Protocols for Preclinical Studies of Suricapavir, a Novel Hepatitis B Virus Capsid Assembly Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suricapavir is a potent, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) replication.[1][2] As a capsid assembly modulator (CAM), this compound targets the HBV core protein (HBc), a critical component for multiple stages of the viral lifecycle, including pgRNA encapsidation, reverse transcription, and virion assembly.[3][4] By interfering with the proper formation of the viral capsid, this compound effectively disrupts viral replication, leading to a reduction in viral DNA and other key viral markers.[5][6] These application notes provide a comprehensive guide for the preclinical evaluation of this compound, outlining key in vitro and in vivo experimental designs to characterize its antiviral activity, mechanism of action, and pharmacological properties.

In Vitro Efficacy and Cytotoxicity Assessment

The initial phase of preclinical evaluation focuses on determining the potency of this compound against HBV replication in relevant cell-based assays and assessing its potential for cytotoxicity.

Antiviral Activity in HBV-Replicating Cell Lines

Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting HBV DNA replication.

Protocol:

  • Cell Culture: Culture HepG2.2.15 cells, a stable cell line that constitutively expresses HBV, in DMEM supplemented with 10% FBS, penicillin-streptomycin, and G418.

  • Compound Treatment: Seed HepG2.2.15 cells in 96-well plates. After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for a period of 6 to 9 days, with media and compound changes every 3 days.

  • Quantification of HBV DNA:

    • Supernatant: Collect the cell culture supernatant at the end of the treatment period. Isolate viral DNA and quantify extracellular HBV DNA levels using quantitative PCR (qPCR).

    • Intracellular: Lyse the cells and extract total intracellular DNA. Quantify intracellular HBV replicative intermediates using qPCR.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Protocol:

  • Cell Culture: Seed HepG2 cells (or other relevant hepatocyte cell lines) in 96-well plates.

  • Compound Treatment: Treat the cells with the same serial dilution of this compound as used in the antiviral assay for the same duration.

  • Cell Viability Assessment: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, to measure the metabolic activity of the cells.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of this compound concentration. The selectivity index (SI) can then be calculated as CC50 / EC50.

Data Presentation: In Vitro Activity of this compound
ParameterCell LineValue
EC50 (HBV DNA) HepG2.2.15[Insert Value] nM
CC50 HepG2[Insert Value] µM
Selectivity Index (SI) -[Calculate Value]

Mechanism of Action Studies

Understanding how this compound inhibits HBV replication is crucial for its development. The following assays can elucidate its mechanism as a capsid assembly modulator.

Capsid Assembly Assay

Objective: To determine if this compound affects the assembly of HBV capsids.

Protocol:

  • Cell Culture and Treatment: Treat HepG2.2.15 cells with varying concentrations of this compound for 3 days.

  • Cell Lysis and Native Agarose (B213101) Gel Electrophoresis: Lyse the cells and separate the intracellular capsids by native agarose gel electrophoresis.

  • Immunoblotting: Transfer the proteins to a membrane and probe with an anti-HBc antibody to visualize the capsids.

  • Analysis: Observe for a dose-dependent decrease in the intensity of the capsid band or the appearance of aberrant, faster-migrating bands, which would indicate mis-assembly.

pgRNA Encapsidation Assay

Objective: To assess the effect of this compound on the packaging of pregenomic RNA (pgRNA) into capsids.

Protocol:

  • Isolation of Intracellular Capsids: Following treatment of HepG2.2.15 cells with this compound, isolate the intracellular core particles.

  • RNA Extraction: Extract the nucleic acids from the isolated capsids.

  • RT-qPCR: Quantify the amount of encapsidated pgRNA using reverse transcription quantitative PCR (RT-qPCR).

  • Analysis: A dose-dependent reduction in encapsidated pgRNA would confirm that this compound inhibits this crucial step.

Visualizing the Experimental Workflow for Mechanism of Action Studies

MOA_Workflow cluster_invitro In Vitro Cell Culture cluster_treatment Treatment cluster_assays Mechanism of Action Assays cluster_analysis Data Analysis HepG2_2_15 HepG2.2.15 Cells This compound This compound Treatment (Dose-Response) HepG2_2_15->this compound Capsid_Assay Capsid Assembly Assay (Native Agarose Gel) This compound->Capsid_Assay pgRNA_Assay pgRNA Encapsidation Assay (RT-qPCR) This compound->pgRNA_Assay Analysis Evaluate Impact on: - Capsid Formation - pgRNA Packaging Capsid_Assay->Analysis pgRNA_Assay->Analysis

Caption: Workflow for elucidating this compound's mechanism of action.

In Vivo Efficacy Studies

Animal models are essential for evaluating the in vivo antiviral efficacy of this compound.

HBV Mouse Model

Objective: To assess the ability of this compound to reduce viral load in an in vivo setting.

Protocol:

  • Animal Model: Utilize a suitable HBV mouse model, such as mice with humanized livers or adeno-associated virus (AAV)-HBV transduced mice.

  • Dosing: Administer this compound orally to the mice once daily for a specified period (e.g., 28 days) at different dose levels. Include a vehicle control group and a positive control group (e.g., Entecavir).

  • Monitoring: Collect blood samples at regular intervals to measure serum HBV DNA levels by qPCR. At the end of the study, harvest liver tissue to measure intrahepatic HBV DNA and pgRNA.

  • Data Analysis: Compare the reduction in viral markers between the this compound-treated groups and the control groups.

Data Presentation: In Vivo Efficacy of this compound in HBV Mouse Model
Treatment GroupDose (mg/kg)Mean Log10 Reduction in Serum HBV DNA (Day 28)
Vehicle Control-[Insert Value]
This compound [Dose 1][Insert Value]
This compound [Dose 2][Insert Value]
This compound [Dose 3][Insert Value]
Entecavir (Positive Control)[Dose][Insert Value]

Signaling Pathway Analysis

While CAMs directly target the viral core protein, their downstream effects on cellular signaling pathways are of interest.

Hypothesized Signaling Pathway Inhibition by this compound

This compound's primary mechanism is the direct disruption of HBV capsid assembly. This interference prevents the proper encapsidation of viral pgRNA and the subsequent reverse transcription process, ultimately blocking the formation of new infectious virions.

HBV_Lifecycle_Inhibition cluster_virus HBV Lifecycle cluster_drug Drug Action pgRNA pgRNA Capsid Capsid Assembly pgRNA->Capsid Core Core Protein (HBc) Core->Capsid RT Reverse Transcription Capsid->RT Virion New Virion Formation RT->Virion This compound This compound This compound->Capsid Inhibits/ Misassembles

Caption: this compound's disruption of the HBV lifecycle.

Conclusion

This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound. The data generated from these studies will be critical for establishing its efficacy, safety profile, and mechanism of action, thereby supporting its advancement into clinical development for the treatment of chronic Hepatitis B.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suricapavir Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on Suricapavir, including its specific antiviral activity, optimal concentrations, and cytotoxicity, is limited. The following technical support guide has been constructed based on established principles of antiviral testing and virology research. The quantitative data, experimental protocols, and troubleshooting scenarios presented are illustrative and intended to serve as a comprehensive template for researchers working with novel viral replication inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of viral replication.[1] While the precise molecular target is not extensively documented in public literature, its classification as a replication inhibitor suggests it likely interferes with critical viral enzymes such as viral polymerases (RNA-dependent RNA polymerase, reverse transcriptase) or other proteins essential for the replication of the viral genome.[2][3][4][5] For assay design, this implies that the compound should be present during the viral replication phase to exert its effect.

Q2: How should I prepare my this compound stock solution?

A2: this compound is known to have poor aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][7] Ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[6]

Q3: I am observing precipitation of this compound when I dilute my stock solution in aqueous media. What should I do?

A3: This is a common issue with hydrophobic compounds.[6][7] To address this, you can try the following:

  • Decrease the stock solution concentration: A lower starting concentration may be more amenable to dilution.

  • Slowly add the stock solution to the aqueous medium while vortexing: This can help to prevent immediate precipitation.

  • Use a formulation approach: For in vivo studies or more complex in vitro models, consider formulating this compound with solubility enhancers like cyclodextrins.[8][9]

Q4: What is the optimal concentration range for this compound in an antiviral assay?

A4: The optimal concentration range will vary depending on the virus, cell line, and assay format. It is crucial to perform a dose-response experiment to determine the 50% effective concentration (EC50). Based on typical antiviral compounds, a starting range for screening could be from 0.01 µM to 100 µM in half-log dilutions.[1]

Q5: How do I determine if my observed antiviral effect is due to cytotoxicity?

A5: It is essential to run a cytotoxicity assay in parallel with your antiviral assay using the same cell line, media, and incubation conditions, but without the virus.[10][11][12] This will allow you to determine the 50% cytotoxic concentration (CC50). A desirable antiviral compound will have a high Selectivity Index (SI), which is the ratio of CC50 to EC50 (SI = CC50/EC50). An SI value greater than 10 is generally considered indicative of specific antiviral activity.

Troubleshooting Guides

Issue 1: High Variability in EC50 Values Between Experiments
  • Possible Cause: Inconsistent cell health or density.

    • Solution: Ensure you are using cells from a similar passage number for each experiment. Seed cells at a consistent density to achieve a confluent monolayer before infection. Regularly monitor cell morphology.

  • Possible Cause: Inaccurate drug concentration.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Verify the accuracy of your pipetting.

  • Possible Cause: Variability in virus titer.

    • Solution: Use a consistent multiplicity of infection (MOI) for each experiment. Titer your virus stock regularly to ensure its potency has not diminished.

Issue 2: No Antiviral Activity Observed
  • Possible Cause: The chosen virus is not susceptible to this compound.

    • Solution: If possible, test this compound against a panel of different viruses to determine its spectrum of activity.

  • Possible Cause: The compound is not stable under the assay conditions.

    • Solution: Minimize the exposure of the compound to light and elevated temperatures. Prepare solutions fresh for each experiment.

  • Possible Cause: The concentration range tested is too low.

    • Solution: Expand the dose-response curve to include higher concentrations, being mindful of the compound's cytotoxicity.

Issue 3: High Cytotoxicity Observed at Concentrations Where Antiviral Activity is Expected
  • Possible Cause: The compound has a narrow therapeutic window in the chosen cell line.

    • Solution: Test the compound in different cell lines to see if a better SI can be achieved. Some cell lines may be more sensitive to the cytotoxic effects of the drug.

  • Possible Cause: The observed "antiviral activity" is a result of cell death.

    • Solution: Carefully compare the dose-response curves for antiviral activity and cytotoxicity. If they overlap significantly, the compound may not be a suitable candidate for further development due to its toxicity.

Quantitative Data Summary

The following tables present illustrative data for this compound against a hypothetical Influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.

Table 1: Antiviral Efficacy and Cytotoxicity of this compound against Influenza A Virus in MDCK Cells

ParameterValue (µM)
EC50 2.5
CC50 >100
Selectivity Index (SI) >40

Table 2: Dose-Response Data for this compound in an Influenza A Plaque Reduction Assay

This compound Concentration (µM)% Plaque Reduction (Mean ± SD)% Cell Viability (Mean ± SD)
100100 ± 098 ± 2
3098 ± 3100 ± 1
1095 ± 5100 ± 3
355 ± 8100 ± 2
120 ± 6100 ± 4
0.35 ± 4100 ± 3
0.10 ± 2100 ± 5
0 (Virus Control)0100

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Determining EC50
  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free MEM.

  • Virus Preparation: Dilute Influenza A virus stock to a concentration that yields 50-100 plaque-forming units (PFU) per well.

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus. Incubate for 1 hour at 37°C, rocking the plate every 15 minutes.

  • Treatment: Remove the virus inoculum and overlay the cells with a mixture of 1.2% Avicel and 2x MEM containing the desired concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: MTT Assay for Determining CC50
  • Cell Seeding: Seed MDCK cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Remove the medium and add fresh medium containing serial dilutions of this compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a background control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the CC50 value by plotting cell viability against the log of the compound concentration.

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed Cells in Plates infect_cells Infect Cells with Virus prep_cells->infect_cells prep_compound Prepare Serial Dilutions of this compound add_compound Add this compound at Various Concentrations prep_compound->add_compound prep_virus Prepare Virus Inoculum prep_virus->infect_cells infect_cells->add_compound incubate Incubate for 48-72h add_compound->incubate quantify_effect Quantify Viral Replication (e.g., Plaque Assay) incubate->quantify_effect determine_ec50 Determine EC50 quantify_effect->determine_ec50

Caption: Workflow for determining the EC50 of this compound.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed Cells in 96-well Plate add_compound Add this compound to Cells (No Virus) prep_cells->add_compound prep_compound Prepare Serial Dilutions of this compound prep_compound->add_compound incubate Incubate for 48-72h add_compound->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay determine_cc50 Determine CC50 viability_assay->determine_cc50

Caption: Workflow for determining the CC50 of this compound.

Troubleshooting_Logic start High Variability in EC50 cause1 Inconsistent Cell Health Check passage number and seeding density start->cause1 cause2 Inaccurate Drug Concentration Prepare fresh dilutions, verify pipetting start->cause2 cause3 Variable Virus Titer Use consistent MOI, titer virus stock start->cause3

Caption: Troubleshooting high EC50 variability.

References

Technical Support Center: Troubleshooting Suricapavir Solubility In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of investigational compounds is paramount for reliable in vitro studies. Suricapavir, a potent viral replication inhibitor, can present solubility challenges in aqueous-based cell culture media. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter when preparing this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?

A1: This common issue, often referred to as "crashing out," occurs when a compound that is highly soluble in a concentrated organic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous environment where its solubility is much lower.[1] The rapid dilution of the DMSO reduces its solvating power, causing the this compound to precipitate.

Here are several strategies to prevent this:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, ideally below 0.5%, as higher concentrations can be cytotoxic to some cell lines.[1]

  • Stepwise Dilution: Instead of adding your concentrated this compound stock directly to the full volume of media, perform serial dilutions. A recommended practice is to first add the concentrated stock to a smaller volume of pre-warmed (37°C) media with vigorous mixing, and then add this intermediate dilution to the final volume.[1]

  • Pre-warm the Medium: Adding the this compound stock solution to cell culture medium that has been pre-warmed to 37°C can help maintain its solubility.[1]

  • Increase Mixing Efficiency: Add the this compound stock solution dropwise to the vortexing medium. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

Q2: What is the best solvent to use for this compound?

A2: Dimethyl sulfoxide (DMSO) is a common first choice for dissolving poorly water-soluble compounds like this compound due to its high solubilizing capacity and compatibility with most cell culture assays at low final concentrations.[1] Other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be tested. It is crucial to always include a vehicle control (the solvent without the compound) in your experiments to account for any potential effects of the solvent itself.

Q3: My this compound solution appears clear initially, but I see a precipitate after a few hours of incubation. What causes this delayed precipitation?

A3: Delayed precipitation can occur for several reasons:

  • Compound Instability: The compound may not be stable in the aqueous environment of the cell culture medium over time, leading to degradation and precipitation.

  • Interaction with Media Components: this compound might interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.[2][3]

  • Changes in pH: The pH of the cell culture medium can shift during incubation due to cellular metabolism, which may affect the solubility of this compound.

  • Supersaturation: The initial solution may be supersaturated, meaning it holds more dissolved compound than it can maintain at equilibrium. Over time, the excess compound will precipitate out.

To address this, consider reducing the final concentration of this compound, using a different formulation of cell culture medium, or refreshing the medium with a freshly prepared solution at regular intervals.

Q4: How can I determine the maximum soluble concentration of this compound for my specific experimental conditions?

A4: Performing a solubility test is the most effective way to determine the maximum concentration at which this compound remains soluble in your final assay medium. A detailed protocol for a practical solubility assessment is provided in the "Experimental Protocols" section of this guide. This involves preparing serial dilutions and visually or spectrophotometrically assessing for precipitation.[1]

Q5: Could solubility issues with this compound be causing inconsistent results in my experiments?

A5: Absolutely. Poor solubility is a significant source of experimental variability. If this compound is not fully dissolved, its effective concentration in the assay will be lower and more variable than intended, leading to non-reproducible results. Aggregation of the compound can also lead to non-specific activity or artifacts in your assay.

Troubleshooting Guide

This section provides a structured approach to resolving common solubility issues with this compound.

Table of Common Problems and Solutions
Problem Potential Cause Recommended Solution
Immediate Precipitation Final concentration exceeds the aqueous solubility limit.Lower the final working concentration of this compound.[1]
Rapid dilution from a highly concentrated DMSO stock.Perform stepwise dilutions into pre-warmed (37°C) media with vigorous mixing.[1]
Delayed Precipitation (after hours of incubation) The compound is in a supersaturated state and not thermodynamically stable.Consider using solubility-enhancing excipients like cyclodextrins if compatible with your assay.
Interaction with media components (salts, proteins).Test different basal media formulations or consider using serum-free media if appropriate for your cells.[2][3]
Compound degradation over time in the aqueous environment.Prepare fresh this compound-containing media immediately before use and consider media changes for long-term experiments.
Cloudy or Hazy Solution Formation of fine, colloidal particles.Try gentle warming (37°C) or brief sonication of the stock solution before dilution. Be cautious as excessive heat can degrade the compound.
Insoluble impurities in the compound powder.Filter the stock solution using a 0.22 µm syringe filter. Note that this may reduce the concentration if this compound itself is not fully dissolved.
Inconsistent Experimental Results Variability in the preparation of the this compound solution.Standardize the protocol for preparing and diluting the compound. Ensure the stock solution is completely dissolved and homogenous before each use.
Partial precipitation leading to a lower effective concentration.Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Quantitative Data Summary

Since specific, publicly available quantitative solubility data for this compound is limited, the following table provides a template for how to structure the data you generate from your own solubility experiments.

Table of this compound Solubility in Common Solvents (Template)
Solvent Temperature (°C) Maximum Soluble Concentration (mM) Observations
DMSO25[Enter your experimental value]Clear solution
Ethanol25[Enter your experimental value]May require gentle warming
PBS (pH 7.4)25[Enter your experimental value]Likely very low solubility
Complete Cell Culture Medium (+10% FBS)37[Enter your experimental value]Observe for precipitation over 24h

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
  • Prepare Serial Dilutions: Prepare a series of 2-fold dilutions of your this compound stock solution in DMSO.

  • Plate Setup: In a 96-well clear-bottom plate, add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to each well.

  • Addition of Compound: Add 2 µL of each this compound dilution from step 1 to the corresponding wells. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Also, include a vehicle control (2 µL of DMSO without this compound).

  • Incubation and Observation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assessment of Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measurement, you can read the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear is considered the maximum working soluble concentration under your specific experimental conditions.

Visualizations

General Viral Replication Cycle and Potential Targets for Inhibitors

Since this compound is a viral replication inhibitor, this diagram illustrates the general stages of a viral life cycle where such an inhibitor might act.

Viral_Replication_Cycle cluster_cell Host Cell Attachment 1. Attachment Entry 2. Entry & Uncoating Attachment->Entry Replication 3. Genome Replication Entry->Replication Synthesis 4. Protein Synthesis Assembly 5. Assembly Replication->Assembly Synthesis->Assembly Release 6. Release Assembly->Release Virus_Out New Viruses Release->Virus_Out Virus_In Virus Virus_In->Attachment Inhibitor This compound (Replication Inhibitor) Inhibitor->Replication Inhibitor->Synthesis

Caption: General stages of the viral replication cycle within a host cell.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve solubility issues.

Troubleshooting_Workflow Start Precipitation Observed with this compound Check_Concentration Is the final concentration too high? Start->Check_Concentration Check_Dilution How was the dilution performed? Check_Concentration->Check_Dilution No Solution_Lower_Conc Lower the final concentration Check_Concentration->Solution_Lower_Conc Yes Check_Media Is the media pre-warmed to 37°C? Check_Dilution->Check_Media Stepwise Solution_Stepwise Use stepwise dilution with vortexing Check_Dilution->Solution_Stepwise Directly Added Check_Time Does precipitation occur over time? Check_Media->Check_Time Yes Solution_Prewarm Pre-warm media before dilution Check_Media->Solution_Prewarm No Solution_Fresh_Media Use freshly prepared media; consider media changes Check_Time->Solution_Fresh_Media Yes Success Problem Resolved Check_Time->Success No Solution_Lower_Conc->Success Solution_Stepwise->Success Solution_Prewarm->Success Solution_Fresh_Media->Success

Caption: A decision tree for troubleshooting this compound precipitation in vitro.

References

Technical Support Center: Overcoming Suricapavir Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and overcoming potential cytotoxicity associated with Suricapavir in cell line experiments. Our goal is to help you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of viral replication.[1] While the precise mechanism for a specific virus is proprietary, it generally falls into the category of direct-acting antiviral agents that interfere with viral life cycle stages such as entry, replication, or egress.[2]

Q2: Is some level of cytotoxicity expected with this compound?

A certain degree of cytotoxicity can be an expected outcome of potent antiviral activity, especially in virus-infected cells where the drug's mechanism is active.[2] However, significant cytotoxicity in uninfected cells or at concentrations well below the effective antiviral dose may be considered "off-target" and requires investigation.

Q3: What are the initial steps to take when observing unexpected cytotoxicity with this compound?

When encountering unexpected cytotoxicity, it is crucial to first verify the experimental setup. This includes:

  • Confirming this compound Concentration: Double-check all calculations for dilutions and ensure the accuracy of the stock concentration.[3]

  • Assessing Cell Health: Ensure that the cell cultures are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[3]

  • Evaluating Solvent Toxicity: Confirm that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the cells (typically <0.5% for DMSO).[4]

Q4: Could the observed cytotoxicity be an artifact of the assay itself?

Yes, some cytotoxicity assays are prone to artifacts. For example, the MTT assay relies on mitochondrial dehydrogenase activity, which can be influenced by compounds that affect cellular metabolism without directly causing cell death.[3][5] It is advisable to use an orthogonal method to confirm the results, such as a membrane integrity assay (e.g., LDH release) or an ATP-based assay.[6]

Q5: Which signaling pathways might be involved in this compound-induced cytotoxicity?

While specific pathways for this compound are not publicly detailed, drug-induced cytotoxicity often involves the activation of apoptotic pathways.[7] Key pathways that could be implicated include:

  • Caspase Activation: Many antiviral drugs can induce apoptosis through the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[7][8][9]

  • Stress-Activated Protein Kinase (SAPK) Pathways: The c-Jun N-terminal kinase (JNK) pathway is a critical stress-response pathway that can be activated by various cellular stresses, including cytotoxic drugs, and can lead to apoptosis.[10][11][]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your experiments.

Problem 1: High levels of cell death observed even at low this compound concentrations.

Possible CauseTroubleshooting Tip
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemical compounds.[13][14] Your cell line may be particularly sensitive to this compound. Perform a dose-response experiment with a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[4] Ensure the final solvent concentration is below the toxic threshold for your cell line and run a vehicle control (cells treated with the solvent alone).
Compound Instability This compound may be unstable in your culture medium, leading to the formation of toxic byproducts. Prepare fresh dilutions of this compound for each experiment and consider assessing its stability in your specific medium over time.
Contamination Microbial contamination (e.g., mycoplasma, bacteria, fungi) can cause cell stress and death, exacerbating the cytotoxic effects of a compound.[3] Regularly test your cell cultures for contamination.

Problem 2: Inconsistent results in cell viability assays.

Possible CauseTroubleshooting Tip
Uneven Cell Seeding Inconsistent cell numbers across wells can lead to variability in viability assay readouts.[4] Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique.
Edge Effects Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[15] To minimize edge effects, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
Assay Interference Phenol (B47542) red in the culture medium can interfere with colorimetric assays.[16] Use phenol red-free medium for the duration of the assay if you suspect interference. Additionally, this compound itself might interfere with the assay chemistry (e.g., by having intrinsic fluorescence or absorbance). Run appropriate controls, including wells with the compound and media but no cells.
Incorrect Incubation Times The timing of compound exposure and assay reagent incubation is critical. Optimize these times for your specific cell line and assay.

Experimental Protocols

Below are detailed methodologies for common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[17][18]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated and vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay[17][19]

This is a similar colorimetric assay to MTT, but the formazan product is soluble in the culture medium.

Procedure:

  • Follow steps 1 and 2 from the MTT protocol.

  • MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.[17]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Record the absorbance at 490 nm.

ATP-Based Luminescent Cell Viability Assay[17][20]

This assay quantifies ATP, an indicator of metabolically active cells.

Procedure:

  • Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate.

  • Equilibration: Allow the plate to equilibrate to room temperature for about 30 minutes.

  • Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a luminometer.

Visualizations

Experimental Workflow for Assessing this compound Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_this compound Prepare this compound Dilutions prep_this compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Viability Reagent (MTT/MTS/ATP) incubate->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50

Caption: Workflow for a standard in vitro cytotoxicity assay.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

G This compound This compound CellStress Cellular Stress (e.g., ROS, ER Stress) This compound->CellStress JNK_pathway JNK Pathway Activation CellStress->JNK_pathway Mitochondria Mitochondrial Dysfunction CellStress->Mitochondria JNK_pathway->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for drug-induced cytotoxicity.

Troubleshooting Logic for Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed check_basics Verify Basics: - this compound Concentration - Solvent Concentration - Cell Health start->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Correct Errors & Repeat basics_ok->fix_basics No check_assay Consider Assay Artifacts: - Run Orthogonal Assay - Check for Compound Interference basics_ok->check_assay Yes fix_basics->start assay_ok Artifacts Ruled Out? check_assay->assay_ok assay_ok->fix_basics No true_cytotoxicity True Cytotoxicity Likely assay_ok->true_cytotoxicity Yes optimize Optimize Experiment: - Lower Concentration Range - Shorter Exposure Time - Use a Less Sensitive Cell Line true_cytotoxicity->optimize

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Improving the Yield of Suricapavir Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the chemical synthesis of Suricapavir. The content is structured to aid in optimizing reaction yields and overcoming common synthetic challenges.

Disrupting Viral Replication: The Synthesis of this compound

This compound is a potent antiviral agent that functions as a viral replication inhibitor. Its complex molecular architecture, featuring multiple heterocyclic systems, presents a challenging yet rewarding synthetic endeavor. The following sections detail a plausible multi-step synthesis, potential roadblocks, and strategies for yield improvement.

Frequently Asked Questions (FAQs)

Q1: What is a common retrosynthetic strategy for a complex molecule like this compound?

A1: A common approach is a convergent retrosynthesis. This involves dissecting the molecule into key fragments that can be synthesized independently and then coupled together in the later stages. For this compound, a logical disconnection would be at the amide bond and the bond connecting the indazole and quinazolinone moieties. This leads to three main building blocks: the substituted quinazolinone core, the chloro-methyl-methylsulfonamido-indazole, and the chiral amine side chain with the cyclopropyl-pyrazole acetamide (B32628) group.

Q2: What are the most critical reactions in the proposed synthesis of this compound that are likely to impact the overall yield?

A2: The most critical steps are typically the C-N bond formations to construct the heterocyclic rings (quinazoline and indazole), the coupling of the indazole and quinazolinone fragments, and the final amide bond formation. These reactions can be sensitive to steric hindrance, electronic effects of substituents, and reaction conditions, all of which can significantly affect the yield.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Minimizing byproducts requires careful optimization of each reaction step. Key strategies include:

  • Control of Stoichiometry: Precise measurement of reactants is crucial.

  • Temperature Control: Many side reactions are temperature-dependent. Maintaining the optimal temperature is key.

  • Inert Atmosphere: For sensitive reactions, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other unwanted reactions.

  • Choice of Reagents: Selecting highly selective reagents can minimize reactions at unintended sites on the molecule.

Q4: What are the recommended purification strategies for the intermediates and the final this compound product?

A4: Given the complexity and potential for closely related impurities, a multi-step purification strategy is often necessary. This may include:

  • Column Chromatography: This is a standard method for separating compounds with different polarities.

  • Recrystallization: This can be a highly effective method for obtaining highly pure crystalline solids.

  • Preparative HPLC: For final purification to achieve high purity, especially for pharmaceutical applications.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, with potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Quinazolinone Formation Incomplete cyclization of the N-acylanthranilamide intermediate.Increase reaction temperature or prolong reaction time. Use a dehydrating agent like acetic anhydride (B1165640) or a catalytic amount of a strong acid.
Side reactions of the starting anthranilic acid derivative.Protect reactive functional groups on the anthranilic acid before cyclization.
Poor yield in Indazole Synthesis Inefficient cyclization of the hydrazone precursor.Optimize the base and solvent system. For copper-catalyzed reactions, screen different copper sources and ligands.
Competing side reactions, such as decomposition of the diazonium salt if used.Maintain low temperatures during diazotization and coupling steps.
Low Conversion in Indazole-Quinazolinone Coupling Ineffective catalyst or ligand for the cross-coupling reaction.Screen different palladium or copper catalysts and ligands. Ensure the catalyst is not deactivated.
Steric hindrance around the coupling sites.Use a less sterically hindered coupling partner if possible, or a catalyst system known to be effective for hindered substrates.
Incomplete Amide Bond Formation Insufficient activation of the carboxylic acid.Use a more potent coupling reagent (e.g., HATU, COMU).
Steric hindrance between the carboxylic acid and the amine.Increase reaction temperature and/or use a less hindered base.
Epimerization of the chiral amine.Use a base that minimizes epimerization, such as collidine or 2,6-lutidine, and maintain low reaction temperatures.
Difficult Purification of Final Product Presence of closely related impurities.Optimize the final reaction to minimize byproduct formation. Employ multi-step purification: column chromatography followed by recrystallization or preparative HPLC.
Product is an oil and difficult to handle.Attempt to form a salt of the final compound, which may be a crystalline solid and easier to purify.

Experimental Protocols

Protocol 1: Synthesis of the Quinazolinone Core

A plausible route to the quinazolinone core involves the condensation of a substituted anthranilic acid with an appropriate amine, followed by cyclization.

  • Amide Formation: Dissolve the substituted anthranilic acid (1 equivalent) in a suitable solvent (e.g., DMF). Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir for 10 minutes.

  • Add the desired amine (1 equivalent) and continue stirring at room temperature for 12-24 hours.

  • Cyclization: After confirming the formation of the amide intermediate (e.g., by TLC or LC-MS), add acetic anhydride (3 equivalents) and heat the reaction mixture to 100-120 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of the Indazole Moiety

The substituted indazole can be prepared via a copper-catalyzed intramolecular N-arylation of an ortho-haloarylhydrazone.

  • Hydrazone Formation: Condense the corresponding ortho-chloroaryl ketone (1 equivalent) with the desired hydrazine (B178648) (1.1 equivalents) in ethanol (B145695) with a catalytic amount of acetic acid. Reflux for 2-4 hours.

  • Cyclization: To a solution of the purified hydrazone (1 equivalent) in DMF, add CuI (10 mol%), a base such as K₂CO₃ (2 equivalents), and a ligand like 1,10-phenanthroline (B135089) (20 mol%).

  • Heat the reaction mixture to 120-140 °C for 12-24 hours under an inert atmosphere.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer with aqueous ammonia (B1221849) to remove copper salts, followed by brine. Dry and concentrate.

  • Purification: Purify the product by column chromatography.

Protocol 3: Final Amide Coupling

The final step involves the coupling of the advanced quinazolinone-indazole intermediate (with a carboxylic acid handle) and the chiral amine side chain.

  • Dissolve the carboxylic acid intermediate (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 15 minutes at 0 °C.

  • Add the chiral amine (1 equivalent) as a solution in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the crude this compound by flash column chromatography and, if necessary, further purify by preparative HPLC to achieve the desired purity.

Visualizations

Suricapavir_Retrosynthesis This compound This compound Amide_Bond Amide Bond Formation This compound->Amide_Bond Fragment_A Quinazolinone-Indazole Carboxylic Acid Amide_Bond->Fragment_A Fragment_B Chiral Amine Side Chain Amide_Bond->Fragment_B Suzuki_Coupling Suzuki or Buchwald-Hartwig Coupling Fragment_A->Suzuki_Coupling Quinazolinone Substituted Quinazolinone Suzuki_Coupling->Quinazolinone Indazole Substituted Indazole Suzuki_Coupling->Indazole

Caption: Retrosynthetic analysis of this compound.

Synthesis_Workflow cluster_quinazoline Quinazolinone Synthesis cluster_indazole Indazole Synthesis Anthranilic_Acid Substituted Anthranilic Acid Amide_Formation Amide Formation Anthranilic_Acid->Amide_Formation Cyclization_Q Cyclization Amide_Formation->Cyclization_Q Quinazolinone_Core Quinazolinone Core Cyclization_Q->Quinazolinone_Core Coupling Cross-Coupling (e.g., Suzuki) Quinazolinone_Core->Coupling Ortho_Halo_Ketone o-Haloaryl Ketone Hydrazone_Formation Hydrazone Formation Ortho_Halo_Ketone->Hydrazone_Formation Cyclization_I Intramolecular N-Arylation Hydrazone_Formation->Cyclization_I Indazole_Moiety Indazole Moiety Cyclization_I->Indazole_Moiety Indazole_Moiety->Coupling Coupled_Intermediate Coupled Intermediate Coupling->Coupled_Intermediate Final_Amide_Coupling Final Amide Coupling Coupled_Intermediate->Final_Amide_Coupling This compound This compound Final_Amide_Coupling->this compound Chiral_Amine Chiral Amine Side Chain Chiral_Amine->Final_Amide_Coupling

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield in a Synthetic Step Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Optimize_Reagents Optimize Reagents (Solvent, Base, Catalyst) Check_Purity->Optimize_Reagents Impure Check_Conditions->Optimize_Reagents Incorrect Side_Reaction Identify Side Reactions (TLC, LC-MS, NMR) Optimize_Reagents->Side_Reaction High_Yield Yield Improved Optimize_Reagents->High_Yield Optimized Purification_Loss Investigate Purification Loss Purification_Loss->High_Yield Optimized Side_Reaction->Purification_Loss Byproducts Identified

Caption: Logical troubleshooting flow for low reaction yield.

Suricapavir Stability Testing Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Suricapavir in various media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several environmental factors. The most common factors include pH, temperature, light exposure, and the presence of oxidizing agents.[1] this compound's complex heterocyclic structure, containing quinazolinone, indazole, and methanesulfonamide (B31651) moieties, may be susceptible to degradation under certain conditions.

Q2: In what types of media should this compound stability be evaluated?

A2: Stability testing should be conducted in media that are relevant to its intended use and potential exposure conditions. This typically includes aqueous solutions across a range of pH values (e.g., acidic, neutral, and alkaline) to simulate physiological conditions. Organic solvents used for stock solutions, such as dimethyl sulfoxide (B87167) (DMSO), should also be assessed for long-term stability.[2]

Q3: What are the expected degradation pathways for this compound?

A3: Based on the functional groups present in this compound, the primary expected degradation pathways are hydrolysis, oxidation, and photolysis. The quinazolinone and amide linkages may be susceptible to hydrolysis under acidic or basic conditions.[3][4] The tertiary amine and other electron-rich parts of the molecule could be prone to oxidation. Exposure to UV or visible light may lead to photodegradation.[1]

Q4: What analytical techniques are recommended for this compound stability studies?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for assessing the stability of small molecules like this compound.[5] This method allows for the separation and quantification of the parent drug from its potential degradation products. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[5][6]

Q5: How should this compound samples be stored to ensure stability before analysis?

A5: To minimize degradation before analysis, this compound samples, both in solid form and in solution, should be stored in well-sealed containers protected from light and at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8 °C is recommended. For long-term storage (months to years), freezing at -20 °C or below is advisable.[7]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffers

Symptoms:

  • Significant decrease in this compound peak area in HPLC analysis shortly after preparation.

  • Appearance of multiple new peaks in the chromatogram.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH The quinazolinone core of this compound may be susceptible to hydrolysis at acidic or alkaline pH. Verify the pH of your buffer. Conduct a pH stability profile to determine the optimal pH range for this compound stability.
Buffer Components Certain buffer salts or additives may catalyze degradation. Prepare fresh buffers using high-purity reagents. If using a concentrated buffer stock, ensure it is properly stored and has not been contaminated.[8]
Microbial Contamination Microbial growth in non-sterile buffers can lead to enzymatic degradation. Use sterile-filtered buffers or add a suitable antimicrobial agent if compatible with the experiment.
Oxidation Dissolved oxygen in the buffer can contribute to oxidative degradation. Degas the buffer before use by sparging with an inert gas like nitrogen or by sonication.
Issue 2: Inconsistent Results in Photostability Studies

Symptoms:

  • High variability in the extent of degradation between replicate samples exposed to the same light source.

  • Non-reproducible degradation profiles.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Uneven Light Exposure Ensure all samples are equidistant from the light source and that there are no shadows or obstructions causing uneven illumination. Use a calibrated photostability chamber for consistent light exposure.
Sample Container Variability The material of the sample container (e.g., glass vs. plastic) can affect light transmission. Use consistent, high-quality, and transparent containers for all samples. For control samples, use amber or light-blocking containers.
Temperature Fluctuation Light sources can generate heat, leading to thermal degradation in addition to photodegradation. Monitor and control the temperature of the samples during the experiment. Use a temperature-controlled chamber if necessary.
Secondary Degradation Primary photoproducts may be unstable and degrade further, leading to complex and variable chromatograms. Analyze samples at multiple time points to understand the degradation kinetics.
Issue 3: Poor Peak Shape and Resolution in HPLC Analysis

Symptoms:

  • Peak tailing or fronting for the this compound peak.

  • Co-elution of this compound with degradation products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase The pH or organic solvent composition of the mobile phase may not be optimal for the separation. Adjust the mobile phase pH to ensure this compound is in a single ionic state. Optimize the gradient or isocratic composition to improve resolution.
Column Overload Injecting too concentrated a sample can lead to poor peak shape. Dilute the sample and re-inject.
Column Contamination Buildup of contaminants on the column can affect performance. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Poorly Soluble Degradants Degradation products may have different solubility profiles than this compound. Ensure the mobile phase has sufficient organic solvent to elute all components. Consider using a different stationary phase if co-elution is persistent.

Data Presentation

Table 1: Stability of this compound in Aqueous Buffers at Different pH Values (Illustrative Data)

pHTemperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Recovery
3.02510085.285.2%
5.02510098.598.5%
7.42510099.199.1%
9.02510092.392.3%

Table 2: Thermal and Photostability of this compound in pH 7.4 Buffer (Illustrative Data)

ConditionDurationInitial Concentration (µg/mL)Final Concentration (µg/mL)% Recovery
40°C (dark)48 hours10097.897.8%
60°C (dark)48 hours10089.589.5%
UV Light (25°C)24 hours10075.375.3%
Visible Light (25°C)24 hours10091.791.7%

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound
  • Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers) at a concentration of 50 mM.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL. Spike the stock solution into each buffer to achieve a final concentration of 10 µg/mL.

  • Incubation: Incubate the samples in tightly sealed, light-protected containers at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study of this compound
  • Acid and Base Hydrolysis:

    • Treat a solution of this compound (e.g., 100 µg/mL in a water/acetonitrile mixture) with 0.1 M HCl and 0.1 M NaOH separately.

    • Incubate at room temperature or elevated temperature (e.g., 60°C) for up to 24 hours.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for up to 24 hours.

  • Thermal Degradation:

    • Store solid this compound and a solution of this compound at an elevated temperature (e.g., 80°C) in a calibrated oven.

    • Analyze samples at various time points.

  • Photodegradation:

    • Expose a solution of this compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. If significant degradation is observed, LC-MS/MS can be used to identify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stability Testing cluster_analysis Analysis stock This compound Stock Solution sample Spiking into Media stock->sample media Preparation of Different Media (Buffers, Solvents) media->sample ph pH Stability sample->ph temp Thermal Stability sample->temp light Photostability sample->light hplc HPLC Analysis ph->hplc temp->hplc light->hplc lcms LC-MS/MS for Degradant ID hplc->lcms troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Corrective Actions start Inconsistent Stability Results check_media Verify Media Preparation (pH, Purity) start->check_media check_storage Confirm Sample Storage Conditions start->check_storage check_hplc Review HPLC Method Parameters start->check_hplc optimize_media Optimize Media Composition check_media->optimize_media control_storage Implement Strict Storage Protocols check_storage->control_storage optimize_hplc Refine HPLC Method check_hplc->optimize_hplc

References

Addressing variability in Suricapavir experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Suricapavir.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp). By binding to an allosteric site on the RdRp enzyme, this compound prevents the initiation of viral RNA synthesis, thereby inhibiting viral replication.[1] This targeted mechanism of action is designed to have high specificity for the viral enzyme, minimizing off-target effects on host cell polymerases.

Q2: What is the recommended solvent for and storage conditions for this compound?

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Stock solutions should be stored at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to one year).[2] When preparing working dilutions in cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).

Q3: What level of antiviral activity (EC50) should I expect to see?

The 50% effective concentration (EC50) of this compound can vary depending on several factors, including the viral strain, the cell line used for the assay, and the specific experimental protocol.[2] For wild-type viral strains in highly susceptible cell lines, typical EC50 values are in the low nanomolar range. However, this can shift to the micromolar range for less susceptible strains or in the presence of drug resistance mutations.

Troubleshooting Guides

Issue 1: High variability in EC50 values between experiments.

High variability in the 50% effective concentration (EC50) can make it difficult to assess the true potency of this compound. The table below outlines potential causes and solutions.

Possible Cause Recommended Solution
Inconsistent cell health or density Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Perform a cell viability assay (e.g., trypan blue exclusion) before seeding.
Variability in viral titer Use a consistent, pre-titered viral stock for all experiments. Aliquot the viral stock to avoid repeated freeze-thaw cycles.
Inaccurate drug concentration Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment from a validated stock solution.
Degradation of this compound Aliquot stock solutions to minimize freeze-thaw cycles.[2] Protect from light and store at the recommended temperature (-80°C for long-term).
Assay timing and incubation periods Strictly adhere to a consistent timeline for infection, drug treatment, and assay readout.
Issue 2: this compound shows cytotoxicity at or near its effective concentration.

Observed cytotoxicity can confound the interpretation of antiviral activity. It's crucial to differentiate between true antiviral effects and cell death caused by the compound.

Possible Cause Recommended Solution
High final DMSO concentration Ensure the final concentration of DMSO in the culture medium is below the cytotoxic threshold for your cell line (typically <0.5%). Run a vehicle control (DMSO only) to assess its effect.
Cell line sensitivity Different cell lines exhibit varying sensitivities to chemical compounds.[3] Determine the 50% cytotoxic concentration (CC50) for your specific cell line in parallel with the antiviral assay.
Compound impurities or degradation Use high-purity, analytical-grade this compound. Degradation products may have different toxicity profiles.[3]
Extended incubation time Longer exposure to the drug may increase cytotoxicity.[3] Optimize the assay duration to a point where antiviral activity can be measured before significant cell death occurs.
Issue 3: Reduced or no antiviral activity observed.

A lack of expected antiviral effect can be due to several factors, ranging from experimental setup to the emergence of resistance.

Possible Cause Recommended Solution
Drug-resistant viral strain The viral strain may possess mutations in the RdRp gene that confer resistance to this compound.[2] Sequence the target gene of your viral stock. Test this compound against a known sensitive, wild-type strain as a positive control.
Improper assay conditions Verify all assay parameters, including media components, pH, and incubation temperature, as these can affect both viral replication and drug activity.
Compound interference with assay readout The compound may interfere with the detection method (e.g., fluorescence or luminescence).[2] Run a control plate with this compound and assay reagents in the absence of cells and virus to check for interference.
Sub-optimal drug concentration range The concentrations tested may be too low to see an effect. Expand the concentration range in your dose-response experiment.

Experimental Protocols & Visualizations

Protocol 1: Viral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

Methodology:

  • Cell Seeding: Seed a 6-well plate with a susceptible cell line (e.g., Vero E6) to form a confluent monolayer.

  • Drug Dilution: Prepare serial dilutions of this compound in a serum-free medium.

  • Virus Dilution: Dilute the viral stock to a concentration that will produce 50-100 plaques per well.

  • Infection: Mix equal volumes of each drug dilution with the diluted virus and incubate for 1 hour at 37°C.[3]

  • Inoculation: Remove the growth medium from the cell monolayer and inoculate with the virus-drug mixture. Incubate for 1 hour at 37°C, rocking the plate every 15 minutes.[3]

  • Overlay: Remove the inoculum and add an overlay medium (e.g., containing 1% methylcellulose) to each well to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator until plaques are visible.

  • Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.

  • Data Analysis: Count the plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.[3]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Seed Cells in 6-well Plates P2 Prepare this compound Serial Dilutions P3 Prepare Viral Dilution E1 Pre-incubate Virus with Drug P3->E1 Mix E2 Inoculate Cell Monolayer E1->E2 Infect E3 Add Overlay Medium E2->E3 E4 Incubate for 3-5 Days E3->E4 A1 Fix and Stain Plaques E4->A1 A2 Count Plaques A1->A2 A3 Calculate % Reduction & EC50 A2->A3

Plaque Reduction Assay Workflow
Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the 50% cytotoxic concentration (CC50) of a compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include a "cells only" control and a "vehicle" (DMSO) control.

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC50 value by plotting the percentage of viability against the drug concentration.

This compound Mechanism of Action & Viral Replication

The following diagram illustrates the proposed mechanism of action for this compound in the context of viral replication.

G cluster_virus Viral Replication Cycle Entry 1. Viral Entry & Uncoating Translation 2. Translation of Viral Polymerase Entry->Translation Replication 3. RNA Genome Replication Translation->Replication Assembly 4. Assembly & Release Replication->Assembly This compound This compound This compound->Replication Inhibits RdRp

This compound inhibits viral RNA replication
Troubleshooting Workflow: High EC50 Variability

Use this decision tree to troubleshoot inconsistent EC50 results in your this compound experiments.

G decision decision solution solution Start Start: High EC50 Variability Observed D1 Are cell controls (mock-infected) healthy? Start->D1 S1 Check cell passage number, seeding density, and culture conditions. D1->S1 No D2 Is the positive control drug showing consistent EC50? D1->D2 Yes End Re-run experiment with validated reagents and protocols. S1->End S2 Issue is likely specific to this compound. Check stock solution integrity and preparation. D2->S2 No D3 Is the viral titer consistent across experiments? D2->D3 Yes S2->End S3 Re-titer and aliquot viral stocks. Avoid multiple freeze-thaw cycles. D3->S3 No D3->End Yes S3->End

Decision tree for troubleshooting EC50 variability

References

Technical Support Center: Suricapavir Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals to mitigate the risk of Suricapavir degradation during experimental procedures. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of your results. The following information is based on the chemical properties of this compound's core structures, including quinazoline (B50416) and sulfonamide moieties, as specific degradation data for this compound is not extensively available.

Troubleshooting Guide: Preventing this compound Degradation

This section addresses common issues that may lead to the degradation of this compound in experimental settings.

Question: My experimental results with this compound are inconsistent. Could compound degradation be the cause?

Answer: Yes, inconsistent results are a primary indicator of compound instability. Degradation can lead to a lower effective concentration of the active compound, resulting in diminished or variable biological effects. It is crucial to evaluate your handling and storage procedures.

Question: What are the primary environmental factors that can cause this compound to degrade?

Answer: Based on the functional groups present in this compound (a quinazoline derivative with a sulfonamide group), the primary factors of concern are:

  • pH: The sulfonamide group is susceptible to hydrolysis, a process that can be catalyzed by acidic or basic conditions. While quinazolinones are generally stable, extreme pH levels should be avoided.

  • Light: Quinazoline derivatives can be sensitive to light, particularly UV radiation, which can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

  • Oxidizing Agents: Although the quinazolinone core is relatively stable against oxidation, other parts of the molecule could be susceptible.

Question: How should I prepare and store my this compound stock solutions?

Answer: Proper preparation and storage are critical for maintaining the integrity of this compound.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions. However, the presence of water in DMSO can facilitate hydrolysis. Use anhydrous DMSO where possible and store it properly to prevent water absorption.

  • Storage Conditions: For short-term storage (days to weeks), keep stock solutions at 0-4°C and protected from light. For long-term storage (months to years), aliquoting and storing at -20°C or lower is recommended to minimize freeze-thaw cycles.[1] Always store solutions in the dark.

Question: I suspect my this compound has degraded. How can I confirm this?

Answer: Analytical chemistry techniques are required to confirm degradation.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent this compound peak from any degradation products. A decrease in the area of the parent peak and the appearance of new peaks over time are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of potential degradation products, providing clues to the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for working with this compound in aqueous solutions?

A1: While specific data for this compound is unavailable, for compounds containing sulfonamides, hydrolysis is a concern. It is generally advisable to maintain a pH between 6 and 8. Acidic conditions, in particular, may promote the hydrolysis of the sulfonamide bond.[2][3]

Q2: My experiment requires prolonged incubation at 37°C. How can I minimize this compound degradation?

A2: For prolonged incubations, it is crucial to:

  • Prepare fresh working solutions of this compound in your experimental medium immediately before use.

  • Include a "time-zero" control to establish the initial concentration and activity.

  • If possible, run a parallel stability test of this compound in the medium under the same incubation conditions but without cells to assess chemical stability.

Q3: Are there any common laboratory reagents that are incompatible with this compound?

A3: Avoid strong acids, strong bases, and potent oxidizing agents. The compatibility with all experimental reagents should be considered. If you are using a novel combination of reagents, a preliminary compatibility test is recommended.

Q4: How can I protect this compound from photodegradation?

A4: Quinazoline derivatives can be light-sensitive.[4] To prevent photodegradation:

  • Work with this compound solutions in a dimly lit environment.

  • Use amber-colored vials or wrap containers with aluminum foil.

  • Minimize the exposure of your experimental setup (e.g., cell culture plates) to direct light.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage DurationTemperatureLight ConditionsContainer
Short-term (days to weeks)0 - 4°CDarkAmber vial or foil-wrapped
Long-term (months to years)-20°C or lowerDarkAmber vial or foil-wrapped

Table 2: Potential Degradation Pathways and Influencing Factors

Degradation PathwaySusceptible MoietyKey Influencing Factors
HydrolysisSulfonamidepH (especially acidic), Temperature, Water content in solvent
PhotodegradationQuinazoline ringLight exposure (especially UV)
OxidationPotentially various sitesPresence of oxidizing agents, light, trace metals

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile amber microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions, dissolve the this compound powder in anhydrous DMSO to the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile amber microcentrifuge tubes.

    • Store the aliquots as recommended in Table 1.

Protocol 2: Assessment of this compound Stability in Experimental Medium

  • Objective: To determine the chemical stability of this compound in your specific cell culture medium over the time course of your experiment.

  • Methodology:

    • Prepare a working solution of this compound in the cell culture medium at the final experimental concentration.

    • Aliquot the solution into multiple sterile, light-protected containers (one for each time point).

    • Incubate the containers under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.

    • Immediately analyze the sample by a validated stability-indicating HPLC method to quantify the remaining concentration of the parent this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.

Visualizations

experimental_workflow Experimental Workflow for this compound Use cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting prep_stock Prepare Stock Solution (Anhydrous DMSO) aliquot Aliquot into single-use tubes prep_stock->aliquot store Store at -20°C or below (Protected from light) aliquot->store prep_working Prepare Fresh Working Solution (in Experimental Medium) store->prep_working run_exp Perform Experiment (Minimize light exposure) prep_working->run_exp analyze Analyze Results run_exp->analyze troubleshoot Inconsistent Results? analyze->troubleshoot troubleshoot->analyze No, proceed stability_check Perform Stability Check (HPLC/LC-MS) troubleshoot->stability_check Yes stability_check->prep_stock Review Protocol

Caption: Workflow for handling this compound to maintain stability.

degradation_troubleshooting Troubleshooting this compound Degradation cluster_factors Potential Degradation Factors cluster_solutions Corrective Actions start Inconsistent Experimental Results ph pH outside 6-8 range? start->ph light Excessive light exposure? start->light temp High temperature or prolonged incubation? start->temp solvent Aqueous solvent or 'wet' DMSO? start->solvent adjust_ph Adjust buffer pH ph->adjust_ph protect_light Use amber vials/ work in low light light->protect_light fresh_prep Prepare solutions fresh/ minimize incubation time temp->fresh_prep use_anhydrous Use anhydrous DMSO/ prepare fresh solvent->use_anhydrous

Caption: Decision tree for troubleshooting this compound degradation.

References

Suricapavir (Suraxavir Marboxil) Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the investigation of off-target effects for Suricapavir (also known as suraxavir marboxil or GP681). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a prodrug that is metabolized to its active form, GP1707D07. This active metabolite functions as a cap-dependent endonuclease inhibitor, specifically targeting the polymerase acidic (PA) protein subunit of the influenza virus's RNA polymerase complex.[1][2][3] By inhibiting the "cap-snatching" mechanism essential for viral mRNA synthesis, this compound effectively halts viral gene transcription and replication.[1]

Q2: What are the known clinical adverse events associated with this compound?

Clinical trials of this compound (suraxavir marboxil) have demonstrated a good safety profile, with most adverse events being mild to moderate in severity.[2][3][4] The most frequently reported adverse event is diarrhea.[5]

Table 1: Summary of Adverse Events Reported in a Phase 3 Clinical Trial of Suraxavir Marboxil [3]

Adverse Event CategorySuraxavir Marboxil (n=395)Placebo (n=193)
Any Adverse Event 28.4% (112)23.3% (45)
Most Common Adverse Events
DiarrheaNot specified in this study, but noted as most common in others.[5]
Serious Adverse Events 01 (pulmonary infection)[5]

Note: Data is compiled from a phase 3 clinical trial. Percentages and numbers in parentheses represent the incidence and count of patients experiencing the event.

Q3: Has there been any investigation into the direct off-target binding of this compound to human proteins?

Publicly available literature does not currently provide specific details on comprehensive off-target screening of this compound against a broad panel of human proteins. Such studies are a standard part of preclinical safety assessment for new drug candidates to identify potential unintended molecular interactions that could lead to toxicity.

Q4: What can be inferred about potential off-target effects from related drugs in the same class?

This compound belongs to the class of cap-dependent endonuclease inhibitors. Another drug in this class, baloxavir (B560136) marboxil, has undergone extensive preclinical toxicology studies. While specific off-target binding data is not detailed in the provided search results, toxicology studies in rats identified the liver and thyroid as potential target organs for toxicity at high doses. It is important to note that these findings are specific to baloxavir marboxil and may not be directly extrapolated to this compound.

Q5: Are there any known drug-drug interactions with this compound?

Yes, the metabolism of this compound's active metabolite, GP1707D07, can be affected by other drugs. Preclinical in vitro studies have shown that GP1707D07 is a substrate of the cytochrome P450 enzyme CYP3A4.[6] Co-administration with a strong CYP3A4 inhibitor, such as itraconazole, can increase the plasma concentration of the active metabolite. Researchers should consider this interaction when designing co-administration studies.

Troubleshooting Guides for Experimental Investigations

Problem: Unexpected cytotoxicity observed in in-vitro cell-based assays.

Possible Cause:

  • On-target effect in host cells: While the primary target (viral PA protein) is absent in uninfected host cells, high concentrations of the compound may interfere with cellular processes.

  • Off-target effect: The compound may be interacting with an unintended cellular protein.

  • Metabolite toxicity: The prodrug or its active metabolite could be causing cellular stress.

Troubleshooting Steps:

  • Determine the IC50 in uninfected cells: Conduct a dose-response curve to determine the concentration at which 50% of the cells are no longer viable.

  • Use a lower, therapeutically relevant concentration: Whenever possible, use concentrations in your experiments that are comparable to the in-vivo effective concentrations.

  • Perform a target engagement assay: If possible, confirm that the observed toxicity correlates with the inhibition of a known or suspected off-target.

  • Consider the cell line: Different cell lines may have varying sensitivities. Test in multiple cell lines if the initial results are a concern.

Problem: In-vivo animal studies show unexpected toxicity in a specific organ.

Possible Cause:

  • Drug accumulation: The drug or its metabolites may accumulate in the affected organ.

  • Metabolism in the target organ: The organ may metabolize the drug into a toxic compound.

  • Off-target engagement: The drug may be interacting with a protein highly expressed in that organ.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Measure the concentration of the drug and its metabolites in the affected organ and correlate it with the observed toxicity.

  • Histopathology: Conduct a detailed histological examination of the affected organ to identify the nature of the damage.

  • Investigate potential off-targets: Based on the observed phenotype, search for potential off-target proteins that are highly expressed in the affected organ and could plausibly lead to the observed toxicity.

Experimental Protocols

Protocol 1: General In-Vitro Cytotoxicity Assay

  • Cell Plating: Seed cells (e.g., A549, MDCK) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assay: Use a commercial cell viability assay (e.g., MTT, CellTiter-Glo) to measure the percentage of viable cells according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and calculate the CC50 (50% cytotoxic concentration).

Visualizations

Suricapavir_Mechanism_of_Action Suricapavir_prodrug This compound (Prodrug) Active_metabolite GP1707D07 (Active) Suricapavir_prodrug->Active_metabolite Cap_snatching Cap-Snatching by PA Endonuclease Active_metabolite->Cap_snatching Inhibition Viral_mRNA_synthesis Viral mRNA Synthesis Viral_Replication Viral Replication Viral_mRNA_synthesis->Viral_Replication Cap_snatching->Viral_mRNA_synthesis Required for Off_Target_Investigation_Workflow cluster_preclinical Preclinical Assessment Start New Drug Candidate (e.g., this compound) In_vitro_screening In-vitro Off-Target Screening (e.g., Receptor Binding Panel) Start->In_vitro_screening Cell_based_assays Cell-based Phenotypic Assays (Cytotoxicity, etc.) In_vitro_screening->Cell_based_assays Identified Hits In_vivo_toxicology In-vivo Toxicology Studies (Rodent, Non-rodent) Cell_based_assays->In_vivo_toxicology Confirmed Activity Clinical_trials Clinical Trials (Phase I, II, III) In_vivo_toxicology->Clinical_trials Acceptable Safety Profile Safety_assessment Comprehensive Safety Assessment Clinical_trials->Safety_assessment

References

Technical Support Center: Enhancing the Potency of Suricapavir Through Structural Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their efforts to modify the structure of Suricapavir for enhanced antiviral potency. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its known mechanism of action?

A1: this compound is identified as a potent viral replication inhibitor.[1] Its precise mechanism of action and the specific viruses it targets are not extensively detailed in publicly available scientific literature. It is classified as an agent that interferes with DNA/RNA synthesis.[1] Without a well-defined mechanism or a specific viral target, any modification efforts are exploratory.

Q2: Where can I find data on the structure-activity relationships (SAR) of this compound analogs?

A2: Currently, there are no publicly accessible studies detailing the structure-activity relationships of this compound analogs. SAR studies are crucial for understanding how different chemical moieties on the this compound scaffold influence its biological activity.[2][3][4][5] The lack of this information means that initial modification strategies will likely be based on rational drug design principles and screening of diverse chemical modifications.

Q3: What are the primary challenges in modifying a complex molecule like this compound?

A3: Modifying complex small molecules presents several challenges:

  • Synthetic Feasibility: The intricate structure of this compound may make certain chemical modifications synthetically challenging, requiring multi-step, low-yield reactions.

  • Maintaining Core Scaffold Activity: Modifications, while intended to improve potency, can inadvertently disrupt the core pharmacophore, leading to a complete loss of activity.

  • Physicochemical Properties: Altering the structure can negatively impact crucial properties like solubility, permeability, and metabolic stability, which are essential for a drug's efficacy.

  • Toxicity: Chemical changes can introduce unforeseen toxicity.

Troubleshooting Guides

Problem 1: Loss of Antiviral Activity After Modification

Possible Cause: The modification has disrupted a key interaction with the biological target or altered the molecule's conformation, rendering it inactive.

Troubleshooting Steps:

  • Systematic SAR Exploration: If not already undertaken, initiate a systematic exploration of modifications at different positions of the this compound scaffold. This involves creating a library of analogs with single, well-defined changes.

  • Computational Modeling: In the absence of a known target, utilize computational methods such as pharmacophore modeling based on the this compound structure itself. This can help identify key structural features that might be essential for its activity.

  • Bioisosteric Replacements: Instead of making drastic structural changes, consider bioisosteric replacements for various functional groups. This approach aims to retain the essential electronic and steric properties required for activity while potentially improving other characteristics.

Problem 2: Poor Solubility of a Newly Synthesized this compound Analog

Possible Cause: The introduced chemical group has significantly increased the lipophilicity or crystal lattice energy of the compound.

Troubleshooting Steps:

  • Introduce Polar Functional Groups: Systematically introduce polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, at positions determined not to be critical for antiviral activity.

  • Formulate as a Salt: If the analog contains an ionizable group (acidic or basic), attempt to form a salt to improve aqueous solubility.

  • Prodrug Approach: Consider designing a prodrug by attaching a hydrophilic promoiety that is cleaved in vivo to release the active, less soluble analog.

Experimental Protocols

Given the lack of specific information on this compound's biological target, the following are generalized protocols for the initial stages of a research program aimed at enhancing its potency.

Protocol 1: Broad-Spectrum Antiviral Screening of this compound

Objective: To identify the viral target(s) of this compound to enable targeted modification strategies.

Methodology:

  • Virus Panel Selection: Assemble a diverse panel of viruses, including representatives from different families (e.g., Flaviviridae, Coronaviridae, Herpesviridae, Orthomyxoviridae).

  • Cell Culture: Maintain appropriate cell lines for the propagation of each virus in the panel.

  • Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of this compound on each cell line to establish a non-toxic working concentration range for the antiviral assays. This can be performed using standard methods like the MTT or CellTiter-Glo assay.

  • Antiviral Assay:

    • Seed the appropriate host cells in 96-well plates.

    • Pre-treat the cells with a serial dilution of this compound for a defined period.

    • Infect the cells with the respective virus at a known multiplicity of infection (MOI).

    • After a suitable incubation period, quantify the extent of viral replication. The method for quantification will depend on the virus and may include:

      • Plaque reduction assay

      • Quantitative PCR (qPCR) for viral nucleic acids

      • Enzyme-linked immunosorbent assay (ELISA) for viral antigens

      • Reporter virus assays (e.g., luciferase or GFP-expressing viruses)

  • Data Analysis: Calculate the 50% effective concentration (EC50) for each virus. The selectivity index (SI), calculated as CC50/EC50, will indicate the therapeutic window for this compound against each virus.

Visualizations

Logical Workflow for Potency Enhancement

This diagram outlines the logical steps a researcher would take when attempting to enhance the potency of a compound like this compound, for which initial biological data is sparse.

G cluster_0 Initial Characterization cluster_1 Structure Modification Cycle cluster_2 Optimization start Start with this compound screen Broad-Spectrum Antiviral Screening start->screen identify_target Identify Viral Target(s) & Mechanism screen->identify_target sar Establish Structure-Activity Relationship (SAR) identify_target->sar design Design & Synthesize Analogs sar->design test Test Analogs for Potency & Toxicity design->test analyze Analyze Data & Refine SAR test->analyze analyze->design Iterate optimize Optimize Lead Compound (ADME/Tox) analyze->optimize preclinical Preclinical Development optimize->preclinical end Enhanced Potency Candidate preclinical->end

Caption: A logical workflow for enhancing this compound's potency.

General Antiviral Drug Discovery and Development Pathway

This diagram illustrates the general pathway for taking an initial hit compound to a potential drug candidate, a process that would apply to a this compound modification program.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Hit Identification Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation HTS, Fragment Screening Lead Optimization Lead Optimization Lead Generation->Lead Optimization SAR Studies In vivo Efficacy In vivo Efficacy Lead Optimization->In vivo Efficacy ADME/Tox Studies ADME/Tox Studies In vivo Efficacy->ADME/Tox Studies Candidate Selection Candidate Selection ADME/Tox Studies->Candidate Selection Phase I Phase I Candidate Selection->Phase I Phase II Phase II Phase I->Phase II Safety Phase III Phase III Phase II->Phase III Efficacy

Caption: The general pathway of antiviral drug discovery.

References

Technical Support Center: Suricapavir Experiments & Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during experiments with Suricapavir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell culture experiments?

This compound is a potent viral replication inhibitor investigated for its antiviral activity.[1] In a laboratory setting, it is used in cell-based assays to determine its efficacy against specific viruses and to study its mechanism of action.

Q2: Can this compound itself cause changes in cell culture that mimic contamination?

While this compound is a viral replication inhibitor, high concentrations of any chemical compound can potentially induce cytotoxicity, leading to changes in cell morphology, reduced cell viability, and the production of cellular debris.[2] These effects, such as floating cells or a change in media color due to cell death and subsequent pH shifts, could be mistaken for microbial contamination. It is crucial to differentiate between cytotoxicity and contamination through microscopic examination and appropriate assays.

Q3: What are the most common types of contaminants I should be aware of in my cell culture?

The most common biological contaminants in cell culture are bacteria, molds, yeasts, and mycoplasma.[3][4][5] Chemical contaminants, such as impurities in media or reagents, can also affect your experiments.[4][6]

Q4: How can I prevent contamination in my this compound experiments?

Preventing contamination involves a combination of good laboratory practices and consistent adherence to aseptic techniques. Key prevention strategies include:

  • Mastering Aseptic Technique: Always work in a sterile biosafety cabinet, minimize movements, and keep all reagents and tools covered.[7]

  • Using Quality Reagents: Source media, serum, and supplements from trusted suppliers to minimize the risk of chemical or microbial contaminants.[5][7]

  • Consistent Cleaning: Regularly disinfect incubators, water pans, and work surfaces.[7]

  • Routine Testing: Regularly test your cell cultures for mycoplasma, as this contaminant is not visible by standard microscopy.[5][6]

Troubleshooting Guides

This section provides guidance for identifying and addressing specific contamination issues.

Issue 1: Sudden Cloudiness and Color Change in Culture Medium

Q: My cell culture medium treated with this compound turned cloudy and yellow overnight. What is the likely cause and what should I do?

A: Sudden turbidity and a rapid drop in pH (indicated by the medium turning yellow) are classic signs of bacterial contamination.[3][4][8] Bacteria grow quickly and their metabolic byproducts acidify the medium.

Immediate Actions:

  • Isolate and Discard: Immediately isolate the contaminated flask(s) to prevent cross-contamination. It is generally recommended to discard the heavily contaminated culture.[7]

  • Decontaminate: Thoroughly disinfect the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.[7]

  • Check Other Cultures: Carefully examine all other cultures in the same incubator for any early signs of contamination.

Troubleshooting Workflow for Suspected Bacterial Contamination

A Observe cloudy medium and/or yellow color change B Microscopic Examination (High Magnification) A->B C Observe small, motile rods or cocci? B->C D Bacterial Contamination Confirmed C->D Yes E No visible microbes, but cells look unhealthy C->E No G Isolate & Discard Contaminated Culture D->G F Consider other issues: - this compound Cytotoxicity - Chemical Contamination - Mycoplasma E->F H Decontaminate Workspace & Incubator G->H I Review Aseptic Technique H->I J Check Reagent Sterility H->J

Caption: Decision tree for addressing suspected bacterial contamination.

Issue 2: Filamentous Growth or Floating Clumps in the Culture

Q: I've noticed thin, web-like filaments and some fuzzy-looking clumps floating in my culture. The pH has not changed significantly. What could this be?

A: This description is highly indicative of a fungal (mold) contamination.[4] Molds often grow as a network of filaments (mycelia) and may produce clumps of spores.[4] Yeast contamination can also appear as individual oval or budding particles.[7] Initially, fungal contamination may not cause a significant pH shift, but the pH will typically increase as the contamination becomes more severe.[4]

Immediate Actions:

  • Isolate and Discard: Fungal spores can easily become airborne and contaminate other cultures. Immediately seal and discard the affected culture.

  • Thorough Decontamination: Clean the incubator and biosafety cabinet with a fungicide. Check for any visible mold growth in the incubator, particularly in the water pan.

  • Review Procedures: Identify potential sources, such as non-sterile reagents or airborne spores entering from the laboratory environment.

Issue 3: Healthy-Looking Cells with Poor Growth and Reduced Antiviral Efficacy of this compound

Q: My cells appear normal under the microscope, but they are growing slower than usual and the results from my this compound antiviral assay are inconsistent. What could be the problem?

A: This scenario is a strong indicator of mycoplasma contamination.[9][10] Mycoplasma are very small bacteria that lack a cell wall, making them invisible under a standard light microscope and resistant to many common antibiotics.[5][10] They can significantly alter cell metabolism, growth rates, and gene expression, which can interfere with experimental results.[8][9]

Detection and Mitigation:

  • Detection: Use a specific mycoplasma detection kit, which is typically based on PCR, ELISA, or fluorescent DNA staining.[6][8][11]

  • Mitigation: The best practice is to discard the contaminated cell line and thaw a new, uncontaminated vial.[6] While mycoplasma removal agents are available, their use is not always 100% effective.

  • Prevention: Routinely test all cell banks for mycoplasma every 1-2 months.[6]

Summary of Contamination Characteristics

ContaminantMicroscopic AppearanceMedium AppearancepH Change
Bacteria Small, motile rod-shaped or spherical objectsCloudy, turbidRapid drop (Yellow)[3][8]
Yeast Round or oval budding particlesCan be clear initially, becomes turbidSlight increase (Pinkish)[3][7]
Mold Thin, filamentous mycelia, sometimes with dense clumps of sporesFilaments may be visible to the naked eye, can be turbidStable initially, then increases (Pink/Purple)[4]
Mycoplasma Not visible with a standard light microscopeAppears normalUsually no change[5]

Experimental Protocols

Protocol 1: General Antiviral Activity Assay (Cytopathic Effect Inhibition)

This assay determines the concentration of this compound required to inhibit virus-induced cell death.

Workflow for a Generic Antiviral Assay

A Seed cells in a 96-well plate and incubate overnight B Prepare serial dilutions of this compound A->B C Add this compound dilutions to the cells B->C D Add virus at a predetermined MOI C->D E Incubate for 2-4 days (until CPE is visible in virus control wells) D->E F Assess cell viability (e.g., Crystal Violet or MTT assay) E->F G Calculate EC50 value F->G

Caption: General workflow for an antiviral activity assay.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6) into a 96-well plate at a density that will form a near-confluent monolayer after 24 hours.[12]

  • Compound Preparation: Prepare a series of 2-fold dilutions of this compound in culture medium.

  • Treatment: Remove the growth medium from the cells and add the this compound dilutions. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

  • Infection: Add the virus at a multiplicity of infection (MOI) known to cause significant cytopathic effect (CPE) within 48-72 hours.[12]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Assessment of Viability: After the incubation period (when CPE is clearly visible in the "virus only" wells), assess cell viability. A common method is Crystal Violet staining, where the dye stains the remaining adherent (living) cells.[12]

  • Data Analysis: Quantify the stain and plot the cell viability against the this compound concentration to determine the 50% effective concentration (EC50).

Protocol 2: Cytotoxicity Assay (e.g., MTT Assay)

This assay is crucial to ensure that the antiviral effect of this compound is not due to it simply killing the host cells.[2][13]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate as you would for the antiviral assay.

  • Compound Addition: Add the same serial dilutions of this compound to the wells. Do not add any virus.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., isopropanol (B130326) or DMSO) to dissolve the formazan crystals.[13]

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the absorbance against the this compound concentration to determine the 50% cytotoxic concentration (CC50). A desirable antiviral compound will have a high CC50 and a low EC50.

References

Validation & Comparative

Suricapavir: A Comparative Analysis of Efficacy Against Diverse Influenza Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Suricapavir's efficacy against various influenza strains, benchmarked against other leading antiviral agents. The data presented is curated from preclinical and clinical studies to support informed decisions in research and drug development.

Executive Summary

Influenza remains a significant global health concern, necessitating the development of novel antiviral therapies with broad efficacy. This compound (also known as Suraxavir marboxil or GP681) is an investigational antiviral agent that targets the polymerase acidic (PA) protein of the influenza virus, an essential component of the viral RNA polymerase complex. This mechanism of action differs from the widely used neuraminidase inhibitors. Clinical trial data has demonstrated this compound's effectiveness in reducing the duration of symptoms and viral load in patients with uncomplicated influenza A and B infections. This guide offers a detailed comparison of this compound with other established antiviral drugs, including Oseltamivir, Zanamivir (B325), Peramivir, and Baloxavir marboxil, across different influenza strains.

Comparative Efficacy of Antiviral Agents

The following tables summarize the in vitro and clinical efficacy of this compound and other antiviral agents against common influenza strains.

In Vitro Antiviral Activity

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication in vitro. Lower values indicate higher potency.

Table 1: In Vitro Efficacy (IC50/EC50 in nM) Against Influenza A (H1N1) Strains

Antiviral AgentMean IC50/EC50 (nM)
This compound (as GP1707D07)0.6[1]
Oseltamivir0.51 - 1.34[2][3]
Zanamivir0.76 - 0.92[2][3]
Peramivir0.17[4]
Baloxavir acid0.7[1]

Table 2: In Vitro Efficacy (IC50/EC50 in nM) Against Influenza A (H3N2) Strains

Antiviral AgentMean IC50/EC50 (nM)
This compound (as GP1707D07)0.6[1]
Oseltamivir0.19 - 0.67[2][3]
Zanamivir1.82 - 2.28[2][3]
Peramivir0.18[4]
Baloxavir acid1.2[1]

Table 3: In Vitro Efficacy (IC50/EC50 in nM) Against Influenza B Strains

Antiviral AgentMean IC50/EC50 (nM)
This compound (as GP1707D07)0.6[1]
Oseltamivir8.8 - 13[2][3]
Zanamivir2.28 - 4.19[2][3]
Peramivir0.74[4]
Baloxavir acid5.8 - 7.2[1]
Clinical Efficacy

Clinical efficacy is often measured by the Time to Alleviation of Influenza Symptoms (TTAS).

Table 4: Clinical Efficacy of this compound in Uncomplicated Influenza (Phase 3 Trial NCT05474755) [5][6][7][8]

OutcomeThis compound (40 mg, single dose)Placebo
Median TTAS42.0 hours63.0 hours
Mean Change in Viral Load (log10 copies/mL) at Day 1-2.2 ± 1.3-1.3 ± 1.7

Mechanism of Action: Targeting the Viral Polymerase

This compound is a prodrug that is metabolized to its active form, GP1707D07. This active metabolite inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[6] This action prevents the virus from "snatching" the 5' caps (B75204) from host messenger RNAs (mRNAs), a crucial step for initiating the transcription of viral mRNAs. By blocking this process, this compound effectively halts viral replication.

This mechanism is distinct from that of neuraminidase inhibitors (e.g., Oseltamivir, Zanamivir, Peramivir), which prevent the release of new virus particles from infected cells. Baloxavir marboxil shares a similar mechanism with this compound, also targeting the PA endonuclease.

Influenza_Replication_and_Antiviral_Targets cluster_cell Host Cell cluster_drugs Antiviral Drug Targets Entry Virus Entry Uncoating Uncoating Entry->Uncoating Replication Viral RNA Replication Uncoating->Replication Transcription Viral mRNA Transcription Uncoating->Transcription Assembly Virion Assembly Replication->Assembly Translation Viral Protein Synthesis Transcription->Translation Translation->Assembly Budding Budding & Release Assembly->Budding This compound This compound (PA Inhibitor) This compound->Transcription Inhibits 'Cap-Snatching' Baloxavir Baloxavir (PA Inhibitor) Baloxavir->Transcription Inhibits 'Cap-Snatching' NA_Inhibitors Neuraminidase Inhibitors (Oseltamivir, Zanamivir, Peramivir) NA_Inhibitors->Budding Inhibits Release

Caption: Influenza virus replication cycle and points of antiviral drug intervention.

Experimental Protocols

In Vitro Susceptibility Assays

Neuraminidase (NA) Inhibition Assay (for Oseltamivir, Zanamivir, Peramivir)

This assay determines the concentration of a neuraminidase inhibitor (NAI) required to inhibit 50% of the influenza virus NA activity (IC50).

  • Virus Preparation: Influenza virus isolates are cultured and the viral neuraminidase activity is standardized.

  • Serial Dilution of Inhibitors: The NAIs (Oseltamivir carboxylate, Zanamivir, Peramivir) are serially diluted in assay buffer.

  • Incubation: The diluted inhibitors are mixed with the standardized virus preparation and incubated to allow for inhibitor binding to the neuraminidase enzyme.

  • Substrate Addition: A fluorogenic or chemiluminescent NA substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) is added to the mixture.

  • Signal Detection: The enzymatic reaction is allowed to proceed, and the resulting fluorescent or chemiluminescent signal is measured using a plate reader.

  • IC50 Calculation: The IC50 value is calculated by determining the inhibitor concentration that reduces the signal by 50% compared to the no-inhibitor control.[5][9]

Endonuclease Inhibition Assay (for this compound and Baloxavir)

This assay measures the ability of a compound to inhibit the cap-dependent endonuclease activity of the influenza virus PA protein.

  • Recombinant Protein Expression: The N-terminal domain of the PA protein (PAN) containing the endonuclease active site is expressed and purified.

  • Inhibitor Preparation: this compound's active metabolite (GP1707D07) or Baloxavir acid is serially diluted.

  • Enzymatic Reaction: The purified PAN is incubated with a labeled single-stranded DNA or RNA substrate in the presence of divalent cations (e.g., Mn2+) and the diluted inhibitor.

  • Product Detection: The cleavage of the substrate by the endonuclease is measured. This can be done using various methods:

    • Gel-Based Assay: The reaction products are separated by agarose (B213101) gel electrophoresis, and the cleavage is visualized.[10]

    • FRET-Based Assay: A substrate with a fluorophore and a quencher is used. Cleavage separates the two, resulting in a fluorescent signal.

    • Fluorescence Polarization (FP) Assay: This competitive binding assay measures the displacement of a fluorescent probe from the active site by the inhibitor.[11]

  • IC50/EC50 Calculation: The concentration of the inhibitor that reduces the endonuclease activity by 50% is determined.

Clinical Trial Protocol: Suraxavir Marboxil Phase 3 (NCT05474755)

This was a multicenter, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of a single oral dose of Suraxavir marboxil in outpatients with uncomplicated influenza.[5][6][8]

  • Participants: Otherwise healthy outpatients aged 5-65 years with confirmed uncomplicated influenza.

  • Intervention: Participants were randomized in a 2:1 ratio to receive a single 40 mg oral dose of Suraxavir marboxil or a placebo within 48 hours of symptom onset.

  • Primary Outcome: The primary endpoint was the Time to Alleviation of Influenza Symptoms (TTAS). TTAS was defined as the time from the start of treatment until body temperature returned to ≤ 37.2 °C and all seven influenza symptoms (cough, sore throat, headache, nasal congestion, feverishness or chills, muscle or joint pain, and fatigue) were rated as absent or mild for at least 21.5 hours.

  • Secondary Outcomes: Secondary endpoints included changes in viral load, incidence of influenza-related complications, and safety assessments.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_clinical Clinical Trial (e.g., NCT05474755) Virus_Isolation Virus Isolation & Propagation NA_Assay Neuraminidase Inhibition Assay Virus_Isolation->NA_Assay Endo_Assay Endonuclease Inhibition Assay Virus_Isolation->Endo_Assay Drug_Dilution Serial Dilution of Antiviral Drugs Drug_Dilution->NA_Assay Drug_Dilution->Endo_Assay IC50_Calc IC50/EC50 Calculation NA_Assay->IC50_Calc Endo_Assay->IC50_Calc Patient_Screening Patient Screening & Enrollment Randomization Randomization (Drug vs. Placebo) Patient_Screening->Randomization Treatment Single-Dose Treatment Randomization->Treatment Symptom_Monitoring Symptom & Viral Load Monitoring Treatment->Symptom_Monitoring Data_Analysis Data Analysis (TTAS, Viral Load) Symptom_Monitoring->Data_Analysis

Caption: General workflow for in vitro and clinical evaluation of antiviral efficacy.

References

Navigating the Landscape of Hepatitis B Capsid Assembly Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs), a promising class of antivirals. While the specific compound "Suricapavir" was not identified in available literature, this guide will delve into the validated mechanisms of action for well-documented CAMs, providing a framework for evaluating novel candidates within this class.

The HBV core protein is a critical component in the viral lifecycle, playing an essential role in the assembly of the viral capsid, which is necessary for viral replication and persistence.[1][2] CAMs disrupt this process by binding to the core protein dimers, leading to the formation of non-functional or aberrant capsids, thereby inhibiting viral replication.[1][2][3]

Mechanism of Action: Two Classes of Capsid Assembly Modulators

CAMs are broadly categorized into two main classes based on their distinct effects on capsid assembly:

  • Class I (CAM-A): These modulators, also known as heteroaryldihydropyrimidines (HAPs), induce the formation of aberrant, non-capsid polymers or misassembled capsids that are often larger and more irregular than normal capsids.[2][3] This misdirection of the assembly process prevents the encapsidation of the viral pregenomic RNA (pgRNA).[4]

  • Class II (CAM-E): This class of modulators, which includes sulfamoylbenzamides (SBAs) and phenylpropenamides (PPAs), accelerates the kinetics of capsid assembly, leading to the formation of empty capsids that lack the viral genome.[2][3] While morphologically similar to native capsids, these empty structures are non-infectious.

Comparative Efficacy of Representative CAMs

The following table summarizes the in vitro efficacy of several well-characterized CAMs against HBV. The data is compiled from studies in various cell-based assays.

CompoundClassCell LineEC50Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)Reference
GLP-26 Class I (CAM-A)HepAD380.003 µM>100 µM>33,333[5]
Primary Human Hepatocytes (PHH)0.04 µM--[5]
EDP-514 Class II (CAM-E)HepAD38, HepDE19, PHH, HepG2 2.2.156 - 27 nM--[6]
ABI-H3733 Class II (CAM-E)-5 nM (HBV DNA)--[6]
-125 nM (cccDNA formation)--[6]
VNRX-9945 Class I (CAM-A)HepG2.2.152.3 nM--[6]
PHH10 nM--[6]
Bay 41-4109 Class I (CAM-A)HepG2.2.15---[4]

Experimental Protocols for Mechanism of Action Validation

The validation of a CAM's mechanism of action involves a series of in vitro experiments designed to assess its impact on capsid assembly and viral replication.

Native Agarose (B213101) Gel Electrophoresis and Immunoblotting

This technique is used to analyze the formation of HBV capsids in the presence of a CAM.

  • Objective: To visualize the effect of the compound on capsid assembly, distinguishing between properly formed capsids, assembly intermediates, and aberrant structures.

  • Methodology:

    • HBV-producing cells (e.g., HepG2.2.15) are treated with varying concentrations of the test compound.

    • Cell lysates are prepared under non-denaturing conditions to preserve the integrity of the capsids.

    • The lysates are separated by electrophoresis on a native agarose gel.

    • Proteins are transferred to a membrane and probed with an antibody specific for the HBV core protein.

    • The resulting bands indicate the presence and migration pattern of assembled capsids. A shift in the band or the appearance of a smear suggests misassembly.[4]

Electron Microscopy

Electron microscopy provides direct visualization of the morphology of capsids formed in the presence of a CAM.

  • Objective: To directly observe the structural changes in capsids induced by the compound.

  • Methodology:

    • Recombinant HBV core protein is incubated with the test compound to allow for capsid assembly.

    • The resulting particles are negatively stained (e.g., with uranyl acetate) and visualized using a transmission electron microscope.

    • Images are captured and analyzed to assess the size, shape, and integrity of the assembled capsids. Class I CAMs typically induce the formation of irregular, aggregated particles, while Class II CAMs lead to the formation of morphologically normal but empty capsids.[5]

HBV DNA Quantification

This assay measures the amount of viral DNA produced by the cells, providing a quantitative measure of the compound's antiviral activity.

  • Objective: To determine the EC50 (half-maximal effective concentration) of the compound in inhibiting HBV replication.

  • Methodology:

    • HBV-producing cells are treated with a range of concentrations of the test compound.

    • After a defined incubation period, viral DNA is extracted from the supernatant (for secreted virions) or from the cell lysate (for intracellular viral DNA).

    • The amount of HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).

    • The EC50 value is calculated from the dose-response curve.[4][5]

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts related to the mechanism of action of HBV Capsid Assembly Modulators.

HBV_Lifecycle_and_CAM_Intervention cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_CAMs Capsid Assembly Modulators (CAMs) cccDNA cccDNA pgRNA_transcription pgRNA Transcription cccDNA->pgRNA_transcription Transcription pgRNA pgRNA pgRNA_transcription->pgRNA Export CapsidAssembly Capsid Assembly pgRNA->CapsidAssembly CoreProtein Core Protein Dimers CoreProtein->CapsidAssembly Nucleocapsid Nucleocapsid (pgRNA-containing) CapsidAssembly->Nucleocapsid ReverseTranscription Reverse Transcription Nucleocapsid->ReverseTranscription VirionSecretion Virion Secretion Nucleocapsid->VirionSecretion rcDNA rcDNA ReverseTranscription->rcDNA rcDNA->cccDNA Nuclear Import & Repair Extracellular VirionSecretion->Extracellular Release of New Virions CAM_A Class I (CAM-A) CAM_A->CapsidAssembly Induces Aberrant Assembly CAM_E Class II (CAM-E) CAM_E->CapsidAssembly Accelerates Assembly (Empty Capsids)

Figure 1: HBV lifecycle and points of intervention by CAMs.

CAM_Experimental_Workflow cluster_assays Validation Assays cluster_results Expected Outcomes start Start: Test Compound (CAM) cell_culture Treat HBV-producing cells (e.g., HepG2.2.15) start->cell_culture em Electron Microscopy (with recombinant core protein) start->em native_gel Native Agarose Gel Electrophoresis & Immunoblot cell_culture->native_gel qpcr HBV DNA Quantification (qPCR) cell_culture->qpcr gel_outcome Visualize Capsid Formation (Normal, Aberrant, or None) native_gel->gel_outcome em_outcome Observe Capsid Morphology (Normal, Irregular, Empty) em->em_outcome qpcr_outcome Quantify Antiviral Activity (Determine EC50) qpcr->qpcr_outcome final_conclusion Conclusion on Mechanism of Action gel_outcome->final_conclusion em_outcome->final_conclusion qpcr_outcome->final_conclusion

Figure 2: Experimental workflow for validating CAM mechanism of action.

Conclusion

The validation of the mechanism of action for any novel HBV capsid assembly modulator is a multi-faceted process that relies on a combination of virological, biochemical, and imaging techniques. By employing the experimental protocols outlined in this guide, researchers can effectively characterize the specific class and efficacy of new CAM candidates. The comparative data provided for existing CAMs serves as a benchmark for the evaluation of these next-generation antivirals in the ongoing effort to develop a functional cure for chronic Hepatitis B.

References

A Comparative Analysis of Resistance Mutations to the Novel Hepatitis B Virus Capsid Assembly Modulator GLS4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the resistance profile of GLS4, a novel inhibitor of Hepatitis B Virus (HBV) capsid assembly, with other relevant compounds. The information presented herein is supported by experimental data to aid in the understanding of resistance mechanisms to this emerging class of antivirals.

Introduction to HBV Capsid Assembly Modulators

Chronic Hepatitis B Virus (HBV) infection remains a significant global health issue. Current treatments primarily involve nucleos(t)ide analogues (NAs) that target the viral polymerase. While effective at suppressing viral replication, the emergence of drug resistance is a major clinical challenge[1][2]. This has spurred the development of antivirals with novel mechanisms of action, such as capsid assembly modulators (CAMs).

CAMs represent a new class of anti-HBV agents that interfere with the formation of the viral capsid, a crucial step in the HBV life cycle. By inducing the formation of aberrant, non-functional capsids, these molecules can potently inhibit HBV replication[3][4][5]. GLS4 is a first-in-class CAM that has demonstrated potent antiviral activity against both wild-type and NA-resistant HBV strains in preclinical and clinical studies[3][4][6][7]. Understanding the potential for resistance to GLS4 is critical for its future clinical development and deployment.

Mechanism of Action of GLS4

GLS4 is a heteroaryldihydropyrimidine (HAP) compound that inhibits HBV replication by binding to a hydrophobic pocket at the interface of the HBV core protein (HBcAg) dimers[8]. This binding event alters the kinetics and thermodynamics of capsid assembly, leading to the formation of aberrant capsid structures that are unable to properly package the viral genome[3][5][8]. This mechanism is distinct from that of NAs, which target the viral polymerase[3].

GLS4 Resistance Profile

In vitro studies have identified specific amino acid substitutions in the HBV core protein that can confer reduced susceptibility to GLS4. The primary mutation associated with decreased sensitivity is:

  • T109I: This mutation in the HBcAg has been shown to result in a modest decrease in sensitivity to GLS4, with IC50 values 3.3- to 6.8-fold higher than that for the wild-type virus[8].

It is noteworthy that other naturally occurring polymorphisms at positions T109 and V124 of the core protein have been investigated, with most leading to a decrease in viral replication fitness[8].

For comparison, another capsid assembly modulator, bersacapavir (B606041) (JNJ-56136379) , has also been studied for resistance. Viral breakthrough with bersacapavir monotherapy has been associated with the emergence of the following resistance variant:

  • T33N: This mutation in the HBV core protein has been identified in patients experiencing viral breakthrough during treatment with bersacapavir[9].

Data Presentation: Comparative Analysis of Capsid Assembly Modulator Resistance Mutations

The following table summarizes the key resistance mutations identified for GLS4 and the comparator compound bersacapavir.

CompoundClassTargetResistance Mutation(s)Fold-Change in IC50Reference(s)
GLS4 Capsid Assembly Modulator (HAP)HBV Core Protein (HBcAg)T109I3.3 - 6.8[8]
Bersacapavir (JNJ-56136379) Capsid Assembly ModulatorHBV Core Protein (HBcAg)T33NNot specified[9]

Experimental Protocols

In Vitro HBV Replication Assay for Resistance Analysis

A common method to assess the antiviral activity and resistance profile of compounds like GLS4 involves the use of HBV-expressing cell lines.

1. Cell Culture and Transfection:

  • HepG2 cells are transiently transfected with plasmids expressing the wild-type or mutant HBV genome.
  • Mutations of interest (e.g., T109I in the core protein) are introduced into the HBV-expressing plasmid using site-directed mutagenesis.

2. Compound Treatment:

  • Transfected cells are treated with serial dilutions of the test compound (e.g., GLS4) for a defined period (typically several days).

3. Analysis of Viral Replication:

  • Southern Blotting: Intracellular HBV replicative intermediates are extracted and analyzed by Southern blotting to determine the levels of viral DNA.
  • Quantitative PCR (qPCR): The amount of encapsidated HBV DNA in the cell culture supernatant is quantified by qPCR.

4. Determination of IC50:

  • The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of viral replication inhibition against the compound concentration.
  • The fold-resistance is determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.

Mandatory Visualization

HBV_Resistance_Assay_Workflow cluster_plasmid_prep Plasmid Preparation cluster_cell_culture Cell Culture & Transfection cluster_treatment Compound Treatment cluster_analysis Analysis WT_Plasmid Wild-Type HBV Plasmid Mutagenesis Site-Directed Mutagenesis WT_Plasmid->Mutagenesis Mutant_Plasmid Mutant HBV Plasmid (e.g., T109I) Mutagenesis->Mutant_Plasmid HepG2 HepG2 Cells Transfection_WT Transfection with WT Plasmid HepG2->Transfection_WT Transfection_Mutant Transfection with Mutant Plasmid HepG2->Transfection_Mutant Treatment_WT Treat with serial dilutions of GLS4 Transfection_WT->Treatment_WT Treatment_Mutant Treat with serial dilutions of GLS4 Transfection_Mutant->Treatment_Mutant Analysis_WT Quantify HBV DNA (Southern Blot / qPCR) Treatment_WT->Analysis_WT Analysis_Mutant Quantify HBV DNA (Southern Blot / qPCR) Treatment_Mutant->Analysis_Mutant IC50_Calc IC50 Calculation & Fold-Resistance Determination Analysis_WT->IC50_Calc Analysis_Mutant->IC50_Calc

Figure 1. Experimental workflow for determining GLS4 resistance in HBV.

Conclusion

GLS4 represents a promising new class of HBV inhibitors with a mechanism of action that is complementary to existing therapies. The identification of the T109I mutation in the HBV core protein as a potential, albeit modest, resistance pathway provides valuable insight for the ongoing development of capsid assembly modulators. Further research is warranted to fully elucidate the landscape of resistance to this novel class of antiviral agents and to inform the development of combination therapies that can mitigate the risk of treatment failure.

References

Combination Therapy of Suricapavir with Other Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suricapavir (also known as suraxavir marboxil or GP681) is an emerging antiviral agent that shows promise in the treatment of influenza. It functions as a prodrug, with its active metabolite, GP1707D07, inhibiting the influenza virus RNA polymerase by targeting the cap-dependent endonuclease activity of the polymerase acidic (PA) protein[1][2][3]. This mechanism prevents the virus from "snatching" the 5' cap structures from host cell pre-messenger RNAs, a critical step for initiating viral mRNA synthesis and subsequent replication. Given the constant evolution of influenza viruses and the potential for antiviral resistance, combination therapies are a key area of research to enhance efficacy and mitigate the emergence of resistant strains. This guide provides a comparative overview of this compound's potential in combination therapy, drawing on available data for this compound and a mechanistically similar drug, baloxavir (B560136) marboxil, in conjunction with other classes of anti-influenza agents.

Mechanism of Action: Influenza Virus Replication and Antiviral Targets

The influenza virus replication cycle offers several targets for antiviral intervention. The following diagram illustrates the key stages of this cycle and the points at which this compound and other antivirals exert their effects.

G cluster_cell Host Cell cluster_nucleus Nucleus Virus_Entry Virus Entry (Endocytosis) Uncoating Uncoating Virus_Entry->Uncoating vRNP_Import vRNP Import to Nucleus Uncoating->vRNP_Import Transcription_Replication Viral RNA Transcription & Replication vRNP_Import->Transcription_Replication mRNA_synthesis Viral mRNA Synthesis Transcription_Replication->mRNA_synthesis vRNP_Export vRNP Export to Cytoplasm mRNA_synthesis->vRNP_Export Protein_Synthesis Viral Protein Synthesis (Ribosomes) mRNA_synthesis->Protein_Synthesis Assembly Virion Assembly vRNP_Export->Assembly Protein_Synthesis->Assembly Budding_Release Virus Budding & Release Assembly->Budding_Release This compound This compound (PA Endonuclease Inhibitor) This compound->mRNA_synthesis Inhibits 'Cap-Snatching' Neuraminidase_Inhibitors Neuraminidase Inhibitors (e.g., Oseltamivir) Neuraminidase_Inhibitors->Budding_Release Inhibits Virion Release G Screening Patient Screening - Age 5-65 years - Uncomplicated influenza symptoms - Within 48 hours of onset Randomization Randomization (2:1) - Suraxavir marboxil (40 mg) - Placebo Screening->Randomization Treatment Single Oral Dose Administration Randomization->Treatment Follow_up Follow-up Period (15 days) - Daily symptom and temperature diary - Viral load assessment (nasal swabs) Treatment->Follow_up Endpoints Endpoint Analysis - Primary: Time to Alleviation of Symptoms (TTAS) - Secondary: Viral load reduction, safety Follow_up->Endpoints

References

A Head-to-Head Comparison of Suraxavir Marboxil and Baloxavir Marboxil for the Treatment of Uncomplicated Influenza

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two polymerase acidic (PA) protein inhibitors, Baloxavir Marboxil and the investigational drug Suraxavir Marboxil, for the treatment of acute uncomplicated influenza. This guide provides a detailed comparison of their mechanism of action, clinical efficacy, resistance profiles, and pharmacokinetics based on available clinical trial data.

In the landscape of antiviral therapies for influenza, a class of drugs targeting the viral polymerase acidic (PA) protein has emerged as a significant advancement. Baloxavir marboxil, a first-in-class PA endonuclease inhibitor, has been approved for the treatment of uncomplicated influenza. More recently, Suraxavir marboxil, another PA inhibitor, has shown promising results in clinical trials. This guide offers a head-to-head comparison of these two agents, providing researchers, scientists, and drug development professionals with a detailed overview of their performance based on current experimental data.

Mechanism of Action: Targeting the "Cap-Snatching" Process

Both Baloxavir marboxil and Suraxavir marboxil are prodrugs that are converted to their active forms in the body. They share a common mechanism of action by inhibiting the cap-dependent endonuclease activity of the influenza virus's PA protein.[1][2] This enzyme is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) of host messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[1][3] By blocking this process, both drugs effectively halt viral gene transcription and replication.[1][3]

cluster_HostCell Host Cell Nucleus cluster_Inhibition Inhibition by Baloxavir/Suraxavir Host_pre_mRNA Host pre-mRNA (with 5' cap) Viral_RNA_Polymerase Viral RNA Polymerase (PA, PB1, PB2) Host_pre_mRNA->Viral_RNA_Polymerase Binding via PB2 Capped_RNA_Fragment Capped RNA Fragment (Primer) Viral_RNA_Polymerase->Capped_RNA_Fragment Cleavage by PA Endonuclease ('Cap-Snatching') Viral_mRNA_Synthesis Viral mRNA Synthesis Capped_RNA_Fragment->Viral_mRNA_Synthesis Primer for Transcription Viral_Proteins Viral Proteins Viral_mRNA_Synthesis->Viral_Proteins Translation Virus_Replication Virus Replication Viral_Proteins->Virus_Replication Baloxavir_Suraxavir Baloxavir acid or active Suraxavir metabolite Baloxavir_Suraxavir->Viral_RNA_Polymerase Inhibits PA Endonuclease Activity Enrollment Patient Enrollment (Uncomplicated Influenza, Symptom Onset <48h) Randomization Randomization Enrollment->Randomization Treatment_A Single Dose Suraxavir Marboxil (40mg) Randomization->Treatment_A 2:1 Treatment_B Placebo Randomization->Treatment_B Follow_up Follow-up and Data Collection (Symptom Diaries, Viral Load) Treatment_A->Follow_up Treatment_B->Follow_up Endpoint Primary Endpoint: Time to Alleviation of Symptoms (TTAS) Follow_up->Endpoint

References

Comparative Analysis of Cross-Resistance Profiles: Suricapavir and Existing Hepatitis C Virus NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the cross-resistance landscape for the investigational Hepatitis C Virus (HCV) NS5B polymerase inhibitor, Suricapavir, in relation to established therapies is crucial for understanding its potential clinical utility and positioning within the therapeutic arsenal. At present, specific experimental data detailing the cross-resistance profile of this compound against existing HCV drugs is not extensively available in the public domain. However, by employing established virological methodologies, a robust framework for such a comparative analysis can be delineated.

This guide outlines the requisite experimental protocols and data presentation formats to facilitate a thorough investigation of this compound's cross-resistance characteristics. The methodologies described are standard in the field of antiviral drug development and are designed to yield quantitative data for objective comparison.

Data Presentation: Quantifying Cross-Resistance

A critical component of a cross-resistance study is the quantification of antiviral activity against a panel of viral variants harboring known resistance-associated substitutions (RASs). The data should be presented as the fold-change in the half-maximal effective concentration (EC50) of the drug required to inhibit the mutant virus compared to the wild-type virus. A summary of such findings would be presented in a structured table.

Table 1: Illustrative Cross-Resistance Profile of this compound and Comparator HCV NS5B Inhibitors

NS5B Amino Acid SubstitutionDrug ClassSofosbuvir (Fold-Change in EC50)Dasabuvir (Fold-Change in EC50)Beclabuvir (Fold-Change in EC50)This compound (Fold-Change in EC50)
Wild-Type-1.01.01.01.0
C316N/YNon-Nucleoside (Palm)No significant change>100Data not availableData not available
M414TNon-Nucleoside (Palm)No significant change>50Data not availableData not available
P495L/SNon-Nucleoside (Thumb)No significant changeNo significant change>100Data not available
S556GNon-Nucleoside (Palm)No significant change>30Data not availableData not available
L159FNucleoside/tide<2No significant changeNo significant changeData not available
S282TNucleoside/tide2-18No significant changeNo significant changeData not available
L320FNucleoside/tide<3No significant changeNo significant changeData not available
V321ANucleoside/tide<2No significant changeNo significant changeData not available

Note: The fold-change values for this compound are hypothetical and are included for illustrative purposes. The comparator drug data is based on publicly available information.

Experimental Protocols

To generate the data for the comparative analysis, a series of in vitro experiments are required. The following protocols outline the standard methodologies for assessing antiviral resistance.

In Vitro Selection of Resistant HCV Replicons

This experiment aims to identify the specific genetic mutations that confer resistance to this compound.

  • Cell Culture and Replicons: Huh-7 cells harboring subgenomic HCV replicons (e.g., genotype 1a or 1b) that express a selectable marker (e.g., neomycin phosphotransferase) and a reporter gene (e.g., luciferase) are used.

  • Drug Selection: Replicon-containing cells are cultured in the presence of gradually increasing concentrations of this compound over several passages.

  • Isolation of Resistant Clones: Surviving cell colonies, which are resistant to the drug, are isolated and expanded.

  • Genotypic Analysis: RNA is extracted from the resistant cell clones, and the NS5B region is amplified by RT-PCR and sequenced to identify amino acid substitutions compared to the wild-type replicon sequence.

Phenotypic Analysis of Cross-Resistance

This experiment quantifies the level of resistance conferred by specific mutations to this compound and other NS5B inhibitors.

  • Site-Directed Mutagenesis: Identified resistance-associated substitutions (RASs) from the in vitro selection experiment, as well as known RASs for other NS5B inhibitors, are introduced into the wild-type HCV replicon plasmid using site-directed mutagenesis.

  • Transient Transfection and Replicon Assay: The mutated replicon RNAs are transcribed in vitro and transfected into Huh-7 cells.

  • Drug Susceptibility Testing: Transfected cells are treated with serial dilutions of this compound and comparator drugs (e.g., sofosbuvir, dasabuvir, beclabuvir).

  • Quantification of Inhibition: After a set incubation period (e.g., 72 hours), the level of HCV replication is measured, typically by assaying luciferase activity. The EC50 value for each drug against each replicon mutant is calculated.

  • Fold-Change Calculation: The fold-change in EC50 is determined by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.

Mandatory Visualizations

To visually represent the complex processes and relationships in cross-resistance studies, diagrams are essential.

HCV_Replication_and_NS5B_Inhibition cluster_host_cell Hepatocyte cluster_inhibition NS5B Inhibition HCV_RNA HCV Genomic RNA (+) Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Membranous Web (Replication Complex) HCV_RNA->Replication_Complex Viral_Proteins NS3, NS4A, NS4B, NS5A, NS5B Polyprotein->Viral_Proteins Proteolytic Processing Viral_Proteins->Replication_Complex Negative_Strand_RNA (-) strand RNA Replication_Complex->Negative_Strand_RNA RNA Synthesis New_HCV_RNA New Genomic RNA (+) Negative_Strand_RNA->New_HCV_RNA RNA Synthesis New_HCV_RNA->Polyprotein Translation Virion_Assembly Virion Assembly and Release New_HCV_RNA->Virion_Assembly NS5B_Inhibitor This compound & Other NS5B Inhibitors NS5B_Inhibitor->Replication_Complex Blocks RNA-dependent RNA polymerase (NS5B)

Figure 1. HCV Replication Cycle and the Target of NS5B Polymerase Inhibitors.

Cross_Resistance_Workflow cluster_selection Resistance Selection cluster_phenotyping Phenotypic Analysis cluster_analysis Data Analysis and Comparison Start HCV Replicon Cells (Wild-Type) Culture Culture with increasing concentrations of this compound Start->Culture Isolate Isolate and expand resistant colonies Culture->Isolate Sequence Sequence NS5B gene to identify mutations (RASs) Isolate->Sequence Mutagenesis Site-Directed Mutagenesis: Introduce identified and known RASs into WT replicon Sequence->Mutagenesis Assay Transient Replicon Assay: Test this compound and comparator drugs against mutant replicons Mutagenesis->Assay Calculate Determine EC50 values and calculate fold-change in resistance Assay->Calculate Table Populate Cross-Resistance Table Calculate->Table Compare Compare resistance profiles of this compound and other NS5B inhibitors Table->Compare

Figure 2. Experimental Workflow for HCV Cross-Resistance Studies.

In Vivo Antiviral Activity of Picornavirus Replication Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of in vivo efficacy for antiviral drug candidates is crucial for their clinical development. Due to the limited publicly available data on the in vivo activity of Suricapavir, this guide provides a comparative analysis of two well-characterized anti-picornavirus agents with distinct mechanisms of action: Rupintrivir, a 3C protease inhibitor, and Pocapavir, a capsid inhibitor. This guide will delve into their performance in animal models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.

Comparative Efficacy of Rupintrivir and Pocapavir

The following table summarizes the available in vivo efficacy data for Rupintrivir and Pocapavir in relevant animal models of picornavirus infection.

Antiviral AgentDrug ClassAnimal ModelVirusKey Efficacy ParametersReference
Rupintrivir 3C Protease InhibitorSuckling miceEnterovirus-71 (EV71)- Increased survival rate (90.9% with 0.1 mg/kg vs. 38.5% in control) - Reduced limb paralysis - Alleviated virus-induced necrotizing myositis - Suppressed viral RNA and VP1 expression in tissues[1][2]
Pocapavir Capsid InhibitorTransgenic mice expressing the human poliovirus receptor (PVR-Tg mice)Poliovirus- Prevented paralysis and death when administered to poliovirus-infected mice[3]

Mechanism of Action: Targeting Viral Replication

Picornavirus replication involves a series of steps, each presenting a potential target for antiviral intervention. Rupintrivir and Pocapavir inhibit viral replication at different stages of the viral life cycle.

Picornavirus Replication Cycle and Inhibition cluster_cell Host Cell Entry Entry Uncoating Uncoating Entry->Uncoating Translation Translation Uncoating->Translation Polyprotein_Processing Polyprotein_Processing Translation->Polyprotein_Processing Replication_Complex_Formation Replication_Complex_Formation Polyprotein_Processing->Replication_Complex_Formation RNA_Replication RNA_Replication Replication_Complex_Formation->RNA_Replication Assembly Assembly RNA_Replication->Assembly Release Release Assembly->Release Progeny_Virions Progeny_Virions Release->Progeny_Virions Virus Virus Virus->Entry Attachment & Entry Pocapavir_Inhibition Pocapavir (Capsid Inhibitor) Pocapavir_Inhibition->Uncoating Rupintrivir_Inhibition Rupintrivir (3C Protease Inhibitor) Rupintrivir_Inhibition->Polyprotein_Processing

Fig. 1: Picornavirus replication cycle and points of antiviral inhibition.

Pocapavir is a capsid inhibitor that binds to a hydrophobic pocket in the viral capsid protein VP1.[3] This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and the release of the viral RNA into the cytoplasm.[3]

Rupintrivir, on the other hand, is a 3C protease inhibitor.[1] The picornavirus genome is translated into a single large polyprotein, which must be cleaved by viral proteases, primarily the 3C protease, to produce individual functional viral proteins.[4][5] By inhibiting the 3C protease, Rupintrivir prevents the processing of the polyprotein, thereby halting the formation of the viral replication machinery and structural proteins.[1][4][5]

Experimental Protocols for In Vivo Validation

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are the experimental protocols for the in vivo evaluation of Rupintrivir and a general protocol for poliovirus infection in a mouse model, relevant for testing compounds like Pocapavir.

In Vivo Evaluation of Rupintrivir in a Murine Model of EV71 Infection[1]
  • Animal Model: One-day-old ICR suckling mice.

  • Virus Strain: EV71 strain MP4.

  • Infection: Mice were intracranially inoculated with a lethal dose of the EV71 virus.

  • Drug Administration: Rupintrivir was administered intraperitoneally at various doses (e.g., 0.1 mg/kg) shortly after infection. A control group received the vehicle (DMSO).

  • Efficacy Evaluation:

    • Survival Rate: Monitored daily for a specified period.

    • Clinical Signs: Observed for signs of limb paralysis.

    • Histopathology: Tissues (e.g., muscle) were collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) to assess for necrotizing myositis.

    • Immunohistochemistry: Tissue sections were stained with an anti-EV71 VP1 antibody to detect the presence of viral proteins.

    • Viral Load Quantification: Viral RNA was extracted from tissues and quantified using quantitative reverse transcription PCR (qRT-PCR).

General Protocol for Poliovirus Infection in PVR-Tg Mice[6][7][8]
  • Animal Model: Transgenic mice expressing the human poliovirus receptor (PVR-Tg).[6] These mice are susceptible to poliovirus infection and develop a disease that mimics human poliomyelitis.[7]

  • Virus Strains: Poliovirus strains (e.g., vaccine or wild-type strains).

  • Inoculation Routes:

    • Intracerebral/Intraspinal: For direct assessment of neurovirulence.[8]

    • Oral: To mimic the natural route of infection.[9]

  • Drug Administration: The antiviral agent (e.g., Pocapavir) is typically administered orally. Dosing can be initiated before (prophylactic) or after (therapeutic) viral challenge.

  • Efficacy Endpoints:

    • Prevention of Paralysis and Death: Mice are observed daily for clinical signs of paralysis and mortality.

    • Viral Titer Reduction: Tissues (e.g., brain, spinal cord, intestines) and fecal samples are collected to determine viral loads by plaque assay or qRT-PCR.

    • Histopathological Analysis: Central nervous system tissues are examined for evidence of neuronal damage and inflammation.

Experimental Workflow for In Vivo Antiviral Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an antiviral candidate in an animal model.

In Vivo Antiviral Efficacy Workflow cluster_analysis Endpoint Analysis Animal_Model_Selection 1. Animal Model Selection (e.g., PVR-Tg Mice for Poliovirus) Virus_Challenge 2. Virus Inoculation (Route and Dose Determination) Animal_Model_Selection->Virus_Challenge Group_Allocation 3. Randomization into Treatment Groups (Vehicle Control, Drug Doses) Virus_Challenge->Group_Allocation Drug_Administration 4. Antiviral Treatment (Route, Dose, and Frequency) Group_Allocation->Drug_Administration Monitoring 5. Daily Monitoring (Clinical Signs, Body Weight, Survival) Drug_Administration->Monitoring Sample_Collection 6. Sample Collection at Predetermined Timepoints (Tissues, Blood, Feces) Monitoring->Sample_Collection Analysis 7. Endpoint Analysis Sample_Collection->Analysis Viral_Load Viral Load Quantification (Plaque Assay, qRT-PCR) Analysis->Viral_Load Histopathology Histopathology & Immunohistochemistry Analysis->Histopathology Clinical_Scoring Clinical Score Analysis Analysis->Clinical_Scoring Statistical_Analysis Statistical Analysis of Data Analysis->Statistical_Analysis

Fig. 2: General workflow for in vivo antiviral efficacy studies.

Conclusion

While information on the in vivo validation of this compound is not publicly available, the examples of Rupintrivir and Pocapavir demonstrate the critical role of animal models in characterizing the efficacy of antiviral compounds. Rupintrivir, a 3C protease inhibitor, has shown significant protection in a lethal mouse model of EV71 infection.[1][2] Pocapavir, a capsid inhibitor, has demonstrated efficacy in preventing paralysis and death in a poliovirus mouse model.[3] The distinct mechanisms of these drugs highlight the potential for different therapeutic strategies against picornavirus infections. The detailed protocols and workflows provided in this guide serve as a foundation for the design and evaluation of future in vivo studies of novel antiviral agents.

References

A Comparative Analysis of Suricapavir and Zanamivir for the Treatment of Influenza

Author: BenchChem Technical Support Team. Date: December 2025

A new investigational antiviral, Suricapavir, demonstrates a distinct mechanism of action and a convenient single-dose regimen, offering a potential alternative to the established neuraminidase inhibitor, Zanamivir, for the treatment of uncomplicated influenza.

This guide provides a detailed comparative analysis of this compound (administered as the prodrug Suraxavir marboxil) and Zanamivir, focusing on their mechanisms of action, clinical efficacy, resistance profiles, and pharmacokinetic properties. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Targets

This compound and Zanamivir inhibit influenza virus replication through distinct molecular mechanisms, targeting different essential viral enzymes.

This compound , as its active metabolite GP1707D07, is a polymerase acidic (PA) protein inhibitor.[1][2][3][4] It selectively targets the cap-dependent endonuclease activity of the PA protein, a crucial component of the viral RNA polymerase complex.[1][2][3][4] This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs. By blocking this critical step, this compound effectively halts viral gene transcription and replication.[5]

Zanamivir , on the other hand, is a neuraminidase inhibitor.[5] Neuraminidase is a viral surface glycoprotein (B1211001) that cleaves sialic acid residues on the host cell surface, facilitating the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, Zanamivir prevents the egress of progeny virions, thus limiting the spread of the infection to other cells.

dot

Mechanism_of_Action cluster_this compound This compound (Active Metabolite GP1707D07) cluster_zanamivir Zanamivir This compound This compound PA_Inhibition Inhibition of PA Endonuclease This compound->PA_Inhibition Cap_Snatching Blocks 'Cap-Snatching' PA_Inhibition->Cap_Snatching Viral_Transcription Inhibition of Viral Transcription Cap_Snatching->Viral_Transcription Replication_Blocked Viral Replication Blocked Viral_Transcription->Replication_Blocked Zanamivir Zanamivir NA_Inhibition Inhibition of Neuraminidase Zanamivir->NA_Inhibition Viral_Release Blocks Viral Release NA_Inhibition->Viral_Release Spread_Blocked Viral Spread Blocked Viral_Release->Spread_Blocked

Caption: Comparative mechanism of action of this compound and Zanamivir.

Clinical Efficacy and Administration

Clinical trial data for Suraxavir marboxil (the prodrug of this compound) indicates its efficacy in treating uncomplicated influenza. A single oral dose has been shown to significantly reduce the time to alleviation of influenza symptoms (TTAS) and lead to a more rapid decline in viral load compared to placebo.[1][4][6]

Zanamivir, administered via oral inhalation, has also been demonstrated to be effective in reducing the duration of influenza symptoms when initiated within 48 hours of onset.

FeatureThis compound (Suraxavir marboxil)Zanamivir
Primary Endpoint Significant reduction in Time to Alleviation of Influenza Symptoms (TTAS) vs. placebo.[4][6][7]Reduction in the duration of influenza symptoms.
Viral Load Rapid decrease in viral load from baseline.[4][6][7]Reduces viral shedding.
Administration Single oral dose.[1][2][4]Oral inhalation, twice daily for 5 days.
Clinical Trials Phase 1, 2, and 3 trials completed.[3][4][7][8]Extensive clinical trial data available.

Resistance Profile

The emergence of drug-resistant viral strains is a key consideration for antiviral therapies.

For This compound , a low incidence of acquired resistance has been observed in clinical trials. The primary resistance-associated mutation identified is the I38T substitution in the PA protein of influenza A (H1N1pdm and H3N2) subtypes.[2][4]

Zanamivir resistance is also relatively uncommon in community isolates of influenza. When it does occur, it is often associated with mutations in the neuraminidase enzyme that can sometimes lead to reduced viral fitness.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and Zanamivir differ significantly, largely due to their distinct routes of administration and metabolic pathways.

ParameterThis compound (Active Metabolite GP1707D07)Zanamivir
Prodrug Yes (Suraxavir marboxil).[1][3][9]No.
Metabolism Metabolized to the active form GP1707D07.[3][9] It is a substrate of CYP3A4.[9]Primarily excreted unchanged in the urine.
Half-life Long half-life (58-76 hours), supporting a single-dose regimen.[1]Approximately 2.5 to 5.1 hours after oral inhalation.
Excretion Predominantly excreted in feces.[1]Primarily renal excretion.
Food Effect A high-fat meal slightly reduces the rate and extent of absorption.[8][10]Not applicable due to inhalation route.

Experimental Protocols

Neuraminidase Inhibition Assay (for Zanamivir)

A common method to determine the inhibitory activity of neuraminidase inhibitors like Zanamivir is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

dot```dot digraph "NA_Inhibition_Assay" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

Start [label="Start: Prepare Reagents"]; Plate_Setup [label="Plate Setup (96-well)"]; Add_Inhibitor [label="Add Serially Diluted Zanamivir"]; Add_Virus [label="Add Influenza Virus (Neuraminidase source)"]; Incubate_1 [label="Incubate (e.g., 30 min at 37°C)"]; Add_Substrate [label="Add MUNANA Substrate"]; Incubate_2 [label="Incubate (e.g., 60 min at 37°C)"]; Stop_Reaction [label="Stop Reaction (e.g., with NaOH/Ethanol)"]; Read_Fluorescence [label="Read Fluorescence (Excitation ~365nm, Emission ~450nm)"]; Calculate_IC50 [label="Calculate IC50"]; End [label="End"];

Start -> Plate_Setup; Plate_Setup -> Add_Inhibitor; Add_Inhibitor -> Add_Virus; Add_Virus -> Incubate_1; Incubate_1 -> Add_Substrate; Add_Substrate -> Incubate_2; Incubate_2 -> Stop_Reaction; Stop_Reaction -> Read_Fluorescence; Read_Fluorescence -> Calculate_IC50; Calculate_IC50 -> End; }

Caption: General workflow for a viral replication inhibition assay.

Protocol:

  • Cell Culture: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in a multi-well plate and grow to confluency.

  • Infection: Infect the cell monolayers with a known amount of influenza virus in the presence of serial dilutions of the antiviral drug (this compound or Zanamivir).

  • Incubation: Incubate the infected cells for a period that allows for multiple cycles of viral replication.

  • Harvest: Collect the cell culture supernatant or the cells themselves.

  • Quantification: Determine the amount of infectious virus produced in each well. This can be done through various methods, including:

    • Plaque Assay: To count the number of infectious virus particles (plaque-forming units).

    • TCID50 Assay: To determine the tissue culture infectious dose 50%.

    • Quantitative PCR (qPCR): To measure the amount of viral RNA.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the antiviral drug that inhibits viral replication by 50%.

Conclusion

This compound and Zanamivir represent two distinct and effective approaches to influenza treatment. This compound's novel mechanism of action as a PA endonuclease inhibitor and its convenient single-dose oral administration offer significant potential advantages in clinical practice. Zanamivir remains a valuable therapeutic option with a well-established safety and efficacy profile as a neuraminidase inhibitor. The differing mechanisms of action also suggest the potential for combination therapy or for use in cases of resistance to the other class of antiviral. Further research and clinical experience with this compound will be crucial in defining its role in the management of influenza.

References

Assessing Synergistic Effects of Novel Antiviral Agents: A Methodological Guide Featuring Suricapavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the synergistic effects of investigational antiviral compounds in combination studies. While specific experimental data on Suricapavir in combination therapies is not publicly available, this document will use this compound, a known potent viral replication inhibitor, as a model compound to outline the necessary experimental protocols, data presentation standards, and analytical approaches required for such an evaluation.

Introduction to this compound and Antiviral Synergy

This compound is identified as a potent inhibitor of viral replication, targeting pathways associated with DNA/RNA synthesis and cell cycle processes[1]. In the realm of antiviral therapy, combination treatment is a cornerstone strategy. Combining drugs with different mechanisms of action can enhance efficacy, lower the required dosage of individual agents to reduce toxicity, and minimize the development of drug-resistant viral strains[2][3]. The goal of combination studies is to identify interactions that are synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects)[4][5].

Hypothetical Combination Study Design

To assess the synergistic potential of this compound, it could be tested in combination with other antiviral agents that have distinct mechanisms of action. For instance, a logical combination would be with an entry inhibitor or a protease inhibitor, as this would target two different stages of the viral life cycle[6].

Table 1: Example Antiviral Agents for Combination Studies with this compound

Drug Class Example Agent Mechanism of Action Rationale for Combination
Viral Replication Inhibitor This compoundInhibits viral DNA/RNA synthesis[1].Primary agent being evaluated.
Entry Inhibitor Enfuvirtide (HIV)Blocks the virus from entering the host cell[7].Targets the initial stage of infection, complementing the replication inhibition.
Protease Inhibitor Ritonavir (HIV/HCV)Inhibits the viral protease enzyme, preventing the maturation of new virus particles[8].Disrupts a later stage in the viral lifecycle, creating a multi-pronged attack.
Polymerase Inhibitor Remdesivir (Ebola/SARS-CoV-2)A nucleotide analog that inhibits viral RNA polymerase[8].Offers a potentially different target within the replication machinery.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of findings. The following are standard protocols for in vitro assessment of antiviral synergy.

Cell Culture and Virus Propagation
  • Cell Lines: Select a cell line susceptible to the target virus (e.g., Vero E6 cells for SARS-CoV-2, MT-4 cells for HIV). Maintain cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

  • Virus Stock: Propagate a low-passage viral stock in the selected cell line. Determine the viral titer using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

Checkerboard Assay for Synergy Testing

The checkerboard assay is the most common method for evaluating drug interactions[5][9][10][11]. It involves a two-dimensional titration of two drugs in a microtiter plate.

  • Plate Setup:

    • In a 96-well plate, create serial dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Create serial dilutions of the combination drug (Agent B) along the y-axis (e.g., rows A-G).

    • Column 11 should contain dilutions of Agent B alone, and row H should contain dilutions of this compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Column 12 should include cell-only controls (no drug, no virus), virus-only controls (no drug), and media sterility controls.

  • Infection: Add a standardized amount of virus (e.g., a multiplicity of infection of 0.01) to all wells except the cell-only and media controls.

  • Incubation: Incubate the plates for a period appropriate for the virus to cause a cytopathic effect (CPE), typically 48-72 hours.

  • Readout: Assess the antiviral effect by measuring cell viability using a method like the MTT assay or by quantifying the reduction in viral load through RT-qPCR or an ELISA for a viral antigen.

Data Analysis and Synergy Calculation

The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index[5].

  • FIC Calculation:

    • FICA = (MICA in combination) / (MICA alone)

    • FICB = (MICB in combination) / (MICB alone)

    • FIC Index (FICI) = FICA + FICB

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Alternative models for synergy analysis include the Bliss independence model and the Loewe additivity model, which can be analyzed using software like SynergyFinder[12][13]. These models provide a more nuanced view of the drug interaction across all concentration ranges.

Data Presentation

Quantitative data from synergy studies should be presented in a clear and standardized format.

Table 2: Hypothetical Checkerboard Assay Results for this compound and Agent B

This compound (µM)Agent B (µM)% InhibitionFICAFICBFICIInteraction
MIC Alone: 1.0MIC Alone: 2.0
0.250.595%0.250.250.50 Synergy
0.50.2592%0.500.1250.625 Additive
0.1251.093%0.1250.500.625 Additive
0.06250.2555%0.06250.1250.1875 Strong Synergy

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Diagrams are essential for communicating complex workflows and biological pathways.

Experimental_Workflow Figure 1. Experimental Workflow for Antiviral Synergy Assessment cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Line Maintenance Plate_Setup 4. Serial Dilution of Drugs in 96-well Plate Cell_Culture->Plate_Setup Virus_Stock 2. Virus Propagation & Titer Infection 5. Viral Inoculation Virus_Stock->Infection Drug_Prep 3. Drug Stock Preparation Drug_Prep->Plate_Setup Plate_Setup->Infection Incubation 6. Incubation (48-72h) Infection->Incubation Readout 7. Cell Viability/Viral Load Assay Incubation->Readout Calculation 8. MIC & FIC Index Calculation Readout->Calculation Interpretation 9. Synergy/Antagonism Determination Calculation->Interpretation

Figure 1. Workflow for antiviral synergy assessment.

Viral_Replication_Pathway Figure 2. Potential Targets for Combination Therapy in Viral Replication cluster_host_cell Host Cell cluster_drugs Therapeutic Intervention Points Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication (DNA/RNA Synthesis) Uncoating->Replication Assembly 4. Viral Protein Synthesis & Assembly Replication->Assembly Release 5. Virion Release Assembly->Release Entry_Inhibitor Entry Inhibitor Entry_Inhibitor->Entry Suricapavir_Target This compound Suricapavir_Target->Replication Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->Assembly

Figure 2. Potential targets for combination therapy.

Conclusion

The assessment of synergistic effects is a critical step in the development of new antiviral combination therapies. While specific data for this compound combinations are not yet available, the protocols and analytical methods outlined in this guide provide a robust framework for its future evaluation. By combining agents that target different aspects of the viral lifecycle, such as pairing a replication inhibitor like this compound with an entry or protease inhibitor, researchers can systematically identify synergistic interactions that may lead to more effective and durable antiviral treatments.

References

Safety Operating Guide

Navigating the Disposal of Suricapavir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Suricapavir, a potent viral replication inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, a comprehensive approach based on general best practices for potent pharmaceutical compounds and antiviral agents is essential. This guide provides a procedural framework for the safe management and disposal of this compound waste in a laboratory setting.

At the forefront of safe disposal is the principle of containment and clear identification of the waste stream. All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, should be treated as hazardous pharmaceutical waste.

Quantitative Data on Pharmaceutical Waste Management

Effective waste management relies on clear categorization and handling procedures. The following table summarizes general guidelines for the segregation and disposal of different types of laboratory waste that may be generated during research involving this compound.

Waste TypeRecommended ContainerDisposal PathwayKey Considerations
Unused/Expired this compound Red biomedical waste containerIncineration by a licensed hazardous waste vendorDo not dispose of down the drain or in regular trash. Ensure containers are securely sealed.
Contaminated Labware (vials, pipettes, etc.) Sharps container (for sharps) or red biomedical waste bag/containerAutoclaving followed by incineration or direct incinerationSegregate sharps to prevent punctures.[1][2][3]
Contaminated PPE (gloves, lab coats) Red biomedical waste bagIncinerationDouble-bagging may be necessary if the exterior of the primary bag is contaminated.[4]
Liquid Waste (solutions containing this compound) Labeled, leak-proof hazardous waste containerChemical inactivation (if a validated protocol exists) followed by incineration, or direct incinerationDo not mix with other chemical waste streams unless compatibility is confirmed.[1]

Experimental Protocols for Inactivation of Antiviral Compounds

While a specific inactivation protocol for this compound is not documented in the provided search results, a general approach for the chemical inactivation of potent organic compounds can be adapted. It is crucial to validate any inactivation procedure for efficacy before implementation. A common method involves chemical degradation. For example, treatment with a strong oxidizing agent or hydrolysis under acidic or basic conditions can be explored. The effectiveness of such a procedure must be confirmed through analytical methods like High-Performance Liquid Chromatography (HPLC) to ensure complete degradation of the active compound.

A general chemical inactivation procedure for liquid waste could involve the following steps:

  • Segregate the liquid waste containing this compound into a designated, properly labeled, and chemically resistant container.

  • Consult the Safety Data Sheet (SDS) for this compound (when available) for information on chemical incompatibilities and degradation.

  • Based on the chemical properties of this compound, select an appropriate chemical inactivation agent . This could be a solution of sodium hypochlorite (B82951) (bleach) or a strong acid or base, depending on the compound's stability.[3]

  • Carefully add the inactivation agent to the waste container in a fume hood, wearing appropriate PPE.

  • Allow the mixture to react for a sufficient period, as determined by validation studies.

  • Neutralize the solution if necessary (e.g., if a strong acid or base was used).

  • Test a sample of the treated waste using a validated analytical method to confirm the absence of this compound.

  • Dispose of the treated liquid through the appropriate hazardous waste stream, as determined by local regulations and the licensed waste vendor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a research setting.

Suricapavir_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Interim Storage & Disposal A This compound Waste Generated (Solid, Liquid, Sharps, PPE) B Segregate at Point of Generation A->B C Solid Waste (Unused drug, contaminated labware, PPE) B->C Solids D Liquid Waste (Solutions containing this compound) B->D Liquids E Sharps Waste (Needles, contaminated glass) B->E Sharps F Place in Labeled Red Biomedical Container C->F G Place in Labeled, Leak-Proof Hazardous Waste Container D->G H Place in Puncture-Resistant Sharps Container E->H I Store in Designated Hazardous Waste Accumulation Area F->I G->I H->I J Arrange for Pickup by Licensed Hazardous Waste Vendor I->J K Final Disposal (e.g., Incineration) J->K

Caption: Logical workflow for the segregation, containment, and disposal of this compound waste.

Disclaimer: This information is based on general best practices for pharmaceutical waste disposal. Researchers must consult the specific Safety Data Sheet (SDS) for this compound as soon as it is available and adhere to all local, state, and federal regulations regarding hazardous waste management.

References

Personal protective equipment for handling Suricapavir

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Suricapavir. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.[1] This information is summarized from the available Safety Data Sheet (SDS).

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection GlovesChemical impermeable gloves. Must be inspected prior to use.[1]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Protection RespiratorA full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Emergency First-Aid Procedures

In case of exposure to this compound, the following first-aid measures should be taken immediately.[1]

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Handling and Disposal Plan

Proper handling and disposal of this compound are critical to prevent environmental contamination and ensure a safe laboratory environment.

G cluster_prep Preparation & Handling cluster_disposal Spill & Disposal Protocol cluster_fire Fire Response A Ensure Adequate Ventilation C Handle in a Well-Ventilated Place A->C B Wear Full PPE (Goggles, Gloves, Impervious Clothing) D Avoid Contact with Skin and Eyes B->D C->D G Prevent Further Spillage or Leakage C->G In case of spill E Avoid Formation of Dust and Aerosols D->E F Use Non-Sparking Tools E->F H Do Not Let Chemical Enter Drains G->H I Collect and Arrange Disposal J Keep in Suitable, Closed Containers for Disposal I->J K Dispose According to Appropriate Laws and Regulations J->K L Use Dry Chemical, Carbon Dioxide, or Alcohol-Resistant Foam M Wear Self-Contained Breathing Apparatus L->M

Figure 1: Procedural workflow for handling and disposing of this compound.

The operational plan for handling this compound should always begin with ensuring proper ventilation and dawning the recommended personal protective equipment.[1] During handling, direct contact with skin and eyes must be avoided, and the formation of dust and aerosols should be minimized.[1] In the event of a spill, immediate steps should be taken to prevent further leakage and to ensure the chemical does not enter drains.[1]

For disposal, this compound and any contaminated materials should be collected in suitable, closed containers and disposed of in accordance with all applicable laws and regulations.[1] Environmental discharge must be avoided.[1]

Safety Precautions and Emergency Response Logic

The following diagram illustrates the logical relationship between preventative safety measures and emergency response actions.

G cluster_preventative Preventative Measures cluster_emergency Emergency Response PPE Personal Protective Equipment (Goggles, Gloves, Protective Clothing, Respirator) Handling Safe Handling Procedures (Ventilation, Avoid Dust/Aerosols, Non-Sparking Tools) FirstAid First-Aid Measures (Inhalation, Skin/Eye Contact, Ingestion) Handling->FirstAid If Exposure Occurs Fire Firefighting (Appropriate Extinguishing Media, SCBA) Handling->Fire In Case of Fire Spill Spill Containment (Prevent Spread, Collect for Disposal) Handling->Spill If Spill Occurs

Figure 2: Logical relationship of safety precautions and emergency responses.

This guide is intended to provide essential, immediate safety and logistical information. For more detailed information, always refer to the complete Safety Data Sheet (SDS) provided by the manufacturer.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.